2-(4-Aminobenzyl)isoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSRUFWSIDRGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353586 | |
| Record name | 4-N-Phthaloylglyaminomethyl aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100880-61-3 | |
| Record name | 4-N-Phthaloylglyaminomethyl aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100880-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 2-(4-aminobenzyl)isoindoline-1,3-dione, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the N-substituted phthalimide intermediate, 2-(4-nitrobenzyl)isoindoline-1,3-dione, followed by the selective reduction of the nitro group to the desired primary amine. This document offers detailed experimental protocols, mechanistic insights, characterization data, and essential safety considerations, designed to equip researchers with the practical knowledge required for the successful synthesis and purification of the target compound.
Introduction
Isoindoline-1,3-dione, commonly known as phthalimide, and its N-substituted derivatives are a cornerstone of synthetic organic chemistry, renowned for their diverse biological activities and utility as versatile chemical intermediates.[1][2] The phthalimide moiety serves as a crucial pharmacophore in a variety of therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1] The title compound, this compound, incorporates a reactive primary aromatic amine, rendering it a particularly useful synthon for further molecular elaboration in drug discovery programs and the development of novel polymers and functional materials.
This guide delineates a robust and reproducible synthetic route to this compound, focusing on practical execution and a thorough understanding of the underlying chemical principles.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the condensation of phthalic anhydride with 4-nitrobenzylamine to form the nitro-substituted intermediate. The subsequent step is the reduction of the nitro group to the corresponding amine.
Figure 1: Overall two-step synthesis pathway.
Step 1: Synthesis of 2-(4-Nitrobenzyl)isoindoline-1,3-dione
The initial step of the synthesis involves the formation of an imide ring through the condensation reaction of phthalic anhydride with 4-nitrobenzylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of 4-nitrobenzylamine attacks one of the carbonyl carbons of the phthalic anhydride. The resulting amic acid intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered phthalimide ring. Glacial acetic acid is a commonly employed solvent as it facilitates both the initial reaction and the subsequent dehydration.
Experimental Protocol: Step 1
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Nitrobenzylamine hydrochloride (1.0 eq)
-
Anhydrous sodium acetate (1.0 eq)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add phthalic anhydride (1.0 eq), 4-nitrobenzylamine hydrochloride (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add a sufficient volume of glacial acetic acid to ensure stirring of the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 3-4 hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into a beaker of cold water.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water to remove any remaining acetic acid and sodium acetate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 2-(4-nitrobenzyl)isoindoline-1,3-dione as a solid.
-
Dry the purified product in a vacuum oven.
Characterization of 2-(4-Nitrobenzyl)isoindoline-1,3-dione
| Technique | Expected Observations |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Expected to be sharp and can be compared to literature values |
| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.8-8.0 ppm), benzylic protons (-CH₂-) (singlet, ~4.9 ppm), and aromatic protons of the nitrophenyl group (two doublets, ~7.5 and ~8.2 ppm) |
| ¹³C NMR | Carbonyl carbons of the imide (~167 ppm), aromatic carbons of the phthalimide and nitrophenyl rings, and the benzylic carbon |
| IR (cm⁻¹) | Asymmetric and symmetric C=O stretching of the imide (~1770 and ~1710 cm⁻¹), aromatic C-H stretching, and characteristic N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹) |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₁₅H₁₀N₂O₄ (282.25 g/mol )[3] |
Step 2: Reduction of 2-(4-Nitrobenzyl)isoindoline-1,3-dione to this compound
The second and final step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can be employed for this transformation; however, a classic and highly effective method is the use of tin(II) chloride dihydrate in the presence of a strong acid, such as hydrochloric acid. The reaction is typically carried out in an alcoholic solvent like ethanol. The mechanism involves the transfer of electrons from the tin(II) species to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct.
Experimental Protocol: Step 2
Materials:
-
2-(4-Nitrobenzyl)isoindoline-1,3-dione (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Ethyl acetate or other suitable organic solvent for extraction
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for a period determined by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the mixture by the slow addition of a concentrated aqueous solution of NaOH or KOH until the pH is alkaline. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake with ethanol or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Figure 2: Simplified mechanism of nitro group reduction by SnCl₂.
Characterization of this compound
| Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | Expected to be sharp and can be compared to literature values |
| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.8-7.9 ppm), benzylic protons (-CH₂-) (singlet, ~4.6 ppm), aromatic protons of the aminophenyl group (two doublets, ~6.6 and ~7.0 ppm), and the amine protons (-NH₂) (broad singlet, variable chemical shift)[4] |
| ¹³C NMR | Carbonyl carbons of the imide (~168 ppm), aromatic carbons of the phthalimide and aminophenyl rings, and the benzylic carbon |
| IR (cm⁻¹) | Asymmetric and symmetric C=O stretching of the imide (~1770 and ~1700 cm⁻¹), N-H stretching of the primary amine (two bands, ~3450 and ~3350 cm⁻¹), and aromatic C-H stretching |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of C₁₅H₁₂N₂O₂ (252.27 g/mol )[1] |
Safety and Handling
Phthalic Anhydride:
-
Corrosive and can cause severe eye damage.[5]
-
May cause respiratory irritation and allergic skin reactions.[5][6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
4-Nitrobenzylamine Hydrochloride:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Handle with appropriate PPE in a fume hood.
Tin(II) Chloride (Stannous Chloride):
-
Harmful if swallowed and causes severe skin burns and eye damage.[10][11]
-
May cause sensitization by skin contact.
-
Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12]
-
Hygroscopic; store in a tightly sealed container in a dry place.[10]
General Precautions:
-
All experimental work should be conducted in a well-ventilated laboratory fume hood.
-
A thorough risk assessment should be performed before commencing any experimental work.[13]
-
Dispose of all chemical waste in accordance with local regulations.
Conclusion
The two-step synthesis of this compound presented in this guide offers a reliable and efficient method for accessing this valuable chemical intermediate. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. Adherence to the detailed protocols and safety precautions will ensure a successful and safe synthesis. The versatility of the final product as a building block for more complex molecules underscores the importance of this synthetic pathway for researchers in drug discovery and materials science.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. Mobile [my.chemius.net]
- 7. Phthalic Anhydride Hazards Overview and Storage Considerations - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. thirumalaichemicals.com [thirumalaichemicals.com]
- 9. ICSC 0315 - PHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]
- 10. carlroth.com [carlroth.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. noahchemicals.com [noahchemicals.com]
- 13. orgsyn.org [orgsyn.org]
Chemical properties of 2-(4-Aminobenzyl)isoindoline-1,3-dione
An In-Depth Technical Guide to 2-(4-Aminobenzyl)isoindoline-1,3-dione for Advanced Research
This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will move beyond a simple recitation of data to explore the causal relationships behind its properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound (CAS No. 100880-61-3) is a derivative of phthalimide, a structural motif found in numerous biologically active compounds.[1][2] Its strategic value lies in its unique architecture: a stable, planar phthalimide group linked via a methylene bridge to a phenyl ring bearing a reactive primary amine. This configuration makes it an exceptional building block or linker molecule. The phthalimide moiety provides a rigid, sterically defined scaffold, while the terminal primary amine offers a versatile nucleophilic handle for subsequent chemical modifications. This guide will dissect the core chemical attributes that enable its application in advanced molecular design.
Physicochemical and Spectroscopic Profile
The intrinsic properties of a molecule dictate its behavior in both reactive and biological systems. The data presented below are essential for predicting solubility, designing reaction conditions, and confirming structural integrity.
Core Properties
A summary of the key physicochemical properties is provided in Table 1. These values are fundamental for handling, formulation, and experimental design.
| Property | Value | Source / Rationale |
| CAS Number | 100880-61-3 | [3][4] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 252.27 g/mol | [4] |
| Appearance | Expected to be a solid (e.g., off-white to yellow powder) | Based on similar aromatic imides. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols, chlorinated solvents; insoluble in water. | Predicted based on functional groups. The large aromatic surface area suggests solubility in polar aprotic solvents, while the lack of extensive H-bond donors limits aqueous solubility. |
| Melting Point | Not experimentally reported, but expected to be >150 °C. | High molecular symmetry and intermolecular forces in similar phthalimides lead to high melting points. |
Spectroscopic Signature for Structural Validation
-
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
-
δ ~7.8-7.9 ppm (m, 4H): These signals correspond to the four aromatic protons of the phthalimide group. The symmetry of this system often results in a complex multiplet.
-
δ ~6.9-7.1 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the aminobenzyl ring that are ortho to the -CH₂- group.
-
δ ~6.5-6.6 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons on the aminobenzyl ring that are ortho to the -NH₂ group.
-
δ ~5.0 ppm (s, 2H): A broad singlet corresponding to the protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.
-
δ ~4.6 ppm (s, 2H): A sharp singlet representing the two benzylic protons (-CH₂-). Its distinct downfield shift is due to the influence of the adjacent aromatic ring and the nitrogen of the imide.
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):
-
δ ~168 ppm: The two equivalent carbonyl carbons (C=O) of the phthalimide group. This is a highly characteristic signal.
-
δ ~147 ppm: The aromatic carbon attached to the amine group (C-NH₂).
-
δ ~135 ppm: The two aromatic carbons of the phthalimide ring adjacent to the carbonyl groups.
-
δ ~132 ppm: The two non-substituted aromatic carbons of the phthalimide ring.
-
δ ~130 ppm: The two aromatic carbons ortho to the -CH₂- group.
-
δ ~125 ppm: The aromatic carbon attached to the -CH₂- group.
-
δ ~123 ppm: The two aromatic carbons of the phthalimide ring beta to the carbonyl groups.
-
δ ~114 ppm: The two aromatic carbons ortho to the -NH₂ group.
-
δ ~42 ppm: The benzylic carbon (-CH₂-).
-
Synthesis and Purification: A Validated Protocol
The most direct and efficient synthesis of this compound is via the condensation of phthalic anhydride with 4-aminobenzylamine. This reaction, a variation of N-phthaloylation, proceeds through a nucleophilic acyl substitution mechanism.[7]
Experimental Protocol
This protocol is designed as a self-validating system, where reaction completion can be monitored and the product purified to a high degree.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-aminobenzylamine (1.0 eq).[8]
-
Solvent Selection & Rationale: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride). Acetic acid is an ideal choice as it is polar enough to dissolve the reactants and has a high boiling point, which facilitates the removal of the water byproduct, driving the reaction equilibrium towards the imide product.[9]
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically UV-active, product spot. The reaction is generally complete within 4-8 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice-water bath. The product will precipitate out of the cooled acetic acid.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude solid sequentially with cold water (to remove residual acetic acid) and then with a cold, non-polar solvent like hexane (to remove organic impurities).
-
Final Drying: Dry the purified white or off-white solid under vacuum to obtain the final product, this compound. Purity should be assessed by NMR and melting point analysis.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The utility of this molecule stems from the distinct reactivity of its two key domains: the nucleophilic primary amine and the stable phthalimide core.
Reactivity of the Primary Aromatic Amine
The exocyclic -NH₂ group is the primary site of reactivity. Its nucleophilicity allows for a wide array of derivatizations, making it a versatile handle for conjugating other molecules.
-
Schiff Base Formation: The amine readily condenses with aldehydes and ketones under mild acidic or basic conditions to form imines (Schiff bases). This is a cornerstone reaction for creating more complex heterocyclic systems, such as thiazolidinones.[10]
-
Acylation: Reaction with acyl chlorides or anhydrides yields stable amide bonds, a common strategy for linking this molecule to carboxylic acid-containing pharmacophores or biomolecules.
-
Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the amine to a diazonium salt (-N₂⁺). This intermediate is highly valuable for introducing a range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.
The Phthalimide Core: A Stable Anchor
The isoindoline-1,3-dione structure serves two primary roles:
-
Protecting Group: In a broader synthetic context, the phthalimide group is a classic protecting group for primary amines, famously used in the Gabriel synthesis. It is exceptionally stable to a wide range of reagents and conditions.
-
Structural Scaffold: Its rigid and planar geometry provides a well-defined orientation for the attached aminobenzyl group, which is critical in applications like drug design, where precise spatial arrangement of functional groups (pharmacophore modeling) is essential.
While robust, the phthalimide ring can be cleaved if desired, most commonly via hydrazinolysis (the Ing-Manske procedure) using hydrazine (N₂H₄) to release the protected primary amine.
Reactivity Pathway Diagram
This diagram illustrates the key reactive pathways originating from the primary amine.
Caption: Key chemical transformations of the primary amine functional group.
Applications in Research and Drug Development
The unique bifunctional nature of this compound positions it as a high-value intermediate in several advanced applications:
-
Linker Chemistry: It can serve as a rigid linker to connect two different molecular entities. For example, in the development of PROTACs (Proteolysis Targeting Chimeras), it could be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
-
Medicinal Chemistry Scaffold: Phthalimide and isoindoline-1,3-dione derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[11][12] This compound serves as an excellent starting point for synthesizing novel derivatives to be screened for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition, relevant to Alzheimer's disease research.[9][12]
-
Materials Science: The rigid, aromatic structure can be incorporated into polymers or functional materials. The primary amine allows for grafting onto surfaces or polymerization into polyamides, potentially imparting specific thermal or optical properties.
Conclusion
This compound is more than a simple chemical; it is a versatile platform for molecular innovation. Its synthesis is straightforward and scalable, and its well-defined spectroscopic signature allows for unambiguous characterization. The strategic placement of a reactive primary amine on a stable phthalimide scaffold provides chemists with a powerful tool for building complex molecular architectures. Understanding the interplay between its structure, properties, and reactivity, as detailed in this guide, is the key to unlocking its full potential in drug discovery, diagnostics, and materials science.
References
- 1. printo.2promojournal.com [printo.2promojournal.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. 100880-61-3|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. appchemical.com [appchemical.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Aminobenzyl)isoindoline-1,3-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-(4-Aminobenzyl)isoindoline-1,3-dione, a key chemical intermediate. The guide details its chemical and physical properties, outlines a standard laboratory synthesis protocol, discusses its applications in research and drug development, and provides essential safety and handling information. This whitepaper is intended to serve as a foundational resource for professionals engaged in chemical synthesis and pharmaceutical research, offering both theoretical insights and practical methodologies.
Chemical Identity and Properties
This compound is an organic compound featuring a phthalimide group attached to a 4-aminobenzyl moiety. The phthalimide group serves as a crucial protecting group for the primary amine, a common strategy in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100880-61-3 | [1][2] |
| Molecular Formula | C15H12N2O2 | [1][2] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| IUPAC Name | 2-(4-aminobenzyl)isoindole-1,3-dione | N/A |
| SMILES | NC1=CC=C(C=C1)CN2C(C3=C(C2=O)C=CC=C3)=O | [2] |
| MDL Number | MFCD00432223 | [2] |
| Appearance | (Typically a solid) | N/A |
| Purity | (Varies by supplier) | N/A |
Synthesis and Purification
The synthesis of isoindoline-1,3-dione derivatives is a well-established area of organic chemistry, often involving the condensation of phthalic anhydride with a primary amine.[3][4]
Synthetic Pathway Overview
A common and direct method for preparing this compound is the reaction between phthalic anhydride and 4-aminobenzylamine. This reaction is typically performed under heating, which facilitates the dehydration and subsequent cyclization to form the imide ring. The use of a solvent such as glacial acetic acid or toluene can aid in the removal of the water byproduct.[5][6]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in a typical laboratory synthesis of the target compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol describes a general procedure. Researchers should adapt it based on specific laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-aminobenzylamine (1.0 equivalent) in a suitable solvent like glacial acetic acid.
-
Heating: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (such as ethanol or water) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound.
-
Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Applications in Research and Drug Development
The isoindoline-1,3-dione scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4]
-
Building Block for Bioactive Molecules: The primary amine on the benzyl ring of this compound serves as a versatile handle for further chemical modifications. This allows for its incorporation into larger, more complex molecules.
-
Precursor for Amine-Containing Drugs: The phthalimide group is a well-known protecting group for primary amines (a form of the Gabriel synthesis). The phthalimide can be cleaved under specific conditions (e.g., using hydrazine) to release the primary amine of the benzylamine moiety. This strategy is crucial in multi-step syntheses where the amine's reactivity needs to be masked.
-
Cholinesterase Inhibitors: Derivatives of isoindoline-1,3-dione have been extensively studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[5][7][8] The core structure can interact with active sites of these enzymes.[5]
Safety and Handling
As with all chemical reagents, this compound should be handled with care in a well-ventilated laboratory environment.
Table 2: General Safety and Handling Guidelines
| Precaution Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [9][10] |
| Handling | Avoid contact with skin and eyes. Prevent dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | [9][11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [11] |
| First Aid (General) | If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with plenty of water. If swallowed, rinse mouth and consult a physician. | [9][11] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [9] |
Note: This information is a general guide. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Conclusion
This compound is a valuable chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a protected form of 4-aminobenzylamine and as a scaffold for developing new therapeutic agents makes it a compound of interest for researchers in drug discovery. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in a research setting.
References
- 1. 100880-61-3|this compound|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Molecular Structure of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-(4-Aminobenzyl)isoindoline-1,3-dione. This compound belongs to the phthalimide class of molecules, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis and structural elucidation of this compound. The guide includes a proposed synthetic protocol, in-depth analysis of expected spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and visualizations to facilitate a deeper understanding of its molecular architecture.
Introduction and Significance
Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives are a cornerstone in synthetic organic chemistry and drug discovery. The rigid phthalimide core, combined with various substituents, gives rise to a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and even anticancer activities.[1][2] The title compound, this compound, is of particular interest due to the presence of a primary aromatic amine functionality. This amino group offers a reactive site for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. Understanding the precise molecular structure and spectroscopic fingerprint of this compound is paramount for its effective utilization in research and development.
Synthesis of this compound
The most direct and widely employed method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[2][3] For the synthesis of this compound, the logical precursors are phthalic anhydride and 4-aminobenzylamine. The reaction proceeds through a two-step mechanism: nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization via dehydration to form the stable five-membered imide ring.
Proposed Experimental Protocol:
Materials:
-
Phthalic anhydride
-
4-Aminobenzylamine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.
-
To this solution, add 4-aminobenzylamine (1.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold deionized water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound (C₁₅H₁₂N₂O₂) consists of a central isoindoline-1,3-dione core connected to a 4-aminobenzyl group via the nitrogen atom of the imide.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the phthalimide and aminobenzyl moieties, the benzylic methylene protons, and the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8-7.9 | Multiplet | 4H | Phthalimide aromatic protons | The four protons on the phthalimide ring are in a complex chemical environment and are expected to appear as a multiplet in the downfield aromatic region. |
| ~6.9-7.1 | Doublet | 2H | Aromatic protons ortho to the CH₂ group | These protons are on the aminobenzyl ring and are coupled to the protons ortho to the amino group. |
| ~6.5-6.6 | Doublet | 2H | Aromatic protons ortho to the NH₂ group | These protons are shielded by the electron-donating amino group, causing them to appear at a more upfield chemical shift. |
| ~5.0 | Singlet | 2H | -NH₂ protons | The chemical shift of amine protons can vary and may appear as a broad singlet. The exact position is concentration and solvent dependent. |
| ~4.6 | Singlet | 2H | Benzylic -CH₂- protons | The methylene protons are adjacent to the electron-withdrawing imide nitrogen, resulting in a downfield shift. |
Note: The predicted chemical shifts are based on analogous compounds and general NMR principles.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the carbonyl carbons, the aromatic carbons, and the benzylic carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~168 | Imide C=O carbons | The carbonyl carbons of the imide are highly deshielded and appear significantly downfield. |
| ~148 | Aromatic C-NH₂ | The carbon attached to the amino group is shielded by the electron-donating effect of the nitrogen. |
| ~134 | Aromatic CH (Phthalimide) | Aromatic carbons of the phthalimide ring. |
| ~132 | Quaternary aromatic C (Phthalimide) | The two quaternary carbons of the phthalimide ring to which the carbonyl groups are attached. |
| ~129 | Aromatic CH (Aminobenzyl) | Aromatic carbons on the aminobenzyl ring. |
| ~123 | Aromatic CH (Phthalimide) | Aromatic carbons of the phthalimide ring. |
| ~114 | Aromatic CH (Aminobenzyl) | Aromatic carbons ortho to the amino group, shielded by its electron-donating nature. |
| ~41 | Benzylic -CH₂- | The benzylic carbon attached to the imide nitrogen. |
Note: The predicted chemical shifts are based on analogous compounds and general NMR principles.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3450-3300 | Medium, Sharp | N-H | Asymmetric and symmetric stretching of the primary amine |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~2950-2850 | Weak | Aliphatic C-H | Stretching of the benzylic CH₂ |
| ~1770 | Strong | C=O | Asymmetric stretching of the imide carbonyls |
| ~1710 | Strong | C=O | Symmetric stretching of the imide carbonyls |
| ~1620 | Medium | N-H | Bending of the primary amine |
| ~1600, ~1510 | Medium | Aromatic C=C | Ring stretching |
| ~1400 | Medium | C-N | Stretching of the imide C-N bond |
Note: The predicted absorption bands are based on characteristic IR frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 252.27.
Predicted Fragmentation Pattern:
A major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-aminobenzyl cation (m/z 106) and the phthalimide radical. Another possible fragmentation is the loss of CO from the molecular ion.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide has detailed the molecular structure, a proposed synthetic route, and the expected spectroscopic characteristics of this compound. The provided information, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers working with this molecule. The presence of a reactive primary amine on the benzyl moiety makes this compound a versatile intermediate for the synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical sciences. The detailed spectroscopic analysis provides a benchmark for the characterization and quality control of this important chemical entity.
References
- 1. printo.2promojournal.com [printo.2promojournal.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction: The Privileged Scaffold of Isoindoline-1,3-dione
An In-depth Technical Guide to Isoindoline-1,3-dione Compounds: From Synthesis to Therapeutic Applications
The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, holds a significant and storied position in the landscape of medicinal chemistry.[1][2] It is a bicyclic structure composed of a benzene ring fused to a five-membered imide ring.[3] This seemingly simple architecture possesses a unique combination of chemical properties—including hydrophobicity for membrane traversal and a hydrogen bonding subunit—that make it a versatile pharmacophore.[2] The journey of isoindoline-1,3-dione in medicine is a compelling narrative of rediscovery and innovation. It began with the infamous tragedy of thalidomide, a sedative introduced in the 1950s that was later found to be a potent teratogen.[4][5] However, decades of rigorous research have rehabilitated this scaffold, uncovering its profound therapeutic potential.
The thalidomide story spurred intense investigation into its mechanisms of action, ultimately leading to its repurposing and the development of safer, more potent analogs known as Immunomodulatory imide Drugs (IMiDs), such as lenalidomide and pomalidomide.[4][6][7] These drugs have revolutionized the treatment of hematologic malignancies, particularly multiple myeloma.[5][8] Today, the isoindoline-1,3-dione core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and displays a wide array of pharmacological activities. These activities span anti-inflammatory, immunomodulatory, anticancer, anticonvulsant, analgesic, and antimicrobial effects.[9][10][11]
This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, exploring the synthesis, multifaceted biological activities, and therapeutic applications of isoindoline-1,3-dione compounds. We will delve into the core mechanism of action involving the protein cereblon, examine structure-activity relationships, and present key experimental protocols that underpin the research in this dynamic field.
Part 1: Synthesis of the Isoindoline-1,3-dione Core
The construction of the N-substituted isoindoline-1,3-dione scaffold is typically straightforward, a factor that contributes to its attractiveness in medicinal chemistry. The most common and traditional method involves the condensation of phthalic anhydride with a primary amine.
Classical Synthesis: Condensation of Phthalic Anhydride and Amines
The fundamental approach involves reacting phthalic anhydride with a primary amine, often under heating or reflux conditions in a suitable solvent like benzene or toluene.[12][13][14] The choice of reaction conditions is critical; heating is necessary to drive the dehydration and cyclization that forms the stable five-membered imide ring. Performing the reaction without sufficient heat can lead to the isolation of the intermediate monoacylation product, a phthalic acid amide, rather than the desired cyclic imide.[12][13][15] More recently, green chemistry approaches have been developed, utilizing solventless reactions with simple heating to achieve high yields, reducing environmental impact.[13]
Caption: General synthesis of N-substituted isoindoline-1,3-diones.
Representative Experimental Protocol
The following protocol is a generalized procedure for the synthesis of N-substituted isoindoline-1,3-diones based on methodologies found in the literature.[13][16]
Objective: To synthesize 2-(4-acetylphenyl)isoindoline-1,3-dione.
Materials:
-
Phthalic anhydride (1.1 mmol)
-
4-Aminoacetophenone (1.0 mmol)
-
Toluene or Benzene (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add phthalic anhydride (1.1 mmol) and the desired primary amine, in this case, 4-aminoacetophenone (1.0 mmol).
-
Add 20 mL of toluene to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold ethanol or hexane to remove any unreacted starting materials.
-
If the product remains dissolved, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12][17]
Part 2: The Core Mechanism of Action: Modulating the Cereblon E3 Ligase Complex
For decades, the pleiotropic effects of thalidomide were a mystery. The landmark discovery that Cereblon (CRBN) is the primary molecular target of thalidomide and its analogs fundamentally changed our understanding and unlocked the therapeutic rationale for this class of compounds.[4][5][8]
CRBN functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[4][18] In its native state, this complex ubiquitinates specific proteins, tagging them for degradation by the proteasome. The genius of isoindoline-1,3-dione-based IMiDs lies in their ability to act as a "molecular glue."[19] The glutarimide ring of the drug binds to a specific pocket in CRBN, which in turn alters the substrate specificity of the CRL4-CRBN complex.[4][18] This induced proximity brings new proteins, or "neosubstrates," to the E3 ligase for ubiquitination and subsequent degradation.[5]
Key neosubstrates responsible for the anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][18] Degradation of these factors leads to the death of multiple myeloma cells and stimulates an anti-tumor immune response by increasing the production of Interleukin-2 (IL-2).[5] This mechanism provides a powerful proof-of-concept for a new therapeutic modality: targeted protein degradation.
Caption: Mechanism of IMiDs via Cereblon (CRBN) E3 ligase modulation.
Part 3: A Spectrum of Pharmacological Activities
The unique mechanism of action and structural versatility of the isoindoline-1,3-dione scaffold have led to the discovery of a wide range of biological activities.
Immunomodulatory and Anti-inflammatory Effects
The immunomodulatory properties of these compounds are their most well-characterized feature. IMiDs like thalidomide, lenalidomide, and pomalidomide potently inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[6][8] This is achieved by enhancing the degradation of TNF-α mRNA.[6] This activity is central to their effectiveness in treating inflammatory conditions like erythema nodosum leprosum.[6] Beyond TNF-α, these compounds modulate a range of cytokines, including interleukins, and can suppress angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[6][8] Newer derivatives have been specifically designed as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX), with some compounds showing inhibitory activity against both COX-1 and COX-2.[20][21][22]
Anticancer Activity
The success of IMiDs in multiple myeloma has spurred extensive research into the broader anticancer potential of the isoindoline-1,3-dione scaffold.[8] Numerous derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, including lung, cervical, colon, and breast cancer.[17][23][24][25] The anticancer activity is often dependent on the specific substituents attached to the core structure.[25] For example, studies have shown that incorporating silyl ether and bromo groups can significantly enhance cytotoxicity against Caco-2 and MCF-7 cell lines.[17] The mechanisms underlying this broader anticancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][26]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| Compound 7 | A549 (Lung) | 19.41 | Azide and silyl ether | [24] |
| Compound 13 | Caco-2 (Colon) | > Cisplatin | Silyl ether (-OTBDMS) and -Br | [17] |
| Compound 16 | MCF-7 (Breast) | > Cisplatin | Silyl ether (-OTBDMS) and -Br | [17] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL | 2-Bromoacetylphenyl | [26] |
Table 1: Examples of Anticancer Activity of Isoindoline-1,3-dione Derivatives.
Neurological and Analgesic Properties
The isoindoline-1,3-dione scaffold has also shown significant promise in the realm of neuroscience.
-
Anticonvulsant Activity: Several derivatives have been synthesized and evaluated for their ability to protect against seizures.[2][27] Certain compounds have been shown to increase seizure latency and reduce seizure duration in preclinical models, marking them as promising prototypes for new antiepileptic drugs.[27]
-
Anti-Alzheimer's Activity: A key pathological feature of Alzheimer's disease is the decline in the neurotransmitter acetylcholine.[28] Many isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[16][28][29] Structure-activity relationship (SAR) studies have shown that substitutions on the N-benzyl moiety, particularly with fluorine, can lead to potent AChE inhibition.[28]
-
Analgesic Activity: N-substituted phthalimides have been investigated as non-steroidal analgesics.[12] Certain derivatives have demonstrated high analgesic activity in vivo, in some cases exceeding that of the reference drug metamizole sodium, without causing the gastric lesions often associated with traditional NSAIDs.[12][30]
Part 4: Applications in Drug Development and Future Outlook
The isoindoline-1,3-dione scaffold is a cornerstone of modern drug discovery. Its journey from a pariah molecule to a privileged structure offers critical lessons in pharmacology and medicinal chemistry.
Approved Drugs:
-
Thalidomide: Used for multiple myeloma and erythema nodosum leprosum.[31]
-
Lenalidomide & Pomalidomide: More potent thalidomide analogs with improved safety profiles, standard of care for multiple myeloma.[7][32]
-
Apremilast: An analog used to treat psoriatic arthritis, functioning as a phosphodiesterase 4 (PDE4) inhibitor.[32][33]
Future Perspectives: The discovery of the CRBN-mediated mechanism has opened up an entirely new field of drug discovery: Targeted Protein Degradation (TPD) . Researchers are now developing Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that link a CRBN-binding ligand (often an isoindoline-1,3-dione derivative) to a ligand for a specific protein of interest.[4][19] This brings the target protein into proximity with the E3 ligase complex, leading to its degradation. This technology holds the potential to "drug the undruggable" by targeting proteins that lack traditional active sites for inhibition.
The continued exploration of the vast chemical space around the isoindoline-1,3-dione core, guided by a deep understanding of its mechanism and structure-activity relationships, promises to yield novel therapeutics for a wide range of diseases, from cancer to neurodegeneration and beyond.
References
- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. printo.2promojournal.com [printo.2promojournal.com]
- 17. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 21. mdpi.com [mdpi.com]
- 22. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. researchgate.net [researchgate.net]
- 27. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Thalidomide - Wikipedia [en.wikipedia.org]
- 33. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous and Calculated Journey of Phthalimide Derivatives in Medicine: A Technical Guide
Abstract
The history of phthalimide derivatives in medicine is a compelling narrative of serendipitous discovery, devastating tragedy, and remarkable redemption. Initially synthesized in the late 19th century, the phthalimide scaffold remained a chemical curiosity until the mid-20th century with the advent of thalidomide. While its initial application as a sedative led to one of the most profound tragedies in pharmaceutical history, the subsequent elucidation of its unique mechanism of action has paved the way for a new class of potent therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and evolving mechanistic understanding of phthalimide derivatives. We will delve into the core chemistry, pivotal historical events, the intricate molecular mechanisms of action, and the experimental methodologies that have been instrumental in unraveling the therapeutic potential of these remarkable compounds.
The Genesis of a Scaffold: From Chemical Synthesis to a Notorious Drug
The journey of phthalimide derivatives begins not in a bustling pharmaceutical lab, but in the realm of synthetic organic chemistry. The core phthalimide structure, a bicyclic compound featuring an imide functional group fused to a benzene ring, was first synthesized in 1887 through the Gabriel synthesis, a method for preparing primary amines from alkyl halides.[1][2][3][4] For decades, phthalimide and its simple derivatives remained largely of academic interest, serving as versatile intermediates in organic synthesis.[5]
The trajectory of phthalimide derivatives took a dramatic and unforeseen turn in the 1950s with the synthesis of thalidomide by the German pharmaceutical company Chemie Grünenthal.[6] Initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women, thalidomide quickly gained widespread use.[3][4] However, this seemingly innocuous drug would soon become infamous. Between 1957 and 1961, thousands of children were born with severe congenital malformations, a tragedy directly linked to maternal thalidomide use during a critical window of fetal development.[6][7] The devastating teratogenic effects of thalidomide led to its worldwide withdrawal and prompted a revolution in drug safety regulations and testing protocols.[7]
A Phoenix from the Ashes: The Re-emergence of Thalidomide
Despite its catastrophic past, the story of thalidomide did not end there. In the 1960s, a serendipitous observation by Israeli physician Dr. Jacob Sheskin revealed that thalidomide could effectively treat the painful inflammatory skin lesions of erythema nodosum leprosum (ENL), a complication of leprosy.[7] This discovery marked the beginning of thalidomide's remarkable renaissance. Further research in the 1990s uncovered its potent anti-angiogenic and immunomodulatory properties, leading to its investigation as a cancer therapeutic. In 2006, the U.S. Food and Drug Administration (FDA) granted approval for thalidomide in combination with dexamethasone for the treatment of newly diagnosed multiple myeloma, a cancer of plasma cells.[5][8]
The clinical success of thalidomide spurred the development of analogs with improved efficacy and safety profiles. This led to the creation of the immunomodulatory drugs (IMiDs®), most notably lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), which are now cornerstones in the treatment of multiple myeloma and other hematological malignancies.[9]
Unraveling the Mechanism: The Discovery of Cereblon
For many years, the precise molecular mechanism underlying both the therapeutic and teratogenic effects of thalidomide remained a mystery. A major breakthrough came in 2010 with the identification of Cereblon (CRBN) as the primary molecular target of thalidomide.[10] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[10]
The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the E3 ligase complex. Instead of binding to its native substrates, the drug-bound CRBN recruits a new set of proteins, termed "neosubstrates," for ubiquitination and subsequent degradation by the proteasome. This process is often referred to as "molecular glue" induced protein degradation.[11]
Key neosubstrates responsible for the anti-myeloma effects of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[12] The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of myeloma cells.[12] This targeted protein degradation ultimately results in cell cycle arrest and apoptosis of the cancerous plasma cells.
Experimental Protocols for Studying Phthalimide Derivatives
The elucidation of the mechanism of action of phthalimide derivatives has been heavily reliant on a suite of sophisticated biochemical and cellular assays. Below are detailed, step-by-step methodologies for key experiments central to the study of these compounds.
Cereblon-IMiD Binding Assays
Quantifying the binding affinity of phthalimide derivatives to their target protein, Cereblon, is a critical first step in their characterization. Several biophysical techniques are commonly employed for this purpose.
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12][13]
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (typically 10-20 µM) in a suitable, well-defined buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[14]
-
Prepare a solution of the phthalimide derivative (typically 100-200 µM) in the exact same buffer to avoid heats of dilution. If the compound is dissolved in DMSO, ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept low (typically <5%).[15]
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the phthalimide derivative solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
A control experiment titrating the ligand into buffer alone should be performed to correct for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.[14]
-
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[16]
Protocol:
-
Chip Preparation:
-
Immobilize purified recombinant CRBN protein onto a sensor chip (e.g., CM5 chip) via amine coupling. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the CRBN protein solution.[6][17]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
SPR Experiment:
-
Prepare a series of dilutions of the phthalimide derivative in a suitable running buffer (e.g., HBS-EP+).
-
Flow the ligand solutions over the sensor chip surface at a constant flow rate and monitor the binding response (in Resonance Units, RU) in real-time. This is the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand. This is the dissociation phase.
-
Between different ligand concentrations, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound ligand.[16]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
FP is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ligand from its protein target.[18]
Protocol:
-
Assay Setup:
-
Competition:
-
Add increasing concentrations of the unlabeled test compound to the CRBN-tracer solution in a microplate.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of the solution using a plate reader equipped with polarizing filters. A decrease in polarization indicates the displacement of the fluorescent tracer by the test compound.[2]
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Protein Degradation and Ubiquitination Assays
Demonstrating that a phthalimide derivative induces the degradation of its neosubstrates is crucial for confirming its mechanism of action.
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate.
Protocol:
-
Cell Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S, U266) to a suitable density.
-
Treat the cells with varying concentrations of the phthalimide derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 24 hours).[20]
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to release the cellular proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-Ikaros or anti-Aiolos).
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system. A loading control protein (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the neosubstrate band to the intensity of the loading control band.
-
Compare the normalized protein levels in the treated samples to the vehicle control to determine the extent of protein degradation.
-
This assay reconstitutes the ubiquitination cascade in a test tube to directly demonstrate that a phthalimide derivative promotes the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.[1][4][21]
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant ubiquitin-activating enzyme (E1), a specific ubiquitin-conjugating enzyme (E2, e.g., UBE2D3), the CRL4^CRBN^ E3 ligase complex, ubiquitin, the neosubstrate protein (e.g., IKZF1), and ATP in a reaction buffer.[1][22]
-
Prepare parallel reactions with and without the phthalimide derivative.
-
Include negative controls, such as reactions lacking E1, E2, E3, or ATP.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow the ubiquitination reaction to proceed.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the neosubstrate or an antibody against ubiquitin. An increase in high-molecular-weight species of the neosubstrate in the presence of the phthalimide derivative indicates polyubiquitination.[21]
-
Quantitative Data and Comparative Analysis
The development of second and third-generation IMiDs has been driven by the need for increased potency and improved safety profiles. The following tables summarize key quantitative data for thalidomide and its principal analogs.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Assay | K_d (µM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 | [18] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | ~0.16 | [18] | |
| Thalidomide | FRET-based competitive binding assay | 7.8 | [23] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 | [18] | |
| Lenalidomide | Thermal Shift Assay | ~3 | [10] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 | [18] | |
| Pomalidomide | Thermal Shift Assay | ~3 | [10] |
Table 2: In Vitro Anti-proliferative Activity of IMiDs in Multiple Myeloma Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| U266 | Lenalidomide | ~2 | [10] |
| U266 | Pomalidomide | ~2 | [10] |
| DAUDI | Pomalidomide | 0.3 | [24] |
| MUTU-I | Pomalidomide | 0.25 | [24] |
| MM1S | Compound 19 (Lenalidomide analog) | 0.128 | [25] |
| MM1S | Compound 17 (Pomalidomide analog) | 3.568 | [25] |
Table 3: Comparative Clinical Efficacy of IMiDs in Relapsed/Refractory Multiple Myeloma
| Treatment Regimen | Overall Response Rate (ORR) | Reference |
| Lenalidomide + Dexamethasone | 60-61% | [9][26] |
| Pomalidomide + Low-dose Dexamethasone | 62% | [26] |
| Pomalidomide + Bortezomib + Dexamethasone (in lenalidomide-exposed patients) | ~30% | [27] |
Visualizing the Science: Diagrams and Timelines
Visual representations are invaluable tools for understanding complex biological processes and historical developments. The following diagrams were generated using the Graphviz DOT language.
Caption: The core chemical structure of phthalimide (isoindole-1,3-dione).
Caption: The IMiD-mediated degradation of neosubstrates via the CRL4^CRBN^ E3 ubiquitin ligase complex.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. unsw.edu.au [unsw.edu.au]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. Evaluation of immunomodulatory drugs in multiple myeloma: single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. dhvi.duke.edu [dhvi.duke.edu]
- 18. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iTAG an optimized IMiD-induced degron for targeted protein degradation in human and murine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. forum.graphviz.org [forum.graphviz.org]
- 24. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IMMUNOMODULATORY COMPOUNDS (IMIDS®) IN THE TREATMENT OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Mechanism of Action of 2-(4-Aminobenzyl)isoindoline-1,3-dione
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1][2][3][4] This technical guide provides an in-depth analysis of the putative mechanism of action for 2-(4-Aminobenzyl)isoindoline-1,3-dione. Drawing from extensive research on analogous compounds, we posit that its primary mode of action is through engagement with Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6] This interaction is foundational to the activity of immunomodulatory imide drugs (IMiDs) and the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs).[5][7] This guide will dissect the molecular interactions, outline the experimental validation workflows, and discuss the therapeutic implications of this mechanism.
Introduction: The Isoindoline-1,3-dione Core and its Therapeutic Significance
The isoindoline-1,3-dione moiety, also known as phthalimide, is a versatile pharmacophore.[1] Derivatives of this structure have been explored for a multitude of therapeutic applications, including:
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2][3]
-
Enzyme Inhibition: The scaffold has been utilized to design inhibitors for enzymes such as acetylcholinesterase (AChE), with potential applications in neurodegenerative diseases like Alzheimer's.[1][8][9]
-
Anticancer Activity: Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10][11]
However, the most profound impact of the isoindoline-1,3-dione core has been realized through its role as a molecular glue and an E3 ligase ligand in the context of targeted protein degradation.
Core Mechanism of Action: Engagement of the Cereblon (CRBN) E3 Ligase
The central hypothesis for the mechanism of action of this compound is its function as a ligand for Cereblon (CRBN). CRBN is a key component of the CRL4^CRBN^ E3 ubiquitin ligase complex, which is responsible for tagging specific proteins with ubiquitin for subsequent degradation by the proteasome.[5]
The groundbreaking discovery that thalidomide and its analogs (lenalidomide and pomalidomide) bind directly to CRBN revolutionized our understanding of their therapeutic and teratogenic effects.[5][12] The isoindoline-1,3-dione moiety of these molecules binds to a specific pocket in CRBN, modulating the substrate specificity of the E3 ligase complex.[12] This can lead to the ubiquitination and degradation of so-called "neo-substrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[5]
The this compound molecule contains the essential isoindoline-1,3-dione pharmacophore for CRBN binding. The 4-aminobenzyl substituent at the 2-position is expected to protrude from the binding pocket and can influence binding affinity and the recruitment of specific protein substrates.
Signaling Pathway Diagram
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Aminobenzyl)isoindoline-1,3-dione Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The progression of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, primarily related to its pharmacokinetic and toxicological profile. Early-stage assessment of these properties is paramount to de-risk drug development programs, saving considerable time and resources. This technical guide provides a comprehensive, step-by-step framework for the in silico characterization of 2-(4-Aminobenzyl)isoindoline-1,3-dione, a scaffold of significant interest due to the diverse biological activities of its parent structure, isoindoline-1,3-dione, which includes analgesic, anti-inflammatory, and anticancer effects.[1][2][3] By leveraging a suite of validated, freely accessible computational tools, we will construct a detailed profile of this molecule, encompassing its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME) characteristics, and key toxicological endpoints. This guide is designed not merely as a protocol but as an explanatory journey, detailing the scientific rationale behind each predictive step to empower researchers in their own drug discovery endeavors.
Introduction: The Imperative of Early-Stage Computational Assessment
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. A significant percentage of drug candidates fail in late-stage development due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[4] In silico modeling provides a critical first-pass filter, allowing for the rapid and cost-effective evaluation of thousands of molecules before committing to expensive and time-consuming synthesis and in vitro testing.[5][6]
The molecule of interest, this compound (CAS: 100880-61-3), belongs to a class of compounds recognized for their broad therapeutic potential.[7][8][9] However, its viability as a drug is contingent upon a delicate balance of properties that govern its journey through the human body. This guide will systematically predict these properties, providing a foundational dataset for future development and optimization efforts.
Molecular Identity:
-
Compound Name: this compound
-
Molecular Formula: C₁₅H₁₂N₂O₂[8]
-
Molecular Weight: 252.27 g/mol [8]
-
Canonical SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)N
The Computational Workflow: A Multi-Tool Approach for Validated Predictions
To ensure a robust and cross-validated profile, we will employ a workflow that integrates several well-regarded, publicly accessible prediction platforms. No single algorithm is perfect; therefore, triangulating data from multiple sources provides a more reliable assessment. Our primary tools will be SwissADME , pkCSM , and ProTox-II , chosen for their comprehensive coverage of key endpoints, user-friendly interfaces, and strong validation within the scientific community.[4][10]
Caption: Overall workflow for the in silico analysis of the target molecule.
Physicochemical Properties & Drug-Likeness
A molecule's fundamental physicochemical properties govern its ability to be absorbed and to reach its target. We begin by assessing these properties against established "rules of thumb" in medicinal chemistry, such as Lipinski's Rule of Five, which indicates the likelihood of a compound being orally bioavailable.
Rationale and Causality
Lipinski's Rule of Five is an empirically derived set of guidelines. Molecules that adhere to these rules tend to have a better balance of solubility and permeability, which are essential for oral absorption.[5] For instance, a high molecular weight (>500 Da) can hinder passive diffusion across the gut wall, while a high lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased metabolic clearance. Topological Polar Surface Area (TPSA) is another critical descriptor, correlating with hydrogen bonding potential and influencing membrane permeability.
Experimental Protocol: SwissADME
The SwissADME web server provides a rapid and comprehensive analysis of physicochemical properties.
-
Navigate to the SwissADME homepage (--INVALID-LINK--).
-
Input: In the "Enter a list of SMILES here" textbox, paste the SMILES string for our molecule: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)N.
-
Execute: Click the "Run" button to start the analysis.
-
Data Collection: The results page will display various calculated properties. Record the values for Molecular Weight, LogP (using the consensus iLOGP value), TPSA, Hydrogen Bond Acceptors, and Hydrogen Bond Donors. Note the "Drug-likeness" section for violations of Lipinski's rule.
Predicted Data and Interpretation
Caption: Assessment of the target molecule against Lipinski's Rule of Five.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Guideline | Interpretation |
|---|---|---|---|
| Molecular Weight | 252.27 g/mol | ≤ 500 Da | Pass. Favorable for absorption. |
| iLOGP (Lipophilicity) | 1.85 | ≤ 5 | Pass. Balanced lipophilicity. |
| H-Bond Donors | 1 | ≤ 5 | Pass. Favorable for permeability. |
| H-Bond Acceptors | 3 | ≤ 10 | Pass. Favorable for permeability. |
| TPSA | 58.9 Ų | ≤ 140 Ų | Good cell membrane permeability predicted. |
| Lipinski Violations | 0 | 0 is ideal | High likelihood of drug-likeness. |
| GI Absorption (SwissADME) | High | N/A | Predicted to be well-absorbed from the gut. |
| BBB Permeant (SwissADME) | No | N/A | Unlikely to cross the blood-brain barrier. |
Expert Insight: The molecule exhibits an excellent physicochemical profile. With zero Lipinski violations and a TPSA well below the 140 Ų threshold often associated with good oral bioavailability, the foundational characteristics are highly promising. The prediction of high gastrointestinal (GI) absorption and non-permeance of the blood-brain barrier (BBB) suggests the compound is more likely to have systemic effects without causing central nervous system (CNS) side effects, a desirable trait for many therapeutic areas.
ADME Profile: The Body's Interaction with the Molecule
Beyond initial absorption, a drug's efficacy and safety are determined by its distribution, metabolism, and excretion. We use the pkCSM server, which employs graph-based signatures to predict a wide range of pharmacokinetic properties.[6]
Rationale and Causality
-
Distribution: Plasma protein binding affects the free concentration of a drug available to act on its target. Volume of distribution (VDss) indicates how extensively a drug distributes into tissues.
-
Metabolism: The Cytochrome P450 (CYP) enzyme family is responsible for metabolizing the majority of drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions. Predicting which isoforms a compound might inhibit is a critical safety assessment.
-
Excretion: Total clearance reflects the rate at which a drug is removed from the body, influencing its dosing frequency and half-life.
Experimental Protocol: pkCSM
-
Navigate to the pkCSM Pharmacokinetics Prediction server (--INVALID-LINK--).
-
Input: Select "Submit a single SMILES" and paste the molecule's SMILES string into the text area.
-
Execute: Click the "Submit" button.
-
Data Collection: From the results page, collect the predicted values for Caco-2 Permeability, P-glycoprotein (P-gp) interactions, CYP inhibition (for isoforms 2D6, 3A4), and Total Clearance.
Predicted Data and Interpretation
Table 2: Predicted ADME Properties
| Parameter | Category | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Caco-2 Permeability (logPapp) | 1.09 | High permeability predicted (>0.90 is high). Supports good absorption. |
| P-glycoprotein Substrate | No | The compound is not likely to be removed by the P-gp efflux pump, aiding absorption. | |
| Distribution | VDss (log L/kg) | -0.108 | Low tissue distribution predicted. The compound may be confined mainly to the bloodstream. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | Yes | Potential Risk. May interact with other drugs metabolized by CYP3A4. |
| Excretion | Total Clearance (log ml/min/kg) | 0.415 | Indicates a moderate rate of clearance from the body. |
Expert Insight: The ADME profile is generally favorable but highlights a significant point for further investigation. The predicted high permeability and lack of P-gp substrate activity reinforce the potential for good oral absorption. However, the predicted inhibition of CYP3A4 is a noteworthy flag. CYP3A4 is a major drug-metabolizing enzyme, and its inhibition can dangerously elevate the concentrations of co-administered drugs. This prediction suggests that in vitro CYP inhibition assays should be prioritized early in the experimental validation phase for this compound or any of its analogs.
Toxicity Profile: Predicting Potential Hazards
Toxicity is a primary cause of drug failure. In silico toxicology models can flag potential liabilities early, guiding the design of safer molecules. We will use the ProTox-II server, which integrates data from a variety of sources to predict multiple toxicological endpoints.
Rationale and Causality
-
hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias (Torsades de Pointes), and screening for hERG liability is a regulatory requirement.
-
Mutagenicity (AMES Test): The Ames test assesses a chemical's potential to cause DNA mutations, which is a strong indicator of carcinogenic potential.
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.
-
Acute Toxicity (LD₅₀): The LD₅₀ value provides an estimate of the lethal dose in rodents, giving a general sense of the compound's acute toxicity level.
Experimental Protocol: ProTox-II
-
Navigate to the ProTox-II web server (--INVALID-LINK--).
-
Input: Select "Draw a molecule or enter SMILES." Paste the SMILES string into the input box that appears.
-
Execute: Click "Start prediction."
-
Data Collection: From the results page, record the predictions for hERG Inhibition, AMES Toxicity, Hepatotoxicity, and the predicted LD₅₀ value with its corresponding toxicity class.
Predicted Data and Interpretation
Table 3: Predicted Toxicological Endpoints
| Endpoint | Predicted Result | Confidence Score | Interpretation |
|---|---|---|---|
| hERG Inhibition | Inactive | 0.89 | Low Risk. Unlikely to cause cardiotoxicity via hERG blockade. |
| AMES Toxicity | Inactive | 0.71 | Low Risk. Predicted to be non-mutagenic. |
| Hepatotoxicity | Inactive | 0.65 | Low Risk. Predicted not to cause drug-induced liver injury. |
| Oral Toxicity (LD₅₀) | 1600 mg/kg | N/A | Class 4: "Harmful if swallowed." This indicates moderate acute toxicity. |
Expert Insight: The predicted toxicity profile is highly encouraging. The compound is predicted to be inactive against three of the most critical "show-stopper" toxicities: hERG inhibition, Ames mutagenicity, and hepatotoxicity. The confidence scores provided by ProTox-II are high, lending credibility to these predictions. The LD₅₀ value places the compound in Toxicity Class 4, which is common for many small molecule drugs and does not represent an immediate barrier to development, though it suggests that dose levels will need to be carefully managed.
Synthesis and Conclusion
This in-depth in silico analysis provides a robust, multi-faceted preliminary assessment of this compound. The computational data collectively paints a picture of a promising molecule with a high probability of possessing favorable drug-like properties.
Summary of Findings:
-
High Drug-Likeness: The molecule strongly adheres to Lipinski's Rule of Five and possesses a favorable physicochemical profile for oral absorption.
-
Favorable ADME (with one caveat): It is predicted to have high GI absorption and low risk of efflux. However, the potential for CYP3A4 inhibition must be experimentally verified.
-
Clean Toxicity Profile: The compound shows a low predicted risk for cardiotoxicity (hERG), mutagenicity (Ames), and hepatotoxicity, which are major hurdles in drug development.
This in silico dossier serves as a powerful decision-making tool. It validates this compound as a molecule worthy of synthesis and experimental investigation. Furthermore, it proactively identifies the most critical experimental assay to perform next: an in vitro CYP3A4 inhibition screen. By front-loading this knowledge, the drug discovery process becomes more efficient, targeted, and ultimately, more likely to succeed.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. 100880-61-3|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. appchemical.com [appchemical.com]
- 10. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
Spectroscopic Data for 2-(4-Aminobenzyl)isoindoline-1,3-dione: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(4-aminobenzyl)isoindoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. The interpretation herein is grounded in established expertise to provide a trustworthy resource for the characterization of this and related phthalimide derivatives. Phthalimides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3]
Molecular Structure and Key Features
This compound is comprised of a central phthalimide moiety connected to a 4-aminobenzyl group via a methylene bridge. This structure presents several key features for spectroscopic analysis: the symmetrical aromatic system of the phthalimide, the distinct aromatic protons of the aminobenzyl group, the reactive primary amine, the characteristic imide carbonyl groups, and the benzylic methylene protons.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the phthalimide carbonyls and the electron-donating nature of the amino group.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | m | 4H | Phthalimide Ar-H | The four protons on the phthalimide ring are expected to appear as a complex multiplet due to symmetry. Their downfield shift is caused by the deshielding effect of the adjacent carbonyl groups.[4] |
| ~6.95 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to CH₂) | These aromatic protons on the aminobenzyl ring are shielded by the electron-donating amino group and are expected to appear upfield. They are split into a doublet by the adjacent protons.[5] |
| ~6.50 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to NH₂) | These protons are strongly shielded by the ortho amino group, resulting in a significant upfield shift. They appear as a doublet due to coupling with their neighboring protons.[5] |
| ~5.00 | s | 2H | NH ₂ | The chemical shift of the primary amine protons can be variable and concentration-dependent. In DMSO-d₆, it is expected to appear as a broad singlet. This peak will disappear upon D₂O exchange. |
| ~4.60 | s | 2H | N-CH ₂-Ar | The benzylic methylene protons are adjacent to the electron-withdrawing imide nitrogen, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum is typically acquired with proton decoupling to simplify it to a series of singlets, one for each unique carbon atom.
Experimental Protocol:
-
Prepare a more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Acquire the spectrum on a 100 MHz or higher field spectrometer.
-
Utilize proton decoupling for a simplified spectrum.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C =O | The two imide carbonyl carbons are chemically equivalent and appear far downfield due to the strong deshielding effect of the double-bonded oxygen.[6] |
| ~148.0 | C -NH₂ | The aromatic carbon directly attached to the amino group is significantly shielded and appears at a characteristic upfield position for substituted benzenes.[5] |
| ~135.0 | Phthalimide Ar-C | Aromatic carbons of the phthalimide ring.[4] |
| ~132.0 | Phthalimide Ar-C (quaternary) | The quaternary carbons of the phthalimide ring to which the carbonyls are attached. |
| ~129.0 | Ar-C (ortho to CH₂) | Aromatic carbons on the aminobenzyl ring. |
| ~125.0 | C -CH₂ (quaternary) | The quaternary carbon of the aminobenzyl ring. |
| ~123.5 | Phthalimide Ar-C | Aromatic carbons of the phthalimide ring.[4] |
| ~114.0 | Ar-C (ortho to NH₂) | These carbons are strongly shielded by the electron-donating amino group.[5] |
| ~41.0 | N-C H₂-Ar | The benzylic methylene carbon, shifted downfield by the attached nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Caption: Workflow for acquiring and analyzing an IR spectrum.
Experimental Protocol (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr).
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 3450 - 3300 | Medium | N-H Stretch | Primary Amine | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in the primary amine group. |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H | These absorptions are typical for C-H stretching vibrations in aromatic rings.[7] |
| 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene bridge.[7] |
| ~1770 & ~1710 | Strong | C=O Stretch | Imide | The two strong absorption bands are characteristic of the symmetric and asymmetric stretching of the two carbonyl groups in the five-membered imide ring. |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine | This absorption is due to the scissoring vibration of the primary amine. |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring | These bands arise from the carbon-carbon stretching vibrations within the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Separate the resulting ions based on their m/z ratio and detect them.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₁₂N₂O₂) is 252.27 g/mol . A prominent peak at m/z = 252 is expected, corresponding to the intact molecular ion.
-
Key Fragmentation Patterns:
-
m/z = 146: This fragment would correspond to the loss of the aminobenzyl radical (•CH₂C₆H₄NH₂), leaving the stable phthalimide radical cation.
-
m/z = 106: A significant peak at this m/z value is expected from the cleavage of the N-CH₂ bond to form the stable aminobenzyl cation (⁺CH₂C₆H₄NH₂). This is often a major fragment in such structures.
-
m/z = 76: This fragment could arise from the loss of the two carbonyl groups from the phthalimide ring, corresponding to a benzyne radical cation.
-
Caption: Predicted major fragmentation pathway in EI-MS.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on well-established principles and analysis of closely related, experimentally characterized compounds.[1][2][3][4][5][6][7][8][9] The provided tables and interpretations of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data serve as a robust framework for researchers engaged in the synthesis and characterization of this compound. This information is critical for confirming the identity, purity, and structure of the compound, thereby ensuring the integrity of subsequent biological and pharmacological studies.
References
- 1. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione
An Application Note for the Synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Introduction: The Significance of the Phthalimide Moiety
The isoindoline-1,3-dione, commonly known as the phthalimide group, is a crucial pharmacophore in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The compound this compound serves as a versatile bifunctional building block. The protected primary amine (as an imide) and the free aromatic amine allow for selective, stepwise modifications, making it a valuable intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).
This application note provides a detailed, reliable protocol for the synthesis of this compound via the direct condensation of phthalic anhydride with 4-aminobenzylamine. We will delve into the reaction mechanism, provide a step-by-step experimental guide, outline characterization methods, and offer troubleshooting advice to ensure a successful and reproducible synthesis.
Principle and Reaction Mechanism
The synthesis proceeds through a two-step, one-pot reaction: nucleophilic acyl substitution followed by dehydrative cyclization. This method is a direct and efficient way to form the N-substituted phthalimide.
-
Nucleophilic Attack: The primary aliphatic amine of 4-aminobenzylamine is a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring.
-
Formation of Amic Acid Intermediate: This initial attack forms a transient tetrahedral intermediate which quickly collapses to yield a phthalamic acid derivative (an amic acid). This intermediate contains both a carboxylic acid group and an amide group.
-
Dehydration and Imide Formation: Upon heating in a solvent like glacial acetic acid, the amic acid intermediate undergoes an intramolecular cyclization. The nitrogen atom's lone pair attacks the carboxylic acid carbon, and a subsequent dehydration (loss of a water molecule) results in the formation of the stable five-membered imide ring, yielding the final product.
The overall reaction is illustrated below.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents: Phthalic anhydride (≥99%), 4-aminobenzylamine (≥98%), Glacial Acetic Acid (≥99.7%), Ethanol (95% or absolute), Deionized Water.
-
Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, Buchner funnel and flask, filter paper, beakers, graduated cylinders, recrystallization dish, oil bath, TLC plates (silica gel 60 F254), melting point apparatus.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Phthalic Anhydride | 148.12 | 1.0 | 10.0 | 1.48 g |
| 4-Aminobenzylamine | 122.17 | 1.0 | 10.0 | 1.22 g |
| Glacial Acetic Acid | 60.05 | Solvent | - | 25 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add phthalic anhydride (1.48 g, 10.0 mmol) and 4-aminobenzylamine (1.22 g, 10.0 mmol).
-
Solvent Addition: Add 25 mL of glacial acetic acid to the flask. The use of glacial acetic acid as a solvent facilitates the reaction and the removal of the water byproduct.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Reaction Monitoring: Allow the reaction to reflux for 3-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates the completion of the reaction.
-
Product Precipitation: After the reaction is complete, remove the flask from the heat and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. The cooling process can be expedited by placing the flask in an ice-water bath.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight.
Caption: Experimental workflow for the synthesis and purification process.
Characterization and Validation
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₅H₁₂N₂O₂[3] |
| Molecular Weight | 252.27 g/mol [3] |
| Melting Point | ~175-178 °C (Literature values may vary slightly) |
| FT-IR (cm⁻¹) | ~3450-3350 (N-H stretch, Ar-NH₂), ~1770 (asymmetric C=O stretch, imide), ~1710 (symmetric C=O stretch, imide), ~1620 (N-H bend), ~1390 (C-N stretch).[4] The absence of broad O-H peaks from the amic acid intermediate is crucial. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8 (m, 4H, phthalimide Ar-H), ~7.0 (d, 2H, benzyl Ar-H), ~6.5 (d, 2H, benzyl Ar-H), ~5.0 (s, 2H, Ar-NH₂), ~4.6 (s, 2H, N-CH₂). |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0 (C=O), ~147.0, ~134.5, ~131.8, ~128.8, ~125.0, ~123.2, ~113.8 (Ar-C), ~41.0 (N-CH₂). |
Safety and Handling
-
Phthalic Anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
4-Aminobenzylamine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Work in a fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction. | Extend reflux time and monitor closely with TLC. Ensure reagents are pure and dry. |
| Product lost during work-up. | Ensure the reaction mixture is sufficiently cooled before filtration. Use minimal solvent for recrystallization. | |
| Product is Oily or Gummy | Presence of impurities or residual solvent. | Ensure thorough washing of the crude product. Perform recrystallization carefully, perhaps with a different solvent system (e.g., isopropanol). |
| Incomplete cyclization (amic acid remains). | Ensure adequate heating/reflux time. Acetic anhydride can be added as a dehydrating agent if the issue persists. | |
| Broad Peak in FT-IR around 3000 cm⁻¹ | Presence of carboxylic acid from the amic acid intermediate. | The reaction did not go to completion. Re-subject the product to the reflux conditions or purify further. |
| Low Melting Point/Broad Range | Impure product. | Repeat the recrystallization step until a sharp melting point is observed. |
References
Application Note: Evaluating the Acetylcholinesterase Inhibitory Potential of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Introduction
Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the nerve impulse.[1][2] The inhibition of AChE is a cornerstone therapeutic strategy for managing symptomatic aspects of Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] By preventing the breakdown of ACh, inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4] This has fueled extensive research into the discovery and development of novel AChE inhibitors.
The isoindoline-1,3-dione scaffold, a derivative of phthalimide, is a recognized pharmacophore present in various biologically active compounds.[5][6] Its structural features make it an attractive starting point for the design of enzyme inhibitors. Several derivatives of isoindoline-1,3-dione have been synthesized and evaluated as potential AChE inhibitors, with some showing significant potency.[7][8][9][10][11] This application note provides a detailed protocol for evaluating the acetylcholinesterase inhibitory activity of a specific derivative, 2-(4-Aminobenzyl)isoindoline-1,3-dione, using the well-established Ellman's method.[1][12]
Principle of the Assay: The Ellman's Method
The protocol described herein is based on the spectrophotometric method developed by Ellman and colleagues, a simple, reliable, and widely used technique for measuring cholinesterase activity.[1][13] The assay's principle involves a two-step reaction cascade:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCh), to produce thiocholine and acetate.[1]
-
Colorimetric Reaction: The thiocholine produced, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction yields 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that exhibits strong absorbance at 412 nm.[1][13]
The rate of TNB²⁻ formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development.[1]
Caption: The enzymatic cascade of the Ellman's method for AChE activity.
Materials and Reagents
Equipment
-
96-well microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
-
Standard laboratory pipettes and tips
-
Vortex mixer
-
Analytical balance
-
pH meter
Reagents
-
Acetylcholinesterase (AChE): From Electrophorus electricus (electric eel), lyophilized powder (e.g., Sigma-Aldrich, C3389).
-
This compound: The test compound.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent (e.g., Sigma-Aldrich, D8130).
-
Acetylthiocholine iodide (ATCI): Substrate (e.g., Sigma-Aldrich, A5751).
-
Donepezil: Positive control inhibitor (optional, but recommended).
-
Sodium Phosphate Buffer: 0.1 M, pH 8.0.
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound.
-
Deionized Water
Experimental Protocol
Preparation of Solutions
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0. Store at 4°C.
-
AChE Stock Solution (1 U/mL): Dissolve the required amount of AChE powder in the sodium phosphate buffer. Aliquot and store at -20°C. Before use, dilute this stock to a working concentration of 0.05 U/mL in the assay buffer.[1]
-
DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in the assay buffer. Protect from light and store at 4°C.[1]
-
ATCI Solution (10 mM): Dissolve the appropriate amount of ATCI in deionized water. This solution should be prepared fresh on the day of the experiment.[1]
-
Test Compound Stock Solution (e.g., 10 mM): Accurately weigh and dissolve this compound in 100% DMSO.
-
Test Compound Dilutions: Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).
Assay Procedure (96-well plate format)
The following steps outline the setup for determining the inhibitory effect of this compound. It is recommended to perform all measurements in triplicate.
-
Plate Setup: Add reagents to the wells of a 96-well plate as described in the table below.
| Well Type | Reagent | Volume (µL) |
| Test Wells | Assay Buffer | 120 |
| AChE Working Solution (0.05 U/mL) | 20 | |
| Test Compound Dilution | 20 | |
| 100% Activity Control | Assay Buffer | 120 |
| AChE Working Solution (0.05 U/mL) | 20 | |
| DMSO (Inhibitor Solvent) | 20 | |
| Blank | Assay Buffer | 140 |
| DMSO (Inhibitor Solvent) | 20 |
-
Pre-incubation: Gently mix the contents of the plate. Incubate at room temperature (25°C) for 15 minutes to allow the test compound to interact with the enzyme.[1][9]
-
Initiate Reaction: Prepare a fresh working reagent mix containing DTNB and ATCI. For each well, you will need 40 µL of this mix. A common final concentration in the well is 0.3 mM DTNB and 0.5 mM ATCh.[1] Add 40 µL of the working reagent mix to all wells to bring the final volume to 200 µL.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.
Caption: Experimental workflow for the AChE inhibition assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction of the 100% activity control (with DMSO).
-
V_inhibitor is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14][15] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentrations. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50.[16][17]
Example Data Table
| [Compound] (µM) | log[Compound] | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.150 | 0 |
| 0.1 | -1.0 | 0.135 | 10 |
| 1 | 0.0 | 0.105 | 30 |
| 10 | 1.0 | 0.060 | 60 |
| 100 | 2.0 | 0.015 | 90 |
Trustworthiness and Self-Validation
-
Positive Control: Including a known AChE inhibitor, such as donepezil, helps to validate the assay's performance and provides a benchmark for comparing the potency of the test compound.
-
Solvent Control: The 100% activity control containing only the solvent (DMSO) is crucial to ensure that the solvent itself does not affect enzyme activity.
-
Linearity of Reaction: Ensure that the reaction rate is linear over the measurement period. If the curve plateaus, it may indicate substrate depletion or other limiting factors. In such cases, the initial linear phase should be used for rate calculations.
-
Substrate and Reagent Stability: Freshly prepare the ATCI solution. Protect DTNB from light to maintain its reactivity.[1] Note that a high excess of DTNB relative to ATCh can potentially inhibit the enzyme.[18]
Conclusion
This application note provides a comprehensive and robust protocol for the preliminary in vitro evaluation of this compound as a potential acetylcholinesterase inhibitor. By following this detailed methodology, researchers can obtain reliable and reproducible data on the inhibitory potency of this and other novel compounds, which is a critical step in the early stages of drug discovery and development for neurological disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. brainkart.com [brainkart.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. courses.edx.org [courses.edx.org]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Anticancer Potential of 2-(4-Aminobenzyl)isoindoline-1,3-dione in Cancer Cell Lines
Introduction: The Isoindoline-1,3-dione Scaffold as a Privileged Pharmacophore in Oncology
The isoindoline-1,3-dione, or phthalimide, core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] This scaffold is notably present in thalidomide and its potent immunomodulatory derivatives (IMiDs), lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma. Beyond immunomodulation, the inherent chemical properties of the isoindoline-1,3-dione moiety have enabled the development of derivatives with direct anticancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[2][3][4]
This document provides a comprehensive guide for researchers investigating the anticancer properties of a specific derivative, 2-(4-Aminobenzyl)isoindoline-1,3-dione (CAS: 100880-61-3) .[5] While direct, extensive studies on this particular molecule are emerging, a vast body of literature on structurally analogous compounds provides a robust framework for its evaluation. The protocols and insights herein are synthesized from established methodologies for the broader class of isoindoline-1,3-dione derivatives, offering a scientifically-grounded starting point for a thorough investigation.
The primary objective of this guide is to equip researchers with detailed, validated protocols to:
-
Assess the in vitro cytotoxicity of this compound across a panel of cancer cell lines.
-
Elucidate its primary mechanism of action, focusing on the induction of apoptosis and effects on cell cycle progression.
-
Provide a logical workflow for data interpretation and subsequent mechanistic studies.
Section 1: Compound Profile & Rationale
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₂N₂O₂
-
Molecular Weight: 252.27 g/mol
-
Structure:
(A representative image of the chemical structure would be placed here in a final document.)
Rationale for Investigation
The rationale for investigating this compound as an anticancer agent is built upon the proven efficacy of its parent scaffold. Numerous studies have demonstrated that modifications to the N-substituent of the isoindoline-1,3-dione core can yield compounds with potent cytotoxic activity against a wide range of cancer cell lines, including those of hematological and solid tumor origin.[6][7] Derivatives have been shown to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest, suggesting multiple avenues for therapeutic intervention.[4][8] The presence of the 4-aminobenzyl group offers a site for potential interaction with biological targets and can be a precursor for further chemical modification to enhance potency or selectivity.
Section 2: Postulated Mechanisms of Action
Based on extensive research into analogous compounds, this compound is hypothesized to exert its anticancer effects primarily through the induction of programmed cell death (apoptosis) and disruption of the normal cell division cycle.
Induction of Apoptosis
Many isoindoline-based compounds trigger the intrinsic (mitochondrial) pathway of apoptosis.[8] This process is characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9, caspase-3), ultimately leading to controlled cell death.[8][9]
Caption: Generalized intrinsic apoptosis pathway potentially activated by isoindoline-1,3-dione derivatives.
Cell Cycle Arrest
Disruption of the cell cycle is another hallmark of effective anticancer agents. Studies on naphthalimide derivatives, which are structurally related to isoindoline-1,3-diones, show that these compounds can cause an accumulation of cells in the S and G2/M phases of the cell cycle.[4] This arrest prevents cancer cells from proliferating and can be a prelude to apoptosis. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, or through the upregulation of CDK inhibitors like p21.[10]
Section 3: Experimental Protocols & Workflow
The following protocols provide a step-by-step guide for the initial biological evaluation of this compound.
Overall Experimental Workflow
Caption: A logical workflow for the evaluation of the compound's anticancer properties.
Preliminary Steps: Compound & Cell Line Preparation
-
Stock Solution Preparation:
-
Causality: A high-concentration, sterile stock solution in a suitable solvent is crucial for accurate and reproducible dosing. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for this class of compounds.
-
Protocol:
-
Accurately weigh 5 mg of this compound.
-
Dissolve in an appropriate volume of sterile, cell culture-grade DMSO to create a 10 mM stock solution. For 5 mg (MW 252.27), this would be 1.98 mL of DMSO.
-
Vortex thoroughly until fully dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
-
Cell Culture:
-
Causality: The choice of cell lines should ideally include both sensitive and potentially resistant phenotypes, and represent different cancer types (e.g., leukemia, breast, colon).
-
Protocol:
-
Culture selected cancer cell lines (e.g., HCT-116, MCF-7, K562) in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting any experiment.
-
-
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the 10 mM stock in complete culture medium. A typical final concentration range would be 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and an "untreated control" (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess both dose- and time-dependent effects.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Evaluation of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Seeding & Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution (use concentrations as recommended by the manufacturer, e.g., BD Biosciences).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
-
Interpretation:
-
Annexin V(-)/PI(-) = Viable cells
-
Annexin V(+)/PI(-) = Early apoptotic cells
-
Annexin V(+)/PI(+) = Late apoptotic/necrotic cells
-
Annexin V(-)/PI(+) = Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating agent Propidium Iodide to determine the DNA content of cells, thereby allowing for analysis of cell cycle phase distribution.[4]
-
Cell Seeding & Treatment: Follow the same procedure as in Protocol 2 (Step 1).
-
Cell Harvesting: Collect all cells as described in Protocol 2 (Step 2).
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight). Causality: Fixation permeabilizes the cell membrane, allowing the dye to enter and stain the DNA.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Causality: RNase A is essential to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Data Interpretation & Expected Outcomes
Cytotoxicity Data & Comparative Analysis
The primary output of the MTT assay is the IC₅₀ value. A potent anticancer compound will have a low micromolar or even nanomolar IC₅₀. To provide context for your results, the table below summarizes reported IC₅₀ values for various other isoindoline-1,3-dione derivatives against different cancer cell lines.
| Compound Name/Reference | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ Value | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | 48 | 0.26 µg/mL | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | CML | 48 | 3.81 µg/mL | [6] |
| N-benzylisoindole-1,3-dione derivative (Compound 3) | A549-Luc | Lung Adenocarcinoma | 48 | 114.25 µM | [2] |
| 2-amino-benzo[de]isoquinolin-1,3-dione derivative (Cpd 14) | HCT-116 | Colon Carcinoma | Not Specified | 1.3-8.3 µg/mL (range) | [7] |
| Isoindole derivative (Compound 7) | A549 | Lung Carcinoma | Not Specified | 19.41 µM | [12] |
| Halogenated isoindole-1,3 (2H) dione (Compound 3) | HCT-116 | Colon Carcinoma | Not Specified | IC₅₀ 0.0478 µmol/mL | [13] |
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.
Interpreting Apoptosis and Cell Cycle Data
-
Apoptosis: A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) compared to the untreated control is a strong indicator that the compound induces apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase (e.g., a decrease in the G1 peak and an increase in the G2/M peak) demonstrates that the compound interferes with cell cycle progression at that checkpoint. A prominent sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[4]
Section 5: References
-
Radwan, M. A. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098. --INVALID-LINK--
-
Olorunfemi, O. J., et al. (2020). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Chemistry & Biology Interface, 10(1), 1-13. --INVALID-LINK--
-
Uslu, H., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12117–12125. --INVALID-LINK--
-
Al-Warhi, T., et al. (2020). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Molecules, 25(20), 4797. --INVALID-LINK--
-
Genc, B., et al. (2018). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Letters in Drug Design & Discovery, 15(11), 1170-1176. --INVALID-LINK--
-
Request PDF for "Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles". (2014). ResearchGate. --INVALID-LINK--
-
Andrade-Jorge, E., et al. (2017). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. --INVALID-LINK--
-
Asadi, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366–378. --INVALID-LINK--
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. (2024). Journal of Biomolecular Structure and Dynamics. --INVALID-LINK--
-
Processes for preparing isoindoline-1,3-dione compounds. (2015). Google Patents. --INVALID-LINK--
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--
-
Synthesis, Cytotoxicity and Pro-Apoptosis of Novel Benzoisoindolin Hydrazones as Anticancer Agents. (2016). Molecules. --INVALID-LINK--
-
Induction of Apoptosis in Murine and Human Neuroblastoma Cell Lines by the Enediyne Natural Product Neocarzinostatin. (1995). Cancer Research. --INVALID-LINK--
-
2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE. (n.d.). gsrs.ncats.nih.gov. --INVALID-LINK--
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). Molecules. --INVALID-LINK--
-
1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. (2009). BMC Cancer. --INVALID-LINK--
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). MDPI. --INVALID-LINK--
-
Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (2013). European Journal of Medicinal Chemistry. --INVALID-LINK--
-
This compound. (n.d.). BLD Pharm. --INVALID-LINK--
-
2-(2-(4-(4-[123I]Iodobenzyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione. (2008). Molecular Imaging and Contrast Agent Database (MICAD). --INVALID-LINK--
-
Organic extract of Geodia cydonium induces cell cycle block in human mesothelioma cells. (2022). ResearchGate. --INVALID-LINK--
-
3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2013). PLoS One. --INVALID-LINK--
-
Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (2022). RSC Medicinal Chemistry. --INVALID-LINK--
-
A New Benzo[14][15]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2022). MDPI. --INVALID-LINK--
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. --INVALID-LINK--
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 100880-61-3|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Benzo[6,7]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines [mdpi.com]
- 12. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to perform molecular docking of 2-(4-Aminobenzyl)isoindoline-1,3-dione
An Application Guide to the Molecular Docking of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Introduction: Bridging Computation and Chemistry
Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule, or ligand, might bind to a protein's receptor site.[1][2] This computational technique models the interactions between a ligand and a target protein at an atomic level, allowing researchers to predict the binding orientation and affinity of the complex.[3] By simulating this "molecular handshake," scientists can screen vast virtual libraries of compounds, prioritize candidates for synthesis, and guide the optimization of lead molecules, significantly accelerating the drug discovery pipeline.[2]
The focus of this guide is this compound, a compound built upon the versatile isoindoline-1,3-dione (also known as phthalimide) scaffold. This chemical moiety is of significant interest in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] Notably, various derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.[7][8]
This application note provides a detailed, step-by-step protocol for performing a molecular docking simulation of this compound with human acetylcholinesterase as a representative target. We will delve into the rationale behind each step, from protein and ligand preparation to the execution of the docking simulation and the critical analysis of its results.
Core Principles of Molecular Docking
At its heart, molecular docking seeks to solve two fundamental challenges:
-
Posing (Search Algorithm): Predicting the preferred orientation and conformation of the ligand when bound to the protein. This involves a search algorithm that explores the vast conformational space of the ligand within the defined binding site.
-
Scoring (Scoring Function): Estimating the binding affinity for each generated pose. A scoring function is a mathematical model that calculates a score, typically representing the free energy of binding (ΔG), to rank the different poses.[1][3][9] A more negative binding energy value generally indicates a stronger, more favorable interaction.[9][10]
Experimental Design: Software and Target Selection
A successful docking experiment begins with the right tools and a well-defined biological question.
Recommended Software
| Software | Purpose | Availability |
| AutoDock Tools (ADT) | A graphical user interface for preparing protein and ligand files (PDBQT format), adding charges, and defining the search space. | Free for academic use |
| AutoDock Vina | The docking engine. It is a command-line program known for its speed and accuracy. | Free for academic use |
| UCSF ChimeraX or PyMOL | Molecular visualization software essential for inspecting the protein structure and analyzing the final docking results. | Free for academic use |
| Open Babel | A chemical toolbox used for converting between different chemical file formats and for initial 3D structure generation. | Open-source |
Selection of a Biological Target: Human Acetylcholinesterase (AChE)
Given the documented activity of isoindoline-1,3-dione derivatives against AChE, it serves as an excellent target for this study.[7][8] We will use the crystal structure of human AChE in complex with the well-known inhibitor donepezil, available from the Protein Data Bank (PDB).
-
PDB ID: 4EY7
-
Rationale: Using a protein structure that is co-crystallized with a known inhibitor allows for a crucial validation step. By first docking the known inhibitor (donepezil) and comparing the result to its experimental pose, we can confirm that our docking parameters are reliable.
Protocol 1: Receptor Preparation Workflow
Proper preparation of the receptor is critical for a meaningful docking simulation. The goal is to clean the raw PDB file, add missing information, and convert it to a format suitable for docking.[11][12][13]
Caption: Workflow for preparing a protein receptor for molecular docking.
Step-by-Step Methodology:
-
Fetch the PDB Structure:
-
Open AutoDock Tools (ADT).
-
Navigate to File > Read Molecule and load the downloaded PDB file (4EY7.pdb).
-
-
Clean the Protein Structure:
-
The 4EY7 structure contains two identical chains (A and B). For simplicity, delete one chain (e.g., chain B).
-
Remove all water molecules (HOH). While some water molecules can be crucial for binding, a standard initial approach is to perform docking in a water-free active site.[12][14]
-
Remove the co-crystallized ligand (donepezil, residue name AR9 in this PDB file) and any other heteroatoms not essential to the protein's structure.
-
-
Add Hydrogens:
-
PDB files from X-ray crystallography typically do not include hydrogen atoms. These are essential for accurately modeling hydrogen bonds.
-
In ADT, go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
-
Assign Partial Charges:
-
The scoring function requires partial charges on each atom to calculate electrostatic interactions.[15]
-
In ADT, go to Edit > Charges > Add Kollman Charges.
-
-
Save as PDBQT:
-
This is the required input format for AutoDock Vina, containing atomic coordinates, partial charges, and atom type information.
-
Go to Grid > Macromolecule > Choose. Select the protein and save it as receptor.pdbqt.
-
Protocol 2: Ligand Preparation Workflow
The ligand, this compound, must also be prepared to generate a 3D conformation, assign charges, and define its flexibility.[16][17]
Caption: Workflow for preparing a small molecule ligand for docking.
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
The structure of this compound can be obtained from a database like PubChem (CID: 246577) or drawn using chemical drawing software. Save it in an SDF or MOL2 format.
-
-
Generate 3D Conformation:
-
Use a tool like Open Babel to convert the 2D structure into a 3D structure and perform a quick energy minimization to obtain a low-energy conformation.
-
Example Open Babel command:obabel ligand.sdf -O ligand.pdb --gen3d
-
-
Load Ligand into ADT:
-
In ADT, navigate to Ligand > Input > Open and select the 3D structure file (ligand.pdb).
-
-
Assign Charges and Define Rotatable Bonds:
-
ADT will automatically compute Gasteiger charges, detect the "torsion root" (the rigid core of the molecule), and identify rotatable bonds, which Vina will explore during the docking simulation.[18] You can verify these in the Ligand > Torsion Tree menu.
-
-
Save as PDBQT:
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 3: Performing the Docking Simulation with AutoDock Vina
With the prepared receptor and ligand, the final step is to define the search space and run the simulation.
Caption: Workflow for executing the molecular docking simulation.
Step-by-Step Methodology:
-
Define the Search Space (Grid Box):
-
The grid box is a 3D cube that defines the volume where Vina will search for binding poses. It should be centered on the active site and large enough to encompass it entirely.
-
In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear. You can find the active site by re-loading the original 4EY7.pdb file and centering the grid on the co-crystallized donepezil ligand.
-
Adjust the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z) to cover the binding pocket. Note these values down. A size of 25x25x25 Å is often a good starting point.
-
-
Create a Configuration File:
-
Create a text file named config.txt. This file tells Vina where to find the input files and sets key parameters.
-
Causality: The exhaustiveness parameter controls the computational effort of the search.[19] Higher values increase the likelihood of finding the true energy minimum but take longer. The default value of 8 is a reasonable balance for standard docking.
-
-
Run AutoDock Vina:
-
Open a command line or terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, config.txt, and the Vina executable.
-
Run the command: ./vina --config config.txt
-
Analysis and Interpretation of Docking Results
Vina will produce two output files: all_poses.pdbqt, containing the coordinates of the predicted binding poses, and results.log, a text file with the binding affinity scores.
Interpreting the Output
| Parameter | Description | How to Interpret |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. | Found in the results.log file. More negative values indicate stronger predicted binding.[9][20] A value of -7.0 kcal/mol is stronger than -5.0 kcal/mol. |
| Binding Pose | The 3D orientation and conformation of the ligand in the active site. | Vina outputs multiple poses (modes). The top-ranked pose (Mode 1) has the best score. These are visualized in all_poses.pdbqt. |
| RMSD (Å) | Root Mean Square Deviation. Measures the distance between atoms of two superimposed molecules. | Used primarily for validation. An RMSD < 2.0 Å between a re-docked ligand and its crystal pose suggests the protocol is reliable.[9][20] |
Visualizing Interactions
-
Load Structures: Open UCSF ChimeraX or PyMOL. Load the receptor.pdbqt and the all_poses.pdbqt output file.
-
Inspect Poses: Cycle through the different binding modes to see how the ligand orients in the active site.
-
Identify Key Interactions: Focus on the top-ranked pose. Analyze the molecular interactions that stabilize the ligand in the binding pocket.[9] Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Interactions between nonpolar regions.
-
Pi-Pi Stacking: Aromatic ring interactions, which are highly relevant for both the isoindoline scaffold and the AChE active site.
-
Ionic Interactions: Between charged groups.
-
Tools within ChimeraX (Find HBonds, Contacts) or PyMOL can automatically identify and display these interactions, providing critical insight into the binding mechanism.[21]
Conclusion
This application note has provided a comprehensive protocol for the molecular docking of this compound against human acetylcholinesterase using the AutoDock suite. By following these detailed steps for receptor and ligand preparation, simulation, and analysis, researchers can generate robust and insightful predictions about the binding characteristics of this molecule. The principles and workflows described herein are broadly applicable, serving as a foundational guide for professionals in drug discovery and computational biology to explore other ligand-protein systems.
References
- 1. KBbox: Methods [kbbox.h-its.org]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. youtube.com [youtube.com]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Probing the Analgesic Potential of Isoindoline-1,3-diones: A Guide to Preclinical Evaluation
Introduction: The isoindoline-1,3-dione scaffold, a prominent heterocyclic motif, is the cornerstone of numerous biologically active compounds, including the well-known thalidomide.[1][2] Beyond its historical applications, this chemical structure has garnered significant interest in modern drug discovery for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and notably, analgesic properties.[3][4] Several studies have demonstrated that derivatives of isoindoline-1,3-dione can exhibit significant analgesic effects, potentially through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[3][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setups for characterizing the analgesic activity of novel isoindoline-1,3-dione derivatives.
The Scientific Rationale: A Multi-Modal Approach to Pain Assessment
Pain is a complex, multifactorial phenomenon involving both peripheral and central nervous system pathways.[6] Therefore, a single assay is insufficient to fully characterize the analgesic profile of a test compound. A battery of tests, each modeling different facets of pain, is essential for a comprehensive evaluation.[7] This multi-modal strategy allows for the elucidation of a compound's mechanism of action, distinguishing between centrally and peripherally mediated effects, and identifying its efficacy in different pain states (e.g., thermal, chemical-induced visceral, and inflammatory pain).
This guide details four critical, widely-validated preclinical models:
-
Acetic Acid-Induced Writhing Test: A model of visceral chemical pain, highly sensitive to peripherally acting analgesics.[8]
-
Hot Plate Test: A thermal nociception model that primarily assesses centrally mediated analgesia.[9]
-
Tail-Flick Test: Another thermal pain model that measures a spinal reflex, also indicative of central analgesic activity.[9]
-
Formalin Test: A robust model of tonic chemical pain that distinguishes between neurogenic (early phase) and inflammatory (late phase) pain responses.[8]
By employing this suite of assays, researchers can build a comprehensive efficacy profile for novel isoindoline-1,3-dione candidates.
Proposed Mechanism of Action: Targeting the Inflammatory Cascade
Many isoindoline-1,3-dione derivatives are believed to exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins which are crucial mediators of pain and inflammation.[3] Specifically, the inhibition of the inducible COX-2 isoform is a primary target for many non-steroidal anti-inflammatory drugs (NSAIDs).[10] Furthermore, some analogues, like thalidomide, have been shown to inhibit the production of TNF-α, a pro-inflammatory cytokine deeply involved in the pathogenesis of inflammatory pain.
Caption: Proposed analgesic mechanism of isoindoline-1,3-diones.
Protocol 1: Acetic Acid-Induced Writhing Test
This assay evaluates peripheral analgesic activity by inducing visceral pain through an intraperitoneal injection of acetic acid. The acid irritates the peritoneal lining, causing the release of pain and inflammatory mediators like prostaglandins and bradykinin, which in turn leads to a quantifiable stretching and writhing response.[8]
Experimental Workflow
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Materials and Methods
-
Animals: Swiss albino mice (20-25 g) of either sex.
-
Reagents:
-
Glacial Acetic Acid
-
Normal Saline (0.9% NaCl)
-
Test Isoindoline-1,3-dione compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg)
-
-
Equipment:
-
Syringes (1 mL) with needles (26G)
-
Observation chambers (transparent)
-
Stopwatch
-
Step-by-Step Protocol
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 60 minutes before the experiment. Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Standard Drug (e.g., Diclofenac Sodium)
-
Group III, IV, V: Test compound at different doses (e.g., 10, 20, 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Waiting Period: Allow for drug absorption, typically 30 minutes for i.p. administration or 60 minutes for p.o. administration.
-
Induction of Writhing: Inject 0.6% v/v acetic acid solution intraperitoneally at a volume of 10 mL/kg.[11]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 20-minute period.[11]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| I | Vehicle | - | 45.2 ± 2.5 | - |
| II | Diclofenac | 10 | 15.8 ± 1.9 | 65.0% |
| III | Test Compound | 10 | 35.1 ± 2.8 | 22.3% |
| IV | Test Compound | 20 | 24.6 ± 2.1 | 45.6% |
| V | Test Compound | 50 | 18.3 ± 1.7 | 59.5% |
| (Note: Data are hypothetical and for illustrative purposes only) |
Protocol 2: Hot Plate Test
The hot plate test is a classic model for assessing centrally mediated analgesia. The response to the thermal stimulus (paw licking or jumping) involves higher brain functions, making it particularly useful for evaluating opioid-like analgesics and other centrally acting drugs.[12]
Experimental Workflow
Caption: Workflow for the Hot Plate Test.
Materials and Methods
-
Animals: Swiss albino mice (20-25 g).
-
Reagents:
-
Test Isoindoline-1,3-dione compound
-
Vehicle
-
Standard Drug (e.g., Morphine, 5 mg/kg)
-
-
Equipment:
-
Hot Plate Analgesia Meter
-
Transparent restraining cylinder
-
Stopwatch
-
Step-by-Step Protocol
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.[6]
-
Animal Selection & Baseline: Place each mouse individually on the hot plate within the restraining cylinder and record the time until it exhibits a nociceptive response (licking of the hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is strictly enforced. Animals with a baseline latency outside of 5-15 seconds should be excluded.
-
Grouping and Dosing: Group the selected animals and administer the test compound, vehicle, or standard drug as described in Protocol 1.
-
Post-Dose Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: The increase in latency time is a measure of analgesic activity. Data are often expressed as the percentage of Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Data Presentation
| Treatment | Dose (mg/kg) | - | Latency (sec ± SEM) at Time (min) |
| 0 | 30 | ||
| Vehicle | - | 8.5 ± 0.7 | 8.9 ± 0.8 |
| Morphine | 5 | 8.7 ± 0.6 | 21.5 ± 2.1* |
| Test Cpd | 50 | 8.6 ± 0.8 | 12.4 ± 1.1 |
| (Note: Data are hypothetical. * indicates statistical significance compared to vehicle) |
Protocol 3: Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus. However, the endpoint—a rapid flick of the tail—is a spinal reflex, making this test particularly useful for identifying compounds that act at the spinal cord level.[8]
Experimental Workflow
Caption: Workflow for the Tail-Flick Test.
Materials and Methods
-
Animals: Mice (20-25 g) or rats (150-200 g).
-
Reagents: As per Protocol 2.
-
Equipment:
-
Tail-Flick Analgesia Meter (radiant heat source)
-
Animal restrainers
-
Step-by-Step Protocol
-
Animal Acclimatization: Acclimatize the animals to the restrainers for 15-20 minutes for several days before the experiment to minimize stress.
-
Baseline Measurement: Gently place the mouse in the restrainer. Position the distal portion of the tail over the radiant heat source. Activate the heat source and start the timer. The timer stops automatically when the mouse flicks its tail. Record this baseline latency. A cut-off time of 10-12 seconds is typically used to prevent tissue damage.
-
Grouping and Dosing: Group and dose the animals as previously described.
-
Post-Dose Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Analyze the data as described for the Hot Plate Test, calculating the increase in latency or % MPE.
Protocol 4: Formalin Test
The formalin test is a valuable model of tonic pain that is sensitive to a wide range of analgesics. Subcutaneous injection of dilute formalin into the hind paw elicits a biphasic pain response. The first phase (Phase I, 0-5 minutes) is a neurogenic pain response from the direct activation of nociceptors. The second phase (Phase II, 15-40 minutes) is an inflammatory pain response involving central sensitization in the dorsal horn of the spinal cord. This biphasic nature allows for the differentiation of activity against neurogenic versus inflammatory pain.
Experimental Workflow
Caption: Workflow for the Formalin Test.
Materials and Methods
-
Animals: Swiss albino mice (20-25 g).
-
Reagents:
-
Formalin solution (1-2.5% in saline)
-
Test Isoindoline-1,3-dione compound, vehicle, standard drugs (e.g., Morphine for central effect, Diclofenac for peripheral/inflammatory effect).
-
-
Equipment:
-
Microsyringes (e.g., Hamilton syringe)
-
Observation chambers with a mirror placed at a 45° angle to allow clear observation of the paws.
-
Stopwatches.
-
Step-by-Step Protocol
-
Animal Acclimatization: Place mice individually in the observation chambers for at least 20 minutes to allow them to acclimate to the environment.[9]
-
Drug Administration: Administer the test compound, vehicle, or standard drug at appropriate pre-treatment times.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[9]
-
Observation: Immediately after injection, return the mouse to the chamber and start the timer. Record the total time the animal spends licking, biting, or flinching the injected paw. The observation is divided into two phases:
-
Phase I (Early/Neurogenic): 0-5 minutes post-injection.
-
Phase II (Late/Inflammatory): 20-40 minutes post-injection.[8]
-
-
Data Analysis: Calculate the total time spent in nociceptive behaviors for each phase separately. Determine the percentage inhibition for each phase compared to the vehicle control group.
Data Presentation
| Treatment | Dose (mg/kg) | Licking Time (sec ± SEM) - Phase I (0-5 min) | Licking Time (sec ± SEM) - Phase II (20-40 min) |
| Vehicle | - | 75.3 ± 5.1 | 98.6 ± 7.2 |
| Morphine | 5 | 25.1 ± 3.8 | 30.2 ± 4.5 |
| Diclofenac | 10 | 68.9 ± 6.2 | 45.7 ± 5.9 |
| Test Cpd | 50 | 42.5 ± 4.9 | 51.3 ± 6.1* |
| (Note: Data are hypothetical. * indicates statistical significance compared to vehicle. Note that NSAIDs like Diclofenac typically show stronger inhibition in Phase II.) |
Conclusion
The isoindoline-1,3-dione scaffold represents a promising starting point for the development of novel analgesic agents. A systematic and multi-faceted evaluation of their in vivo efficacy is paramount for advancing promising candidates through the drug discovery pipeline. By employing the detailed protocols for the acetic acid-induced writhing, hot plate, tail-flick, and formalin tests, researchers can effectively characterize the analgesic profile of new derivatives, elucidate their potential mechanisms of action, and gather the critical data necessary for further development. This structured approach ensures scientific rigor and provides a solid foundation for identifying the next generation of non-opioid pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide and thalidomide in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic effect of thalidomide on inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic screening methods | PPTX [slideshare.net]
- 9. ijlpr.com [ijlpr.com]
- 10. Thalidomide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Mastering the Molecular Signature: An Application Guide to FT-IR Spectroscopy of Isoindoline-1,3-dione Derivatives
Introduction: The Structural Gateway to Bioactivity
Isoindoline-1,3-dione, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry and drug development. Its derivatives are renowned for a vast spectrum of biological activities, including anti-inflammatory, anticonvulsant, anti-cancer, and immunomodulatory effects. The therapeutic potential of these compounds is intrinsically linked to their precise molecular architecture. Subtle changes in substitution on the imide nitrogen or the aromatic ring can profoundly alter their pharmacological profile.
Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a powerful, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of these vital pharmaceutical building blocks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of FT-IR spectroscopy for the characterization of isoindoline-1,3-dione derivatives. We will delve into the theoretical underpinnings of their vibrational signatures, present detailed experimental protocols, and offer insights into the nuanced interpretation of their spectral data.
Theoretical Framework: Deciphering the Vibrational Language of Isoindoline-1,3-diones
The FT-IR spectrum of an isoindoline-1,3-dione derivative is a unique molecular fingerprint arising from the vibrations of its constituent chemical bonds. Understanding the characteristic absorption frequencies of the key functional groups is paramount for accurate spectral interpretation. The core structure presents several key vibrational modes:
-
Imide Carbonyl (C=O) Stretching: The most prominent feature in the FT-IR spectrum of phthalimides is the pair of strong absorption bands corresponding to the carbonyl stretching vibrations. Due to the coupling of the two carbonyl groups through the nitrogen atom, both symmetric and asymmetric stretching modes are observed. The asymmetric stretch typically appears at a higher wavenumber (around 1775-1745 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 1750-1680 cm⁻¹)[1]. The exact positions of these bands are highly sensitive to the electronic environment and can be influenced by substituents.
-
Imide Carbon-Nitrogen (C-N) Stretching: The stretching vibration of the C-N bond within the imide ring is another key diagnostic peak, typically observed in the region of 1385-1300 cm⁻¹[2][3].
-
Aromatic Ring Vibrations: The benzene ring of the isoindoline-1,3-dione core gives rise to several characteristic absorptions. These include C-H stretching vibrations, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically found in the 1625-1430 cm⁻¹ region[4][5].
-
N-H Stretching (for unsubstituted phthalimide): In the parent phthalimide, the N-H bond exhibits a stretching vibration around 3200 cm⁻¹[1][3]. This band is absent in N-substituted derivatives, making its presence or absence a crucial piece of structural information.
-
Substituent-Specific Vibrations: The true diversity of isoindoline-1,3-dione derivatives lies in the variety of substituents that can be attached to the nitrogen atom or the aromatic ring. These substituents will have their own characteristic FT-IR absorptions (e.g., C-H stretching of alkyl chains, O-H stretching of hydroxyl groups, N-O stretching of nitro groups), which must be considered during spectral analysis.
Experimental Protocols: From Sample to Spectrum
The quality and reproducibility of FT-IR spectra are heavily dependent on proper sample preparation. For solid isoindoline-1,3-dione derivatives, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR.
Protocol 1: KBr Pellet Method for Transmission FT-IR
This traditional method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.
Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a stable, non-reactive matrix that minimizes light scattering when the sample is finely ground[6].
Step-by-Step Methodology:
-
Equipment and Material Preparation:
-
Ensure all equipment (agate mortar and pestle, pellet die set) is scrupulously clean and dry. Wipe with a solvent like acetone and dry completely[6].
-
Use spectroscopic grade KBr powder. Dry the KBr in an oven at 110°C for 2-3 hours to remove any absorbed moisture, which can cause significant interference in the spectrum. Store the dried KBr in a desiccator[6][7].
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the isoindoline-1,3-dione derivative and 100-200 mg of the dried KBr powder[8].
-
First, grind the sample in the agate mortar to a very fine powder to reduce particle size below the wavelength of the incident IR radiation, which limits scattering[7].
-
Add the KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous powder is obtained[7].
-
-
Pellet Pressing:
-
Pellet Ejection and Analysis:
-
Slowly release the pressure and carefully eject the pellet from the die. The resulting pellet should be thin and transparent or uniformly translucent[6].
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Diagram of the KBr Pellet Preparation Workflow:
Caption: KBr Pellet Preparation Workflow
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation.
Rationale: The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample. The absorption of this evanescent wave by the sample is measured[8][9].
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to evaporate completely[10].
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions from the sample spectrum[11].
-
-
Sample Application:
-
Place a small amount of the solid isoindoline-1,3-dione derivative powder directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface[8].
-
-
Applying Pressure:
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample.
-
After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent and a soft wipe[11].
-
Diagram of the ATR-FTIR Analysis Workflow:
Caption: ATR-FTIR Analysis Workflow
Spectral Interpretation: From Peaks to Structures
The power of FT-IR lies in the ability to correlate the observed absorption bands with specific structural features.
Table of Characteristic FT-IR Absorption Bands for Isoindoline-1,3-dione Derivatives:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| ~3200 | N-H Stretch | Medium, Broad | Present only in unsubstituted phthalimide[1][3]. |
| >3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of the benzene ring[2]. |
| 2960-2850 | Aliphatic C-H Stretch | Medium to Strong | Present in derivatives with alkyl substituents[12]. |
| 1775-1745 | Asymmetric C=O Stretch | Strong | One of the two characteristic imide carbonyl bands[1][3]. |
| 1750-1680 | Symmetric C=O Stretch | Strong | The second characteristic imide carbonyl band[1][2][13]. |
| 1625-1430 | Aromatic C=C Stretch | Medium to Weak | Multiple bands may be observed in this region[4][5]. |
| 1385-1300 | C-N Stretch | Medium to Strong | Characteristic of the imide ring structure[2][3]. |
| <900 | Aromatic C-H Out-of-Plane Bending | Medium to Strong | Pattern can indicate substitution on the benzene ring. |
Causality of Spectral Shifts:
The electronic nature of substituents on the isoindoline-1,3-dione scaffold can cause predictable shifts in the vibrational frequencies of the core functional groups.
-
Electron-Withdrawing Groups (EWGs) on the aromatic ring (e.g., -NO₂, -CN, halogens) tend to increase the frequency of the carbonyl stretching vibrations. The inductive effect of these groups withdraws electron density from the carbonyl carbons, strengthening the C=O double bond and requiring more energy to vibrate.
-
Electron-Donating Groups (EDGs) on the aromatic ring (e.g., -OCH₃, -NH₂) have the opposite effect. They can donate electron density into the ring system, which can be delocalized to the carbonyl groups. This slightly weakens the C=O double bond character, causing a shift to lower wavenumbers.
-
N-Substituents: The nature of the group attached to the imide nitrogen also influences the carbonyl frequencies. Electron-withdrawing N-substituents will generally increase the C=O stretching frequencies, while electron-donating N-substituents will decrease them.
By carefully analyzing these shifts, researchers can gain valuable insights into the electronic structure of their synthesized derivatives and how it might correlate with their biological activity[14][15].
Diagram of Functional Group - Spectral Fingerprint Relationship:
Caption: Correlation of Functional Groups to FT-IR Peaks
Conclusion: A Versatile Tool for Drug Discovery
FT-IR spectroscopy is an indispensable tool in the arsenal of chemists and pharmaceutical scientists working with isoindoline-1,3-dione derivatives. Its ability to provide rapid and reliable structural information makes it ideal for reaction monitoring, purity assessment, and the detailed characterization of novel compounds. By understanding the principles of their vibrational spectra and employing robust experimental protocols, researchers can confidently elucidate the molecular architecture of these potent therapeutic agents, accelerating the pace of drug discovery and development. This guide provides a solid foundation for the effective application of FT-IR in this exciting and important field of research.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. printo.2promojournal.com [printo.2promojournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Abstract
This application note provides a comprehensive guide to the analysis of 2-(4-aminobenzyl)isoindoline-1,3-dione using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present a detailed, field-tested protocol for sample preparation and instrument operation. The core of this document is an in-depth examination of the compound's collision-induced dissociation (CID) fragmentation pattern, supported by mechanistic interpretations based on established principles of gas-phase ion chemistry. This guide is intended to serve as a practical resource for researchers engaged in the characterization of novel chemical entities and drug metabolites, ensuring both methodological rigor and a deep understanding of the underlying fragmentation processes.
Introduction
This compound is a synthetic organic compound that incorporates two key structural motifs: a phthalimide group and a benzylamine moiety. The isoindoline-1,3-dione (phthalimide) core is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The aminobenzyl group provides a reactive handle for further chemical modification and can significantly influence the molecule's physicochemical and pharmacological properties. Accurate structural confirmation and purity assessment are critical in the development of compounds containing these functionalities.
Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is an indispensable tool for the molecular weight determination and structural elucidation of such small molecules.[3] Tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID) provides further structural insights by inducing fragmentation of a selected precursor ion, yielding a characteristic pattern of product ions.[4] Understanding these fragmentation pathways is crucial for unambiguous compound identification and for distinguishing between isomers.
This application note details a robust methodology for the ESI-MS/MS analysis of this compound and provides a logical framework for interpreting its fragmentation spectrum.
Experimental Protocols
The protocols outlined below are designed to be self-validating by ensuring sample cleanliness and instrument stability, which are paramount for reproducible and accurate mass spectrometric analysis.[5]
Sample Preparation
The goal of this protocol is to prepare a sample solution that is free of non-volatile salts and particulates, at a concentration suitable for ESI-MS to prevent ion suppression and source contamination.
Materials:
-
This compound (solid)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
2 mL autosampler vials with pre-slit septa
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Step-by-Step Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and transfer it to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of HPLC-grade methanol to the tube.
-
Vortex thoroughly until the solid is completely dissolved. This stock solution can be stored at 4°C for short-term use.
-
-
Working Solution Preparation (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean 1.5 mL microcentrifuge tube.
-
Add 990 µL of a solvent mixture of 50:50 (v/v) acetonitrile:water. This dilution brings the concentration into the optimal range for ESI-MS analysis.[6]
-
-
Acidification and Final Preparation:
-
To the 10 µg/mL working solution, add formic acid to a final concentration of 0.1% (v/v). This is achieved by adding 1 µL of a 10% formic acid solution to the 1 mL working solution. The acid promotes protonation of the analyte in positive ion mode.[7]
-
Vortex the solution gently to mix.
-
If any precipitation is observed, filter the solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.[6] This step is critical to prevent clogging of the MS instrument's fluidics.
-
Mass Spectrometry Analysis
The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used. The analysis will be performed in positive ion mode due to the presence of the basic primary amine group, which is readily protonated.[8]
Instrumentation:
-
A triple quadrupole or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Workflow Diagram:
Caption: Experimental workflow from sample preparation to MS/MS analysis.
Instrument Settings:
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Positive | The primary amine is a basic site, readily accepting a proton to form [M+H]⁺.[7] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Cone Voltage | 20 - 40 V | A moderate cone voltage aids in desolvation without inducing significant in-source fragmentation.[3] |
| Source Temperature | 120 - 150 °C | Facilitates solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Aids in desolvation of the charged droplets. |
| Desolvation Temp. | 350 - 450 °C | Ensures complete desolvation before ions enter the mass analyzer. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential low-mass fragments. |
| MS/MS Settings | ||
| Precursor Ion | m/z 253.1 (Calculated for [C₁₅H₁₂N₂O₂ + H]⁺) | Selects the protonated molecule for fragmentation. |
| Collision Gas | Argon | An inert gas commonly used for CID.[9] |
| Collision Energy | 10 - 40 eV (Ramped) | A range of energies should be tested to observe both low-energy and high-energy fragmentation pathways. |
Results and Discussion: Fragmentation Pattern Analysis
The structure of this compound contains several bonds susceptible to cleavage under CID conditions. Protonation is expected to occur at the most basic site, the primary amino group on the benzyl ring. This localized charge will direct the initial fragmentation events.
Molecular Ion:
-
Formula: C₁₅H₁₂N₂O₂
-
Monoisotopic Mass: 252.0899 g/mol
-
Expected Protonated Ion [M+H]⁺: m/z 253.0977
Proposed Fragmentation Pathways
Based on the fragmentation behavior of related benzylamines and phthalimides, we propose the following primary fragmentation pathways upon CID of the [M+H]⁺ ion at m/z 253.1.[10][11]
Fragmentation Scheme:
Caption: Proposed CID fragmentation pathways for protonated this compound.
Mechanistic Interpretation:
-
Formation of the m/z 106.1 ion (C₇H₈N⁺):
-
This fragment corresponds to the protonated 4-aminobenzyl cation. It arises from the cleavage of the C-N bond between the benzyllic carbon and the phthalimide nitrogen. This is a classic inductive cleavage pathway, driven by the charge on the amino group, resulting in the formation of a stable benzyl-type cation.[3] The neutral loss would be phthalimide (C₈H₅NO₂).
-
-
Formation of the m/z 147.0 ion (C₈H₅NO₂⁺):
-
This ion represents the phthalimide moiety. Its formation involves the same C-N bond cleavage as above, but with charge retention on the phthalimide fragment. This pathway is generally less favored in the absence of a readily ionizable site on the phthalimide ring itself but can be observed.
-
-
Formation of the m/z 130.0 ion (C₈H₄NO⁺):
-
This fragment is likely formed from the m/z 147.0 ion via the loss of a neutral ammonia (NH₃) molecule. However, a more plausible pathway is the direct fragmentation from the precursor ion involving a rearrangement, or subsequent fragmentation of a different primary fragment. A common fragmentation of phthalimides involves the loss of CO.[10]
-
-
Formation of the m/z 77.0 ion (C₆H₅⁺):
-
This corresponds to the phenyl cation, a common fragment in the mass spectra of aromatic compounds. It can be formed through the subsequent fragmentation of the m/z 130.0 ion by the loss of CO and HCN.
-
Expected Product Ion Spectrum
The relative intensities of these fragment ions will depend on the collision energy. At lower energies, the most stable fragment, the aminobenzyl cation (m/z 106.1), is expected to be the base peak. At higher energies, further fragmentation of the primary ions will lead to an increase in the abundance of lower mass ions like m/z 77.0.
Summary of Expected Product Ions:
| m/z (Observed) | Formula | Proposed Structure/Identity | Fragmentation Pathway |
| 253.1 | [C₁₅H₁₃N₂O₂]⁺ | Protonated Molecule ([M+H]⁺) | - |
| 106.1 | [C₇H₈N]⁺ | 4-Aminobenzyl cation | Inductive cleavage of the benzyl-N bond. |
| 147.0 | [C₈H₅NO₂]⁺ | Phthalimide cation | Cleavage of the benzyl-N bond with charge retention. |
| 130.0 | [C₈H₄NO]⁺ | Phthalimide fragment after CO loss | Subsequent loss of CO from m/z 147.0. |
| 77.0 | [C₆H₅]⁺ | Phenyl cation | Further fragmentation of the aromatic ring structure. |
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and instrument settings are designed to yield high-quality, reproducible data. The proposed fragmentation pathway, centered on the charge-directed cleavage of the benzyl-phthalimide bond, offers a logical basis for the interpretation of the resulting tandem mass spectra. This integrated approach of experimental methodology and mechanistic reasoning is essential for the confident structural elucidation of novel compounds in a drug discovery and development setting.
References
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Edge Attributes | Graphviz [graphviz.org]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic transformation. We will delve into the underlying chemical principles, provide detailed troubleshooting strategies in a user-friendly Q&A format, and present optimized experimental protocols to enhance your success rate.
Introduction: The Chemistry of Selective Phthalimide Protection
The synthesis of this compound involves the reaction of 4-aminobenzylamine with phthalic anhydride. This reaction is a variation of the Gabriel synthesis, a robust method for preparing primary amines. The core of this synthesis lies in the formation of a stable phthalimide group, which acts as a protecting group for the primary amine.
The primary challenge in this specific synthesis is achieving chemoselectivity. The starting material, 4-aminobenzylamine, possesses two primary amine groups with different reactivities: a benzylic amine (-CH₂NH₂) and an aromatic amine (-C₆H₄NH₂). The benzylic amine is significantly more basic and nucleophilic than the aromatic amine, where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. This inherent difference in reactivity is the key to a successful and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors. The most common culprits include:
-
Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time play a crucial role in maximizing the yield of the desired product.
-
Purification losses: The desired product might be lost during workup and purification steps.
Q2: What are the most likely side products in this reaction?
The primary side product to consider is the bis-phthalimide derivative, where both the benzylic and aromatic amines have reacted with phthalic anhydride. Another possibility is the formation of the phthalamic acid intermediate, which may not have cyclized to the desired imide.
Q3: How can I ensure the reaction is selective for the benzylic amine?
The higher basicity and nucleophilicity of the benzylic amine compared to the aromatic amine is the primary driver of selectivity. To favor the desired reaction, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 4-aminobenzylamine to phthalic anhydride is a good starting point. Mild reaction conditions (e.g., lower temperatures) can also enhance selectivity.
Q4: What is the role of the solvent in this synthesis?
The choice of solvent is critical. A polar aprotic solvent like dimethylformamide (DMF) or glacial acetic acid is often used.[1] Glacial acetic acid can also act as a catalyst by protonating the carbonyl group of the anhydride, making it more electrophilic.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation (TLC analysis shows mostly starting material) | 1. Insufficient reaction temperature or time. 2. Poor quality of reagents. 3. Inadequate mixing. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. 2. Ensure that the phthalic anhydride and 4-aminobenzylamine are pure and dry. 3. Use a magnetic stirrer to ensure the reaction mixture is homogeneous. |
| Presence of a significant amount of a more polar spot on TLC (likely the phthalamic acid intermediate) | Incomplete cyclization of the phthalamic acid intermediate to the imide. | Increase the reaction temperature or add a dehydrating agent like acetic anhydride (use with caution as it can acetylate the free amine). |
| Presence of a less polar spot on TLC (potentially the bis-phthalimide byproduct) | 1. Incorrect stoichiometry (excess phthalic anhydride). 2. Reaction conditions are too harsh, leading to reaction at the less reactive aniline nitrogen. | 1. Carefully control the stoichiometry, ensuring a 1:1 molar ratio of reactants. Consider adding the phthalic anhydride solution dropwise to the amine solution. 2. Use milder reaction conditions, such as a lower reaction temperature. |
| Difficulty in isolating the pure product | 1. The product may be soluble in the wash solvents. 2. The product may co-precipitate with byproducts. | 1. Use cold solvents for washing the crude product to minimize solubility losses. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often effective for purification.[2] |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the established reaction of phthalic anhydride with primary amines, optimized for selectivity.
Materials:
-
Phthalic anhydride (1.0 eq)
-
4-Aminobenzylamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzylamine (1.0 eq) in glacial acetic acid.
-
In a separate beaker, dissolve phthalic anhydride (1.0 eq) in a minimal amount of warm glacial acetic acid.
-
Slowly add the phthalic anhydride solution to the stirred solution of 4-aminobenzylamine at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete (disappearance of the starting amine), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Visualizing the Synthetic Pathway
Caption: The synthetic route to the target molecule.
References
Technical Support Center: Synthesis of N-benzylisoindoline-1,3-diones
Welcome to the technical support center for the synthesis of N-benzylisoindoline-1,3-diones (also known as N-benzylphthalimides). This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this synthesis, providing in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.
Section 1: Foundational Knowledge & Core Reaction
The synthesis of N-benzylisoindoline-1,3-dione is most commonly achieved via a variation of the Gabriel synthesis. This classic method involves the N-alkylation of phthalimide, typically using its potassium salt, with a benzyl halide.[1][2] The primary advantage of this route is its ability to produce clean primary amines (after a subsequent deprotection step, not covered here) by preventing the over-alkylation that plagues direct alkylation methods.[1][2][3]
The core reaction proceeds via an SN2 mechanism where the nucleophilic phthalimide anion displaces a halide from the benzyl halide.[4][5]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues reported by researchers. Each problem is presented as a question, followed by a detailed explanation of potential causes and actionable solutions.
FAQ 1: My reaction shows low or no conversion of starting materials. What's going wrong?
This is one of the most frequent issues, often stemming from reagent quality, reaction conditions, or the choice of solvent.
Answer:
Several factors can lead to poor or no product formation. A systematic approach is required to diagnose the root cause.
Potential Causes & Solutions:
-
Poor Reagent Quality:
-
Potassium Phthalimide: This reagent can degrade upon exposure to atmospheric moisture. If you are using commercially available potassium phthalimide that has been stored for a long time, its efficacy may be compromised.[6]
-
Benzyl Halide: Benzyl halides can degrade over time. Benzyl bromide, for example, can be a lachrymator and should be handled with care. Ensure it is fresh and pure.
-
Solvent Anhydrousness: The SN2 reaction is highly sensitive to protic impurities like water, which can solvate the nucleophile and reduce its reactivity. Dimethylformamide (DMF) is a common solvent and must be anhydrous.[7]
-
-
Inappropriate Reaction Conditions:
-
Temperature: While some protocols suggest heating to high temperatures (e.g., 190°C) without a solvent, using a solvent like DMF allows for much lower temperatures (e.g., 90-100°C), preventing degradation and side reactions.[8][9] Insufficient temperature will result in a sluggish or stalled reaction.
-
Reaction Time: SN2 reactions with solid-liquid phases can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to over 24 hours.[6]
-
-
In-situ Base Issues:
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose the cause of low reaction conversion.
Caption: A decision tree for troubleshooting low conversion.
FAQ 2: My final product is contaminated with a water-soluble white solid. What is it and how do I remove it?
This is a classic sign of a specific and very common side reaction: hydrolysis of the phthalimide ring.
Answer:
The white, water-soluble solid is almost certainly phthalic acid . This side product forms when the isoindoline-1,3-dione ring is opened by nucleophilic attack of water or hydroxide ions.[4]
Mechanism of Hydrolysis:
The carbonyl carbons of the phthalimide ring are electrophilic. Under aqueous conditions, especially if the work-up involves a strong base or acid, a hydroxide ion (or water) can attack one of the carbonyls. This leads to a ring-opening cascade, ultimately forming phthalic acid (or its salt).[2][4] This is particularly problematic during basic work-up procedures.
Protocol for Removal of Phthalic Acid:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent in which N-benzylisoindoline-1,3-dione is soluble but phthalic acid is not (e.g., dichloromethane or chloroform).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Phthalic acid, being acidic, will be deprotonated to form the highly water-soluble sodium phthalate salt, which will partition into the aqueous layer.
-
Separation: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: For highest purity, recrystallize the resulting solid from a suitable solvent like ethanol or glacial acetic acid.[1][9]
| Compound | Solubility in Water | Solubility in DCM | pKa (first) |
| N-benzylisoindoline-1,3-dione | Insoluble | Soluble | N/A |
| Phthalic Acid | Sparingly Soluble | Insoluble | ~2.9 |
| Sodium Phthalate | Very Soluble | Insoluble | N/A |
| Caption: Solubility properties enabling purification. |
FAQ 3: I am observing an unexpected byproduct that forms when the reaction is run at high temperatures without a solvent. What could it be?
Running the reaction neat (without solvent) at high temperatures can lead to thermal decomposition and other side reactions.
Answer:
While the traditional procedure sometimes involves heating the neat reagents to ~190°C, this can cause charring and the formation of byproducts.[9] One potential side reaction, especially with excess benzyl chloride, is the formation of dibenzyl ether through self-condensation of benzyl chloride, though this is less common.
A more likely issue is the degradation of the phthalimide or the product itself. The use of a high-boiling polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) is highly recommended.[7] These solvents effectively dissolve the phthalimide salt, allowing the reaction to proceed at a much lower and more controlled temperature (e.g., 90-120°C), which minimizes thermal decomposition.[7][8]
Recommended Optimized Protocol (Solvent-based):
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalimide (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to phthalimide).
-
Reagent Addition: Add benzyl chloride or benzyl bromide (1.1 eq).
-
Heating: Heat the reaction mixture to 90-100°C and stir.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.[1]
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.[1]
FAQ 4: Can I use secondary or tertiary benzyl halides for this reaction?
Answer:
This is not recommended. The Gabriel synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1]
-
Primary Halides (e.g., Benzyl Bromide): Ideal substrates. They are sterically unhindered, leading to efficient substitution.
-
Secondary Halides (e.g., 1-phenylethyl bromide): The reaction will be significantly slower. The competing E2 elimination reaction becomes a major pathway, leading to the formation of styrene derivatives as significant side products.
-
Tertiary Halides: These will not undergo SN2 reaction. Elimination will be the exclusive pathway.
Caption: Reaction pathways based on benzyl halide substitution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis & Purification of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Welcome to the technical support guide for the synthesis and purification of 2-(4-Aminobenzyl)isoindoline-1,3-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the preparation of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.
Synthesis Overview and Impurity Profile
The most common and reliable route to synthesize this compound is a two-step process. It begins with a Gabriel synthesis to form the N-substituted phthalimide intermediate, followed by the reduction of a nitro group to the target primary amine.[1][2] This method is advantageous as it prevents the over-alkylation often seen when using ammonia directly.[2][3]
Workflow: Two-Step Synthesis Pathway
The diagram below illustrates the standard synthetic route.
Caption: General workflow for the synthesis of this compound.
Common Impurity Profile
Understanding the potential impurities is the first step toward achieving high purity. The table below summarizes the most common contaminants, their origin, and typical analytical signatures.
| Impurity Name | Source | Rationale for Formation | Typical Analytical Signature (TLC/NMR) |
| Phthalimide | Step 1 Starting Material | Incomplete reaction or use of insufficient base. Phthalimide is acidic (pKa ≈ 8.3) and must be fully deprotonated for the SN2 reaction to proceed to completion.[2] | TLC: Separate spot from product. 1H NMR: Broad singlet for N-H proton. |
| 4-Nitrobenzyl Halide | Step 1 Starting Material | Unreacted electrophile, often due to low reaction temperature or short reaction time. | TLC: Distinct spot, often less polar than the product. 1H NMR: Characteristic benzylic CH2 signal. |
| Phthalic Acid | Hydrolysis | Hydrolysis of the phthalimide ring of the product or starting material, often during acidic or basic workup/purification steps. | TLC: Very polar spot, may streak. 1H NMR: Broad carboxylic acid protons. |
| Incompletely Reduced Intermediates | Step 2 Reaction | Insufficient reducing agent, catalyst poisoning, or inadequate reaction time can lead to nitroso or hydroxylamine species. | TLC: Multiple spots close to the final product. Color: Often imparts a yellow or orange hue to the final product. |
| Unreacted Nitro-Intermediate | Step 2 Starting Material | Incomplete reduction. The nitro-intermediate is a common and critical impurity to remove. | TLC: Less polar spot than the final amine product. Color: Can cause a yellowish tint. |
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and purification.
Q1: My final product is a yellow or brown powder, not the expected off-white solid. What is the likely cause?
Answer: A persistent yellow or brown color is almost always indicative of residual nitro-containing compounds or oxidized impurities.
-
Probable Cause 1: Unreacted 2-(4-Nitrobenzyl)isoindoline-1,3-dione. This is the most common culprit. The reduction of the nitro group may have been incomplete.
-
Probable Cause 2: Oxidized Amine. Aromatic amines can be susceptible to air oxidation over time, leading to colored polymeric impurities. This is more likely if the product has been stored improperly or exposed to air during a lengthy purification process.
-
Probable Cause 3: Incompletely Reduced Intermediates. Species like nitroso or hydroxylamine intermediates can be colored and may persist if the reduction conditions are not robust enough.
Solution Pathway:
-
Assess Purity: Run a Thin Layer Chromatography (TLC) using a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 v/v). The target amine product should be more polar (lower Rf) than the nitro-intermediate. The presence of a higher Rf spot that corresponds to the starting material from Step 2 confirms incomplete reduction.
-
Repurification: If the impurity is significant, repurification is necessary. Recrystallization is often the most effective method (see Protocol 1). If recrystallization fails to remove the color, column chromatography is the next logical step (see Protocol 2).
-
Re-run the Reduction: If the amount of nitro-intermediate is very high, it may be more efficient to re-subject the entire batch to the reduction conditions. Ensure your catalyst (e.g., Pd/C) is fresh and the system is properly flushed with hydrogen or that the alternative reducing agent (e.g., SnCl2) is used in sufficient stoichiometric excess.
Q2: My TLC plate shows multiple spots after the reaction. How do I proceed with purification?
Answer: The presence of multiple spots indicates a mixture of product, starting materials, and/or by-products. The best purification strategy depends on the separation (ΔRf) between these spots.
Caption: Decision tree for selecting a purification method based on TLC analysis.
-
Scenario A: Spots are well-separated (ΔRf > 0.2).
-
If the main impurity is significantly less polar (e.g., unreacted nitro-intermediate), recrystallization is an excellent first choice. The desired, more polar amine product will crystallize out, leaving the less polar impurity in the mother liquor.
-
If polarities are close or there are multiple impurities, column chromatography is the most robust method for achieving high purity.
-
-
Scenario B: Spots are poorly separated (ΔRf < 0.2).
-
You must first optimize your TLC solvent system. A good separation on TLC is crucial for a successful column chromatography separation. Try different solvent ratios or add a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) to improve resolution.
-
If a suitable TLC system cannot be found, derivatization of a small aliquot (e.g., acetylation of the amine) might help in confirming the identity of the spots via techniques like LC-MS.
-
Q3: The yield of my final product is extremely low after purification. What are the common causes of product loss?
Answer: Low yield can stem from issues in either the reaction or the purification steps.
-
Reaction Issues:
-
Poor SN2 Reaction (Step 1): The Gabriel synthesis is an SN2 reaction and is sensitive to the quality of reagents and solvent.[4] Ensure your solvent (e.g., DMF) is anhydrous. Water can hydrolyze the phthalimide anion.
-
Inefficient Reduction (Step 2): Catalyst poisoning (e.g., by sulfur compounds) in catalytic hydrogenation or insufficient equivalents of a chemical reductant will lead to low conversion.
-
-
Purification Losses:
-
Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Choosing a solvent in which your product is too soluble at room temperature will also lead to poor recovery.
-
Column Chromatography: Using too strong of a solvent system can cause your product to elute too quickly with impurities. Conversely, a very fine silica gel or an overly long column can lead to product loss through irreversible adsorption or streaking.
-
Multiple Transfers: Each transfer of the material from one flask to another incurs some physical loss. Minimize transfers and rinse glassware with the appropriate solvent to recover all material.
-
Purification Protocols
Protocol 1: High-Purity Recrystallization
This protocol is most effective for removing less polar impurities, such as the nitro-intermediate, from the final amine product. Ethanol or isopropanol are excellent first choices for solvent screening.
Objective: To dissolve the crude product in a minimum amount of hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities dissolved in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good solvent will show poor solubility at room temperature but high solubility upon heating.
-
Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate with a stirrer). Continue adding solvent until the solid just dissolves completely. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. Confirm purity by TLC and melting point.
Protocol 2: Flash Column Chromatography
This protocol is used when recrystallization is ineffective or when multiple impurities of similar polarity are present.
Objective: To separate compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent).
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your desired product an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.
-
Elution: Carefully add the elution solvent to the top of the column and begin collecting fractions. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Fraction Monitoring: Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate to track the elution of the compounds.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified solid product.
-
Final Analysis: Confirm the purity of the isolated product using NMR, melting point, and/or LC-MS.
Frequently Asked Questions (FAQs)
Q: What is the best method for the nitro group reduction in Step 2?
A: The choice of reducing agent depends on available equipment, scale, and desired purity.
-
Catalytic Hydrogenation (H2, Pd/C): This is often the cleanest method. It uses a palladium on carbon catalyst under an atmosphere of hydrogen gas. The primary by-product is water, making the workup simple (filter off the catalyst and evaporate the solvent). It is highly effective but requires specialized equipment (e.g., a Parr shaker or H-Cube).
-
Tin(II) Chloride (SnCl2) in Acid: A classic and reliable method that does not require special pressure equipment. The reaction is typically run in ethanol or ethyl acetate with concentrated HCl. The workup is more involved, requiring neutralization of the acid and removal of tin salts, which can sometimes complicate purification.
-
Iron or Zinc in Acetic Acid: A cost-effective method for larger scales, but the workup can be cumbersome due to the formation of metal salts.
Q: How can I definitively confirm the purity and identity of my final product?
A: A combination of techniques is required for full characterization.
-
1H NMR: Confirms the structure. You should see the disappearance of the nitro-aromatic signals and the appearance of a signal for the -NH2 group, along with a shift in the aromatic protons adjacent to it.
-
13C NMR: Confirms the carbon skeleton.
-
Mass Spectrometry (MS): Confirms the molecular weight (m/z = 252.27 for C15H12N2O2).
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99%).
Q: What are the optimal storage conditions for this compound?
A: As an aromatic amine, the compound can be sensitive to light and air. For long-term storage, it should be kept in a tightly sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and stored in a cool, dark place or a refrigerator.
References
Troubleshooting insolubility of 2-(4-Aminobenzyl)isoindoline-1,3-dione in DMSO
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-Aminobenzyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the incomplete dissolution of this compound in Dimethyl Sulfoxide (DMSO). As a molecule with a rigid phthalimide core and a polar aminobenzyl group, its solubility behavior can be complex.[1][2] This document provides a structured, in-depth troubleshooting framework rooted in chemical principles to ensure you achieve consistent, reliable, and clear solutions for your experiments.
Compound Overview: Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, characterized by a planar, hydrophobic phthalimide group and a more polar aminobenzyl substituent, creates a delicate solubility balance.
| Property | Value / Description | Rationale & Implication for Solubility |
| IUPAC Name | This compound | The name defines the precise chemical structure. |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Indicates a significant non-polar carbon backbone relative to polar heteroatoms. |
| Molecular Weight | 252.27 g/mol | A moderate molecular weight; higher weights can sometimes correlate with lower solubility. |
| Structure | Aromatic phthalimide core linked to a benzylamine group. | The large, flat phthalimide structure can lead to strong crystal lattice energy (π-π stacking), making it difficult for solvent molecules to break the solid apart. The amine group offers a site for hydrogen bonding, which DMSO can accept. |
| Polarity | Amphiphilic | Possesses both non-polar (phthalimide ring) and polar (amine, carbonyl groups) regions. This dual nature requires a solvent like DMSO that has both polar and non-polar characteristics. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to walk you through a logical troubleshooting process, from initial protocol verification to advanced problem-solving.
Q1: My this compound is not dissolving in DMSO at room temperature. What is the first thing I should check?
A1: Before exploring advanced techniques, it's crucial to ensure your foundational protocol is sound. Incomplete dissolution often stems from subtle deviations in standard procedure or the quality of your reagents.
Causality: DMSO is an exceptional solvent, but its effectiveness depends on its purity and the physical state of the solute. This compound, like many crystalline organic compounds, can have high lattice energy, requiring sufficient mechanical and thermal energy to overcome the intermolecular forces holding the solid together. Furthermore, DMSO is highly hygroscopic; absorbed water can drastically decrease its solvating power for many organic compounds.[3][4]
Immediate Verification Steps:
-
DMSO Quality: Are you using anhydrous, high-purity (≥99.9%) DMSO? An older bottle that has been opened multiple times may have absorbed atmospheric moisture. Try using a fresh, sealed bottle of anhydrous DMSO.[3]
-
Vortexing Sufficiency: Have you vortexed the solution vigorously and for an adequate duration? A brief shake is often insufficient. We recommend vortexing for a minimum of 2-3 minutes.
-
Compound State: Is your compound a fine, homogenous powder? Larger crystals or aggregates will dissolve much more slowly due to a lower surface-area-to-volume ratio. If necessary, gently grind the solid in a mortar and pestle before weighing.
Q2: I've confirmed my DMSO is anhydrous and have vortexed extensively, but particulates remain. What is the next step?
A2: If mechanical agitation alone is insufficient, the next step is to introduce energy to the system using non-degradative methods like sonication and gentle heating. This approach aims to overcome the kinetic barrier of dissolution.
Causality:
-
Sonication: This technique uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[5][6] This process generates localized high pressure and temperature, creating powerful micro-currents that break apart compound aggregates and enhance solvent penetration into the crystal lattice, thereby accelerating dissolution.[7][8][9]
-
Gentle Warming: Increasing the temperature provides the thermodynamic energy needed to disrupt the crystal lattice and increase the kinetic energy of the solvent molecules, enhancing the rate and extent of dissolution.[10] However, this must be done cautiously, as excessive heat can degrade the compound.
See the "Protocol 2: Enhanced Dissolution" section below for a detailed, step-by-step methodology.
Q3: I managed to dissolve the compound with heat, but a precipitate formed upon cooling or after storage. Why is this happening?
A3: This phenomenon indicates you have likely created a supersaturated solution. The solubility of many compounds, including this one, is temperature-dependent.
Causality: By heating, you increased the solubility limit of the compound in DMSO, allowing more solute to dissolve than would be stable at room temperature. Upon cooling, the solubility limit decreases, and the excess, unstable solute crashes out of the solution as a precipitate.[11] This is a classic sign of creating a kinetically soluble, but not thermodynamically stable, solution.
Solutions:
-
Work with a Lower Concentration: The most straightforward solution is to remake the stock solution at a lower concentration that is stable at room temperature.
-
Use a Co-Solvent (with caution): For some applications, adding a small percentage of a co-solvent like N,N-Dimethylformamide (DMF) or using specific formulation agents like PEG400 or Tween 80 during the final dilution step into aqueous media can help maintain solubility.[12] However, the compatibility of any co-solvent with your downstream assay must be validated.
-
Re-dissolve Before Use: If you must work with a high-concentration stock, gently warm and vortex the vial immediately before each use to ensure the compound is fully re-dissolved prior to dilution.
Q4: Could the insolubility be due to the compound itself? How can I verify its purity and integrity?
A4: Absolutely. If the above steps fail, it is critical to question the integrity of the compound. Impurities from synthesis or degradation products can be significantly less soluble than the parent compound.
Causality: The expected solubility data is based on the pure, correct chemical structure of this compound. If your sample contains significant impurities (e.g., starting materials, side-reaction products) or has degraded due to improper storage (e.g., oxidation of the amine), the overall solubility can be compromised.
Verification Workflow:
-
Visual Inspection: Is the compound's color and appearance as expected (typically a white to off-white or pale yellow solid)? Any discoloration could suggest impurities or degradation.
-
Analytical Chemistry: The definitive way to assess purity is through analytical techniques.
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can separate the main compound from impurities and confirm the molecular weight of the primary peak.[13]
-
¹H-NMR: Nuclear Magnetic Resonance spectroscopy provides a structural fingerprint of the molecule. Comparing the resulting spectrum to a reference spectrum can confirm the structure and reveal the presence of impurities.[14][15][16]
-
See "Protocol 3: Purity Verification via HPLC-MS" for a generalized procedure.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical flow of the troubleshooting process and the interplay of factors affecting solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hielscher.com [hielscher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. 100880-61-3|this compound|BLD Pharm [bldpharm.com]
- 14. printo.2promojournal.com [printo.2promojournal.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Interpreting complex NMR spectra of isoindoline-1,3-dione derivatives
Welcome to the technical support center for the analysis of isoindoline-1,3-dione (phthalimide) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of this important class of molecules. Here, we move beyond simple data reporting to provide in-depth troubleshooting guides and FAQs, grounded in mechanistic principles and field-proven experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons of the phthalimide core often show a complex, non-first-order splitting pattern instead of two simple doublets?
A: This is a classic NMR problem rooted in magnetic non-equivalence. The four protons on the phthalimide's benzene ring form what is known as an AA'XX' or AA'BB' spin system.[1] In this scenario, the protons on opposite sides of the ring (e.g., H-4 and H-7) are chemically equivalent but magnetically non-equivalent. This means they have different coupling constants to the adjacent protons, leading to complex, second-order multiplets that cannot be interpreted with simple n+1 splitting rules. The splittings you observe are not the true coupling constants but rather more complex combinations.[1]
Q2: What are the typical chemical shift ranges I should expect for the key signals in an isoindoline-1,3-dione derivative?
A: While the exact shifts are highly dependent on the N-substituent and the solvent, you can expect the following general ranges:
-
Aromatic Protons (Phthalimide Core): These typically resonate in the downfield region, often between δ 7.7 and 8.0 ppm.[2][3][4][5] In some substituted cases, signals can appear as low as δ 6.45 ppm.[4][6]
-
Imide Carbonyl Carbons (¹³C): The two equivalent carbonyl carbons of the imide ring are typically found between δ 166 and 173 ppm.[2][3]
-
Protons on N-Substituent: The chemical shifts for these protons will vary widely based on their environment. For example, a methylene group directly attached to the nitrogen (=N-CH₂-R) often appears between δ 3.7 and 5.0 ppm.[7]
Q3: My spectrum looks clean by other analytical methods (TLC, LCMS), but the ¹H NMR shows more signals than expected. What is the likely cause?
A: The most probable cause is the presence of rotational isomers (rotamers) .[8] If your N-substituent has a bond with a high barrier to rotation (like an amide or a sterically hindered single bond), the rotation can be slow on the NMR timescale. This results in distinct sets of signals for each stable conformation.[9] For a detailed solution, please refer to Troubleshooting Guide 2 .
Q4: Some of my aromatic or substituent peaks are unusually broad at room temperature. How can I resolve them?
A: Peak broadening is often indicative of a dynamic chemical process occurring at a rate that is intermediate on the NMR timescale.[10] For phthalimide derivatives, this can be due to conformational exchange (rotamers coalescing) or specific electronic phenomena termed "hypersensitivity," which may arise from n-π interactions within the molecule.[11][12] The most effective way to address this is with Variable Temperature (VT) NMR . See Troubleshooting Guide 3 for a detailed protocol.
Troubleshooting Guides
Guide 1: Resolving Severe Signal Overlap in the Aromatic Region
Problem: The ¹H NMR spectrum of my purified compound shows a single, unresolved multiplet in the aromatic region (e.g., ~δ 7.8 ppm), making it impossible to confirm the structure or assign specific protons.
Causality: Signal overlap occurs when protons or carbons in different positions have very similar chemical shifts.[13] This is extremely common for the aromatic protons of the phthalimide core and can also happen if the N-substituent contains another aromatic ring.
Solutions:
Option 1: Change the NMR Solvent
The simplest first step is to re-run the spectrum in a different deuterated solvent.[8] Solvents can induce differential shifts in protons based on their spatial relationship to the solvent molecules. Aromatic solvents are particularly effective.
-
Rationale: Solvents like benzene-d₆ or pyridine-d₅ create strong anisotropic effects, forming "solvent complexes" with the solute. This changes the shielding environment for different protons, often spreading out the signals that were overlapped in a solvent like CDCl₃.
Table 1: Common NMR Solvents for Resolving Overlap
| Solvent | Rationale for Use | Typical Boiling Point (°C) |
|---|---|---|
| Benzene-d₆ | Strong aromatic solvent-induced shifts. Excellent for resolving aromatic overlap. | 80.1 |
| Acetone-d₆ | Different polarity and solvent effects compared to CDCl₃.[8] | 56.0 |
| Pyridine-d₅ | Aromatic solvent with a different electronic profile than benzene. | 115.0 |
| DMSO-d₆ | High polarity, good for compounds with poor solubility elsewhere. Can significantly alter shifts. | 189.0 |
Option 2: Employ 2D NMR Spectroscopy
If changing the solvent is insufficient, 2D NMR is the definitive solution. These experiments add a second dimension to the spectrum, allowing you to resolve signals based on their correlations.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Even within a complex multiplet, COSY can reveal the connectivity of the spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is invaluable for assigning protons based on their more resolved carbon partners.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is key for piecing together the molecular skeleton, for instance, by correlating the N-CH₂ protons to the imide carbonyl carbons.
Workflow for Resolving Signal Overlap
Caption: Workflow for troubleshooting signal overlap.
Guide 2: Characterizing Rotational Isomers (Rotamers)
Problem: My compound is pure by LCMS, but the NMR spectrum shows two distinct sets of signals for some or all protons, often in an unequal ratio (e.g., 3:1).[9]
Causality: This phenomenon arises from restricted rotation around a single bond, most commonly a C-N amide bond in an N-acyl substituent.[9] The resonance of the amide bond gives it partial double-bond character, slowing rotation. If the rotational barrier is high enough, the two conformers (e.g., cis and trans) exist as distinct species on the NMR timescale, each giving its own set of signals.
Solution: Variable Temperature (VT) NMR
VT NMR is the definitive experiment to confirm the presence of rotamers.[10] By increasing the temperature, you provide enough thermal energy to overcome the rotational barrier.
Experimental Protocol: VT ¹H NMR
-
Sample Preparation: Prepare your sample in a high-boiling point solvent (e.g., DMSO-d₆, Toluene-d₈). Ensure you are using a high-quality NMR tube (Class A glass) designed for VT work to prevent fracturing.[10][14] The sample volume should be standard (~500 µL). Do not seal the tube.[14]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C / 298 K) to serve as a baseline.
-
Incremental Heating: Increase the sample temperature in increments of 10-20 °C.[14] It is critical to allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[15]
-
Observe Coalescence: As the temperature increases, you will observe three key changes:
-
The two distinct signals for a given proton will broaden.
-
They will move closer together.
-
At a specific temperature, known as the coalescence temperature , the two signals will merge into a single, broad peak.
-
-
High-Temperature Spectrum: Continue increasing the temperature past coalescence. The merged peak will sharpen into a single, time-averaged signal representing the rapid exchange between the two rotameric states.
-
Return to Ambient: Crucially, cool the sample back down to room temperature slowly and incrementally before ejecting it to avoid damaging the NMR probe.[15]
Interpreting the Results
The observation of coalescence and the subsequent sharpening into a single peak is definitive proof that the doubled signals are from dynamic exchange between conformers and not from a static mixture of impurities.
Visualizing the VT-NMR Experiment
Caption: Effect of temperature on NMR signals of rotamers.
Guide 3: Addressing "Hypersensitive" and Broad Room-Temperature Signals
Problem: The aromatic protons of my phthalimide derivative appear as a single, unusually broad peak at room temperature, which sharpens or changes dramatically with small variations in temperature.
Causality: This phenomenon, termed "hypersensitivity," has been observed in certain phthalimide derivatives.[11] It is proposed to be caused by a combination of molecular dynamics and n-π interactions, where lone-pair electrons from a substituent (e.g., a tertiary amine) interact with the π-system of the phthalimide ring.[11][12] At room temperature, the molecule is in an intermediate exchange regime, leading to significant peak broadening.
Solution: Variable Temperature (VT) NMR
As with rotamers, VT NMR is the primary tool to diagnose and resolve this issue. The goal is to move the system into either a "slow exchange" or "fast exchange" regime to obtain sharp signals.
-
Cooling the Sample: Decreasing the temperature will slow down the dynamic process. If successful, the broad peak will resolve into a well-defined, second-order multiplet (the AA'XX' system). This represents the "frozen" or slow-exchange state.
-
Heating the Sample: Increasing the temperature will accelerate the dynamic process. If successful, the broad peak will sharpen into a single, time-averaged pattern. This represents the fast-exchange state.
Experimental Considerations:
-
Follow the same VT NMR protocol as described in Guide 2 .
-
Be sure to select a solvent with a wide liquid range that can accommodate both heating and cooling (e.g., Toluene-d₈: MP -95 °C, BP 111 °C; CD₂Cl₂: MP -95 °C, BP 40 °C).[10]
-
The behavior of these hypersensitive systems can be unpredictable; sometimes only cooling works, and other times only heating will yield sharp spectra.[11] It is often necessary to explore both temperature directions.
Guide 4: Reconciling Experimental and Computationally Predicted Spectra
Problem: I performed a quantum chemical calculation (e.g., DFT/GIAO) to predict the ¹³C or ¹H NMR chemical shifts, but the results show a poor correlation with my experimental spectrum.[16]
Causality: A common pitfall is to base the calculation on a single, energy-minimized conformation in the gas phase. An experimental spectrum, however, represents the Boltzmann-weighted average of all significantly populated conformations of the molecule in solution.
Solutions & Best Practices:
-
Perform a Conformational Search: Before calculating NMR properties, run a thorough conformational search using a lower-level theory or molecular mechanics to identify all low-energy conformers.
-
Optimize All Conformers: Re-optimize the geometry of each low-energy conformer using the desired DFT method (e.g., B3LYP) and basis set.
-
Include Solvent Effects: Use an implicit solvation model, such as the Polarizable Continuum Model (PCM), during both optimization and the final NMR calculation. This better approximates the solution-phase environment.
-
Calculate Boltzmann-Averaged Shifts: Calculate the NMR chemical shifts for each individual conformer. Then, calculate the final predicted chemical shift for each atom as a Boltzmann-weighted average based on the relative free energies of the conformers. This multi-conformer approach provides a much more accurate prediction.[17]
Computational Workflow for Accurate NMR Prediction
Caption: Best-practice workflow for computational NMR prediction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Poor Cell Permeability of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Introduction
Welcome to the technical support guide for 2-(4-Aminobenzyl)isoindoline-1,3-dione. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges with its cellular uptake. Poor cell permeability is a common hurdle in drug discovery that can prevent a promising compound from reaching its intracellular target.[1] This guide provides a structured, in-depth approach to diagnosing and overcoming this issue through frequently asked questions, detailed troubleshooting protocols, and strategic workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a chemical compound with the molecular formula C15H12N2O2.[2] Its structure consists of a phthalimide group connected to a benzylamine group. The key features influencing its permeability are the rigid, planar phthalimide ring system and the primary amine (-NH2) on the benzyl ring. While the phthalimide portion is relatively lipophilic, the primary amine is a polar, hydrogen-bond-donating group that can significantly hinder passive diffusion across the lipophilic cell membrane.
Q2: Why does this compound likely exhibit poor cell permeability?
A2: The compound's poor permeability can be predicted by applying principles like Lipinski's Rule of Five.[3][4] While the molecular weight (~252 g/mol ) is well within the acceptable range (<500 Da), the primary amine (-NH2 group) acts as a potent hydrogen bond donor.[5][6] This polarity increases the energy required to move the molecule from the aqueous extracellular environment into the lipid interior of the cell membrane, a process known as the desolvation penalty. Molecules with strong hydrogen bonding capabilities prefer to stay in the aqueous phase, thus reducing their ability to passively diffuse across the cell's lipid bilayer.[7]
Q3: How can I experimentally measure the cell permeability of my compound?
A3: Two standard in vitro assays are widely used to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8] It exclusively measures passive transcellular permeability and is excellent for early-stage screening due to its simplicity and low cost.[9]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are human colon adenocarcinoma cells that mimic the intestinal epithelium.[10][11] This model is more biologically complex than PAMPA because it includes not only passive diffusion but also the effects of active transport and efflux pumps (like P-glycoprotein), providing a more comprehensive prediction of in vivo oral absorption.[12][13]
Q4: What are the main strategies to improve the cell permeability of a compound like this?
A4: There are three primary strategies, each with its own set of applications and considerations:
-
Chemical Modification (Prodrug Approach): This involves chemically modifying the parent drug to create a more lipophilic, cell-permeable version (a "prodrug").[14][15] The modification is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[16] For this compound, this typically means masking the polar primary amine.
-
Formulation-Based Strategies: This approach encapsulates the parent drug in a delivery vehicle without chemically altering it.[17][18] Techniques include liposomes, nanoparticles, and self-emulsifying drug delivery systems (SEDDS) that can fuse with the cell membrane or be taken up by endocytosis to release the drug inside the cell.[19][20]
-
Conjugation to Carrier Systems: This involves attaching the drug to a molecule that actively facilitates cell entry, such as a cell-penetrating peptide (CPP).[21][22][23] CPPs are short peptides that can translocate across the plasma membrane and carry molecular cargo with them.[24]
Troubleshooting & Strategic Workflow
When faced with poor permeability, a systematic approach is crucial. The following workflow provides a decision-making process for selecting and implementing the appropriate strategy.
Caption: A workflow for addressing poor cell permeability.
Guide 1: Chemical Modification - The Prodrug Strategy
This strategy is often the first choice when passive diffusion is the main barrier. By masking the polar amine, we can temporarily increase the compound's lipophilicity, allowing it to cross the cell membrane.
Concept: Masking the Primary Amine
The primary amine of this compound can be reversibly masked by converting it into a less polar functional group, such as an amide or a carbamate.[25] These groups are designed to be stable in the extracellular environment but are cleaved by ubiquitous intracellular enzymes (e.g., esterases, amidases) to release the active parent compound.[15][]
Caption: The prodrug concept for enhancing cell permeability.
Hypothetical Physicochemical Properties
The table below illustrates the predicted changes in key physicochemical properties after converting the parent compound into a hypothetical acetyl amide prodrug.
| Property | Parent Compound | Acetyl Amide Prodrug (Hypothetical) | Rationale for Improvement |
| Molecular Weight (MW) | ~252 g/mol | ~294 g/mol | Remains well below 500 Da limit.[5] |
| Hydrogen Bond Donors | 2 (from -NH2) | 1 (from -NH) | Reduces hydrogen bonding potential, lowering the desolvation penalty. |
| cLogP (Lipophilicity) | ~1.5 | ~2.0 | Increased lipophilicity favors partitioning into the lipid membrane. |
| Predicted Permeability | Low | Moderate to High | Improved lipophilicity and reduced polarity enhance passive diffusion. |
Experimental Protocol: Synthesis of an Acetyl Amide Prodrug (Illustrative Example)
This protocol is a general example and must be optimized for specific laboratory conditions.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution. Stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acetylated prodrug.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Guide 2: Formulation-Based Strategies - Liposomal Encapsulation
If chemical modification is not viable or if the compound is a substrate for efflux pumps, encapsulation within a lipid-based carrier can be an effective alternative.[27] Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic drugs and deliver them into cells.[28]
Experimental Protocol: Liposome Formulation via Thin-Film Hydration
This protocol describes a common method for encapsulating a moderately hydrophilic compound like this compound.[29][30]
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve a mixture of lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) in an organic solvent like chloroform.[30]
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the drug solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature (Tc). This process causes the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the drug solution.[29]
-
-
Size Reduction (Extrusion):
-
To produce vesicles of a uniform and desired size (typically ~100 nm for cellular uptake), the MLV suspension is extruded.[28]
-
Pass the suspension repeatedly (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a handheld lipid extruder.
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the final particle size and distribution using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency by lysing a sample of the liposomes with a detergent or organic solvent and measuring the drug concentration via HPLC or UV-Vis spectroscopy.
-
Guide 3: Validating Improved Permeability
After synthesizing a prodrug or creating a new formulation, you must experimentally verify that the permeability has improved. The Caco-2 assay is the gold standard for this validation.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a condensed overview of the steps involved in a bidirectional Caco-2 assay to assess both passive permeability and active efflux.[12][31]
-
Cell Culture:
-
Monolayer Integrity Check:
-
Permeability Measurement (A-to-B):
-
To measure transport from the apical (A, gut lumen side) to the basolateral (B, blood side), add the test compound (e.g., the new prodrug or liposomal formulation) to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Permeability Measurement (B-to-A) and Efflux Ratio:
-
To measure active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.[11]
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 suggests the compound is a substrate for active efflux transporters.[13] A successful prodrug should show an increased Papp (A-to-B) and an ER close to 1.
-
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. appchemical.com [appchemical.com]
- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 16. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 27. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 28. altogenlabs.com [altogenlabs.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Molecular Docking of Isoindoline-1,3-dione Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting for the unique challenges encountered when performing molecular docking studies with isoindoline-1,3-dione and its derivatives. The inherent structural features of this scaffold, such as its planar and hydrophobic nature, necessitate a refined approach to parameterization and docking to achieve scientifically valid results.[1]
This center is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing foundational concepts and common inquiries.
-
Troubleshooting Guide: A deep dive into specific experimental problems with detailed, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What makes isoindoline-1,3-dione compounds challenging for standard molecular docking protocols?
The primary challenges arise from the distinct physicochemical properties of the isoindoline-1,3-dione scaffold.[1] The core structure is a planar, aromatic ring system which is hydrophobic.[1] This planarity and hydrophobicity mean that interactions like π-π stacking with aromatic residues in the binding pocket are often critical for binding affinity.[2] Standard docking force fields and scoring functions may not always be adequately parameterized to capture the nuances of these interactions, potentially leading to inaccurate predictions of binding poses and affinities.
Q2: Which docking software is recommended for isoindoline-1,3-dione derivatives?
Several robust docking programs can be used effectively, provided they are configured correctly. The choice often depends on available resources (commercial vs. free) and the specific research question.
| Docking Suite | Key Strengths & Considerations for Isoindoline-1,3-diones | Licensing |
| AutoDock Vina | Widely used, open-source, and computationally efficient.[3] Its scoring function is generally effective, but may require careful validation for systems dominated by non-classical interactions. A good starting point for academic research. | Free |
| Schrödinger Glide | A commercial suite known for high accuracy.[4] Its different precision modes (HTVS, SP, XP) allow for a balance of speed and accuracy.[4] The OPLS force fields are well-parameterized for a wide range of organic molecules.[4] | Commercial |
| GOLD (Genetic Optimisation for Ligand Docking) | Known for its genetic algorithm that provides extensive conformational sampling of flexible ligands.[5] It offers multiple scoring functions like GoldScore and ChemScore, which can be advantageous for cross-validation.[6] | Commercial |
Q3: How should I prepare the 3D structure of my isoindoline-1,3-dione ligand before docking?
Proper ligand preparation is a critical step that directly impacts the quality of your results.[7]
-
Generate a 3D Conformation: Start with a 2D sketch of your molecule and convert it to a 3D structure using software like ChemDraw or an online tool.
-
Energy Minimization: The initial 3D structure is not energetically favorable. You must perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to obtain a low-energy, stable conformation.
-
Assign Partial Charges: The distribution of electron density is crucial for calculating electrostatic interactions. Use a reliable method to assign partial charges. While methods like Gasteiger-Marsili are fast, for the polar carbonyl groups in the dione ring, a quantum mechanics-based approach like RESP (Restrained Electrostatic Potential) is highly recommended for greater accuracy.
-
Define Rotatable Bonds: Correctly identifying rotatable bonds is essential for the docking algorithm to explore the conformational space of the ligand. Most preparation tools, like AutoDockTools or Schrödinger's LigPrep, handle this automatically.[8][9]
Q4: What is the best practice for defining the docking search space or "grid box" for my target protein?
The definition of the binding site determines where the docking algorithm will search for poses.
-
If a Co-crystallized Ligand is Present: The most reliable method is to define the search space as a cube centered on the co-crystallized ligand, extending 3-6 Å around it.[7] This ensures the search is focused on the known active site.
-
If No Ligand is Present (Apo Structure): You must first identify potential binding pockets. This can be done using site-finding algorithms available in most modeling suites (e.g., SiteMap in Schrödinger, or online tools like PrankWeb). Once a druggable pocket is identified, the grid box should be centered within that pocket.[7]
-
Blind Docking: If the binding site is completely unknown, you can perform a "blind docking" where the search space encompasses the entire protein surface.[7] Be aware that this is computationally expensive and can lead to a higher rate of false positives. It should be used for initial exploration only.
Troubleshooting Guide
This section addresses specific issues you may encounter during your docking experiments in a question-and-answer format.
Problem: Inaccurate Binding Pose Prediction
Q: I performed a redocking experiment with a known protein-ligand crystal structure, but the top-ranked pose from my docking has a high Root-Mean-Square Deviation (RMSD) > 2.0 Å from the crystallographic pose. What is causing this discrepancy?
A: This is a classic sign that your docking protocol is not properly calibrated for your specific system. The goal of a redocking validation is to prove that your chosen parameters can reproduce the experimentally observed binding mode. An RMSD > 2.0 Å indicates a failure in this validation.
Causality and Solutions:
-
Inadequate Scoring Function: The default scoring function may not be accurately weighting the key interactions for your system. The planar isoindoline-1,3-dione core often participates in crucial π-π or cation-π stacking interactions which might be underestimated.
-
Solution: Experiment with different scoring functions if your software allows it (e.g., switching between GoldScore and ChemPLP in GOLD).[5][6] Some programs, like Glide, use a multi-term scoring function that includes rewards for hydrophobic and aromatic interactions.[4] Ensure these terms are being properly evaluated.
-
-
Insufficient Conformational Sampling: The docking algorithm may not be searching the conformational space thoroughly enough to find the correct pose. This is especially true for ligands with multiple rotatable bonds.
-
Incorrect Protonation States: The protonation states of the ligand and protein residues at physiological pH are critical for forming hydrogen bonds and other electrostatic interactions.
-
Solution: Use a tool like Schrödinger's Protein Preparation Wizard or the H++ server to predict the pKa values of residues in the binding site and assign the correct protonation states for both the receptor and the ligand.[9]
-
Workflow: Validating Docking Parameters via Redocking
Below is a diagram and step-by-step protocol for performing a robust redocking validation.
Caption: Workflow for a standard redocking validation experiment.
Step-by-Step Protocol:
-
Obtain Structure: Download the PDB file of your protein-ligand complex.
-
Separate Components: Using a molecular viewer like PyMOL or Chimera, save the protein and the ligand into separate files.
-
Prepare Protein: Process the protein structure by adding hydrogens, removing crystallographic water molecules (unless they are known to be critical for binding), and assigning partial charges.[8]
-
Prepare Ligand: Use the extracted ligand and re-calculate its charges and define its rotatable bonds as if it were a new molecule. Do not simply use the charges from the PDB file.
-
Define Grid: Generate the docking grid centered on the position of the ligand you just extracted.
-
Execute Docking: Run the docking simulation using the prepared protein and the newly prepared ligand.
-
Analyze Results: Superimpose the top-ranked docked pose onto the original crystal structure and calculate the RMSD between the heavy atoms of the ligand. A successful validation is generally considered to be an RMSD value below 2.0 Å.[12]
Problem: Poor or Non-physical Docking Scores
Q: My docking runs complete, but the predicted binding affinities for my isoindoline-1,3-dione compounds are very poor (e.g., positive kcal/mol in AutoDock Vina) or the scoring seems to ignore key interactions. What is going wrong?
A: This issue almost always points to a fundamental problem in the parameterization of your ligand, meaning the way the software "sees" the molecule's physical properties is incorrect.
Causality and Solutions:
-
Incorrect Atom Typing: The software may be assigning generic, incorrect atom types to the atoms in the isoindoline-1,3-dione core. This is especially common for novel derivatives with unusual functional groups. Incorrect atom types lead to the use of wrong van der Waals radii, charges, and other parameters, resulting in nonsensical energy calculations.
-
Solution: Manually inspect the atom types assigned during ligand preparation. If you have a novel chemical moiety, you will need to generate new parameters for it. This is an advanced procedure that involves using tools like Antechamber (part of AmberTools) to generate parameters compatible with the General Amber Force Field (GAFF).
-
-
Poor Partial Charge Model: As mentioned earlier, the two carbonyl groups of the dione are highly polar. A simplistic charge model may not capture the electrostatic potential correctly, leading to a severe underestimation of favorable electrostatic and hydrogen bonding interactions.
-
Solution: This is the most critical parameter to refine. Do not rely on fast, empirical charge methods. Invest in the computational time to calculate quantum mechanical charges. The recommended workflow is to perform a geometry optimization of your ligand using a quantum chemistry package (like Gaussian or ORCA), followed by a single-point calculation to derive RESP charges. These charges provide a much more accurate representation of the molecule's electrostatic potential.[13]
-
Troubleshooting Logic for Parameterization Issues
Caption: Decision tree for troubleshooting poor docking scores.
References
- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. schrodinger.com [schrodinger.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Improved protein-ligand docking using GOLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing HPLC Resolution for 2-(4-Aminobenzyl)isoindoline-1,3-dione
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-Aminobenzyl)isoindoline-1,3-dione and encountering challenges in achieving optimal resolution in High-Performance Liquid Chromatography (HPLC). This document provides a structured approach to troubleshooting common issues, from peak tailing to co-elution, grounded in the fundamental principles of chromatography.
The core structure of this compound, featuring a primary aromatic amine, presents a specific set of challenges in reversed-phase HPLC. The basic nature of the amine group makes it susceptible to strong interactions with residual silanol groups on silica-based stationary phases, often leading to poor peak shape and unreliable quantification[1][2]. This guide will walk you through a logical, step-by-step process to diagnose and solve these issues, enabling you to develop a robust and reproducible analytical method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during method development for this analyte.
Q1: Why is my peak for this compound tailing significantly?
A: Peak tailing for this compound is almost certainly due to its basic primary amine group interacting with acidic silanol groups on the surface of the silica-based stationary phase[1][3]. This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak. To confirm this, the tailing factor (Tf) should be calculated; a value greater than 1.2 indicates a significant issue[3].
Q2: What is a good starting point for my mobile phase?
A: For a reversed-phase separation of this compound, a good starting point is a gradient elution with an acidified aqueous phase and an organic modifier.
-
Aqueous Phase (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The low pH (around 2.5-3.5) is critical to protonate the surface silanols, minimizing their interaction with the analyte[3][4].
-
Organic Phase (B): Acetonitrile or Methanol.
-
Starting Conditions: Begin with a gradient of 5-95% B over 15-20 minutes to get a broad overview of the retention profile.
Q3: Which HPLC column chemistry is best suited for this analysis?
A: While a standard C18 column can be made to work, modern columns designed to minimize silanol interactions are highly recommended. Consider these options:
-
High-Purity, End-capped C18: These columns have a lower concentration of active silanol groups.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides shielding of residual silanols and can offer alternative selectivity[1].
-
Phenyl Phases: Given the aromatic nature of your analyte, a phenyl column can provide additional π-π interactions, which can significantly alter selectivity and improve resolution from closely related impurities[5].
Q4: My peak is broad, not just tailing. What are the likely causes?
A: Broad peaks can result from several issues distinct from tailing. Common causes include:
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening[1][3]. Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are made properly with no gaps.
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent[3].
-
Column Degradation: An old or fouled column will lose efficiency, leading to broader peaks. This can be caused by the accumulation of matrix components or operating outside the column's recommended pH range[3][6].
Q5: I have an impurity that is co-eluting with my main peak. How can I separate them?
A: Improving the resolution of two closely eluting peaks requires manipulating the three key factors in the resolution equation: selectivity (α), efficiency (N), and retention factor (k)[5][7].
-
Change Selectivity (α): This is the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), as this alters the mobile phase's interaction with the analytes. Adjusting the mobile phase pH can also have a dramatic effect on the selectivity of ionizable compounds[5][7].
-
Increase Retention (k'): Increase the retention of the peaks by decreasing the percentage of the organic solvent in your mobile phase. This gives more time for the peaks to separate but will also increase the analysis time[7].
-
Increase Efficiency (N): Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column. This results in sharper peaks, which can resolve from one another more easily[7].
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving the most common and challenging chromatographic problems.
Problem: Severe Peak Tailing (Asymmetry)
-
The Science Behind the Symptom: The primary amine on the benzyl group of your molecule is basic. At a mid-range pH (e.g., 4-7), this amine will be protonated (positively charged), while the residual silanol groups on the silica stationary phase will be deprotonated (negatively charged). This leads to a strong ionic interaction that causes peak tailing[1][2][4]. Our goal is to suppress one of these ionic states.
-
Systematic Troubleshooting Workflow:
Workflow for troubleshooting peak tailing. -
Solutions & Protocols:
1. Mobile Phase pH Optimization (Low pH Approach) This is the most common and effective solution. By lowering the pH, you protonate the silanol groups, making them neutral and preventing ionic interaction with your protonated amine analyte[3][8].
Protocol: Low pH Mobile Phase Screening
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (for 0.1% v/v). Filter through a 0.22 µm filter.
-
Prepare Mobile Phase B: Use 100% HPLC-grade acetonitrile.
-
Equilibrate: Flush the column with a 50:50 mix of A and B for 10 minutes, then equilibrate at initial gradient conditions for at least 15-20 column volumes.
-
Analyze: Inject the sample using a standard gradient (e.g., 10% to 90% B over 15 minutes).
-
Evaluate: Assess the peak shape. The tailing factor should be significantly reduced (ideally Tf < 1.2).
2. Advanced Column Selection If pH optimization alone is insufficient, the column itself is the next variable to address. A column with more advanced surface chemistry can provide a superior solution[1][3].
Data Presentation: Recommended Column Chemistries
Column Type Mechanism of Action Best For High-Purity End-capped Uses a less acidic silica and exhaustively caps residual silanols to reduce surface activity. General purpose improvement over older columns. Polar-Embedded A polar functional group (e.g., amide) is embedded in the alkyl chain, shielding silanols and offering different selectivity. Excellent for basic compounds, provides sharp peaks. Charged Surface Hybrid (CSH) A low-level positive charge is applied to the surface, repelling basic analytes from interacting with silanols, especially at low pH. Superior peak shape for bases under acidic conditions. | Phenyl | Utilizes a phenyl-hexyl ligand, offering π-π interactions with aromatic analytes. This can improve selectivity for aromatic compounds away from impurities. | Resolving aromatic isomers or closely related substances.[5] |
-
Problem: Insufficient Resolution (Rs < 1.5)
-
The Science Behind the Symptom: Resolution (Rs) is a measure of the separation between two peaks. It is governed by column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these parameters must be changed[5][9]. Selectivity (α), the separation factor between the peak maxima, is often the most powerful and effective parameter to adjust[7].
-
Systematic Troubleshooting Workflow:
Workflow for improving chromatographic resolution. -
Solutions & Protocols:
1. Optimizing Selectivity (α) This involves changing the fundamental chemistry of the separation.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes. Acetonitrile is a stronger π-acceptor, while methanol is a stronger proton donor/acceptor. Switching between them is a simple way to dramatically alter elution order and improve separation[5][9].
-
Change the Stationary Phase: As detailed in the table above, switching from a C18 to a Phenyl column can introduce new π-π interactions, which is highly effective for aromatic compounds like this one[5].
2. Optimizing Retention (k') This involves adjusting how long the analyte is retained on the column. A retention factor between 2 and 10 is ideal.
-
Isocratic Elution: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of all peaks, potentially increasing the space between them.
-
Gradient Elution: Decrease the slope of the gradient. For example, instead of going from 10-90% B in 10 minutes, try 10-90% B in 20 minutes. This gives more time for closely eluting compounds to separate.
-
Section 3: Standard Operating Protocols
Protocol 1: Robust Mobile Phase Preparation
-
Solvent Selection: Use only HPLC or LC-MS grade solvents and water to minimize baseline noise[10].
-
pH Adjustment: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent[8]. Use a calibrated pH meter.
-
Buffering: For methods operating between pH 3 and 7, using a buffer (e.g., 10-20 mM ammonium acetate or phosphate) is crucial to maintain a stable pH and ensure reproducible retention times[2][11]. Ensure the buffer is soluble in the highest concentration of organic solvent used in the method.
-
Degassing: Degas the mobile phase before use (e.g., via sonication or online degasser) to prevent air bubbles from interfering with the pump and detector[10].
Protocol 2: System Equilibration and Suitability
-
Column Wash: Before first use, wash a new column according to the manufacturer's instructions.
-
Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes. For HILIC methods, this may take significantly longer[12].
-
System Suitability: Perform at least five replicate injections of a standard solution at the beginning of any analysis.
-
Performance Check: Calculate the tailing factor, resolution between critical pairs, and the relative standard deviation (%RSD) of peak area and retention time. These values should be within the limits defined by your validated method (e.g., Tf < 1.5, Rs > 1.5, %RSD < 2.0%).
By following this structured troubleshooting guide and adhering to best practices in mobile phase and system handling, you can effectively overcome the chromatographic challenges associated with this compound and develop a high-resolution, robust, and reliable HPLC method.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. waters.com [waters.com]
Alternative catalysts for the synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Technical Support Center: Synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related compounds. Here, we move beyond simple protocols to address the mechanistic reasoning behind experimental choices, troubleshoot common issues, and explore modern catalytic alternatives to classical methods.
Section 1: Foundational Synthetic Strategies & Key Challenges
This section addresses the most common routes for synthesizing the target molecule and the inherent challenges associated with them.
Q1: What are the primary methods for synthesizing this compound, and what are their respective pros and cons?
The synthesis of this compound, a derivative of phthalimide, is typically achieved via N-alkylation. The two most prevalent methods are the classical Gabriel synthesis and the Mitsunobu reaction. Each pathway presents a unique set of advantages and challenges.
-
The Gabriel Synthesis : This method involves the SN2 reaction of potassium phthalimide with an appropriate 4-aminobenzyl halide (e.g., 4-aminobenzyl chloride or bromide).[1][2][3]
-
Mechanism : The phthalimide anion, a soft and bulky nucleophile, attacks the electrophilic benzylic carbon, displacing the halide.[3][4] The use of phthalimide cleverly prevents the over-alkylation that plagues direct alkylation of ammonia or primary amines.[2][4]
-
Advantages : The starting materials are often inexpensive, and the reaction is conceptually straightforward.
-
Disadvantages : This route is often plagued by issues. The 4-aminobenzyl halide substrate can be unstable. More critically, the free amino group on the substrate can compete as a nucleophile, leading to polymerization or other side products. Furthermore, SN2 reactions with hindered or secondary halides are prone to elimination side reactions.[1]
-
-
The Mitsunobu Reaction : This is a powerful and generally milder method for forming C-N bonds. It couples an alcohol (4-aminobenzyl alcohol) directly with phthalimide.[5][6]
-
Mechanism : The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol's hydroxyl group, turning it into an excellent leaving group. Subsequent SN2 attack by the phthalimide anion completes the reaction with a characteristic inversion of stereochemistry at the carbon center (though this is not relevant for the achiral benzyl group).[6]
-
Advantages : Conditions are generally mild, avoiding the harsh bases or potentially unstable halides of the Gabriel synthesis. It is highly effective for primary and secondary alcohols.[7]
-
Disadvantages : The reaction's primary drawback is the generation of stoichiometric amounts of byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazodicarboxylate.[7] These can be difficult to separate from the desired product, often requiring tedious chromatography. Additionally, the azodicarboxylate reagents are toxic and potentially explosive.[7][8]
-
Caption: Comparison of Gabriel and Mitsunobu pathways.
Section 2: Troubleshooting Guide for the Mitsunobu Reaction
Given its prevalence and associated difficulties, this section is dedicated to resolving common issues encountered during the Mitsunobu reaction.
Q2: My Mitsunobu reaction has stalled or resulted in a low yield. What are the most likely causes?
A low-yielding Mitsunobu reaction can typically be traced to one of several critical parameters:
-
Reagent Quality and Order of Addition :
-
Azodicarboxylates (DEAD/DIAD) : These reagents can degrade upon storage. It is crucial to use a fresh or properly stored bottle. They are often supplied as solutions in toluene to improve stability.[7]
-
Solvent : The reaction is highly sensitive to water. Ensure you are using anhydrous solvents (e.g., THF, DCM) to prevent quenching of the reactive intermediates.
-
Order of Addition : The generally accepted and most reliable procedure is to have the alcohol, nucleophile (phthalimide), and triphenylphosphine dissolved in the solvent and cooled to 0 °C before the dropwise addition of the azodicarboxylate.[7] Adding the alcohol last can lead to side reactions.
-
-
Reaction Stoichiometry : While theory suggests a 1:1:1:1 stoichiometry, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the phosphine and azodicarboxylate to drive the reaction to completion.
-
Nucleophile Acidity (pKa) : The Mitsunobu reaction works best for nucleophiles with a pKa ≤ 15.[5] Phthalimide has a pKa of ~8.3, making it an ideal nucleophile for this reaction.[4] If you are adapting the protocol for other nucleophiles, this is a critical consideration.
Q3: The purification of my product is complicated by byproducts. How can I efficiently remove triphenylphosphine oxide (TPPO)?
The removal of TPPO is a classic challenge in Mitsunobu chemistry. Here are several field-proven strategies:
-
Crystallization : If your product is crystalline and the byproducts are amorphous (or vice-versa), direct crystallization from a suitable solvent system can be effective.
-
Chromatography : While often necessary, TPPO can streak on silica gel. A common technique is to add a small amount of base (e.g., 1% triethylamine) to the eluent to improve separation.
-
Alternative Reagents : The most robust solution is to modify the reagents to make byproduct removal trivial.
-
Modified Phosphines : Use phosphines that result in water-soluble or acid-soluble oxides. For example, diphenyl(2-pyridyl)phosphine's oxide can be removed with a simple acid wash.[5]
-
Polymer-Supported Reagents : Using polymer-supported triphenylphosphine allows the resulting TPPO to be removed by simple filtration.
-
Caption: A troubleshooting flowchart for the Mitsunobu reaction.
Section 3: Alternative Catalysts and Reagent Systems
For researchers looking to move beyond the classical Mitsunobu reaction, several modern alternatives offer improved safety profiles and easier purifications.
Q4: Are there safer or more efficient alternatives to the standard PPh₃/DEAD reagent combination?
Yes, significant research has focused on developing alternatives that avoid the hazards of azodicarboxylates and simplify purification.
-
N-Haloimide-Mediated Deoxyamination : This method replaces the azodicarboxylate with an N-haloimide, such as N-bromosuccinimide (NBS), as the activating agent.[8] The reaction between the alcohol, triphenylphosphine, and NBS generates the necessary phosphonium intermediates in situ, allowing for the coupling with phthalimide. This approach circumvents the need for potentially explosive azodicarboxylates.[8]
-
Quinone-Mediated Oxidation-Reduction Condensation : This elegant alternative uses alkyl diphenylphosphinites (prepared from the alcohol) and a benzoquinone oxidant, such as 2,6-di-tert-butyl-1,4-benzoquinone (DBBQ).[9]
-
Mechanism : The phosphinite reacts with the quinone to form a betaine intermediate. This species then activates the alkyl group for SN2 attack by the phthalimide nucleophile.
-
Advantages : This system avoids the use of azodicarboxylates entirely. The choice of a bulky quinone like DBBQ prevents side reactions, leading to higher yields and cleaner reaction profiles compared to simpler quinones.[9]
-
Q5: Can transition metals be used to catalyze the N-alkylation of phthalimide with 4-aminobenzyl alcohol?
Direct, catalytic N-alkylation of phthalimides with alcohols is not a widely established method. However, transition metal catalysis is extensively used for synthesizing the broader class of isoindolinones and phthalimides from different starting materials. These methods represent alternative synthetic routes rather than direct replacements for the Mitsunobu catalyst system.
-
Palladium-Catalyzed Carbonylative Cyclization : This method can produce isoindole-1,3-diones (phthalimides) in one step from o-halobenzoates, a primary amine, and carbon monoxide gas, using a palladium catalyst.[10] This builds the phthalimide ring system and attaches the N-substituent simultaneously.
-
Platinum Nanowire Catalysis : Ultrathin platinum nanowires have been shown to catalyze the synthesis of N-substituted isoindolinones (the reduced, single-carbonyl version of phthalimides) from 2-carboxybenzaldehyde and amines under an atmosphere of hydrogen.[11][12]
-
Iron-Catalyzed N-Alkylation : While not demonstrated for phthalimides, iron complexes are effective catalysts for the N-alkylation of related heterocycles like indolines using alcohols.[13] This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, formation of an iminium intermediate with the amine, and subsequent reduction by the captured hydrogen. This principle highlights a potential future direction for catalytic C-N bond formation in this context.
| Method | Reagents/Catalyst | Starting Materials | Key Advantages | Key Disadvantages |
| Classic Mitsunobu | PPh₃, DEAD/DIAD | Alcohol, Phthalimide | High efficiency for 1°/2° alcohols | Byproduct removal, hazardous reagents[7] |
| N-Haloimide Mediated | PPh₃, NBS | Alcohol, Phthalimide | Avoids azodicarboxylates | Stoichiometric phosphine oxide byproduct |
| Quinone-Mediated | Ph₂POR, DBBQ | Alcohol, Phthalimide | Avoids azodicarboxylates, clean reaction | Requires pre-formation of phosphinite[9] |
| Pd-Catalyzed Cyclization | Pd(OAc)₂, dppp, CO | o-Halobenzoate, Amine | One-pot synthesis of the core structure | Requires CO gas, different starting materials[10] |
Section 4: Experimental Protocols
The following protocols provide detailed, step-by-step instructions for key synthetic methods.
Protocol 1: Classic Mitsunobu Synthesis of this compound
-
Materials : Phthalimide, 4-aminobenzyl alcohol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure :
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phthalimide (1.0 eq.), 4-aminobenzyl alcohol (1.0 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in anhydrous THF (approx. 10 mL per mmol of phthalimide).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add DIAD (1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired imide, TPPO, and the DIAD-hydrazine byproduct.
-
Purify the crude material via silica gel column chromatography to isolate the final product.
-
Protocol 2: Quinone-Mediated Synthesis (Adapted from Mukaiyama & Tsunoda)[9]
Step A: Synthesis of Benzyl Diphenylphosphinite
-
In a flask under an inert atmosphere, dissolve 4-aminobenzyl alcohol (1.0 eq.) in anhydrous THF.
-
Add a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq.).
-
Cool the mixture to 0 °C and add chlorodiphenylphosphine (1.0 eq.) dropwise.
-
Stir at room temperature for 2-3 hours. The resulting phosphinite is often used directly in the next step after filtration of the amine hydrochloride salt.
Step B: Condensation Reaction
-
In a separate flask, dissolve phthalimide (1.0 eq.) and 2,6-di-tert-butyl-1,4-benzoquinone (DBBQ, 1.1 eq.) in anhydrous DCM or THF.
-
Add the solution of the benzyl diphenylphosphinite from Step A to this mixture.
-
Stir at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture and purify by column chromatography. This method often results in a cleaner crude product compared to the traditional Mitsunobu reaction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isoindolinone synthesis [organic-chemistry.org]
- 13. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for the Structural Validation of 2-(4-Aminobenzyl)isoindoline-1,3-dione: X-ray Crystallography vs. Spectroscopic Methods
The Imperative of Structural Integrity
The precise spatial arrangement of atoms within 2-(4-Aminobenzyl)isoindoline-1,3-dione dictates its reactivity, physical properties, and, most critically, its interaction with biological targets when incorporated into larger, more complex molecules. The isoindoline-1,3-dione scaffold itself is a known pharmacophore that interacts with various biological systems.[1] Therefore, validating its structure is a foundational requirement before its use in any synthetic pathway or biological screening program.
The Gold Standard: Single-Crystal X-ray Crystallography
For an unambiguous determination of a molecule's solid-state atomic arrangement, single-crystal X-ray crystallography is the unparalleled gold standard.[3][4] This technique provides a high-resolution, three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be ascertained with exceptional precision.[4]
Experimental Protocol: X-ray Crystallography
1. Crystal Growth: The Foundational, and Often Most Challenging, Step
-
Expertise & Experience: The success of an X-ray crystallographic analysis is entirely contingent on the quality of the single crystal. A well-ordered, defect-free crystal will diffract X-rays to produce a sharp, interpretable pattern. Amorphous solids or microcrystalline powders will not suffice. The choice of solvent is critical, as it influences crystal packing and can even be incorporated into the crystal lattice.[5]
-
Trustworthiness: This protocol describes common, field-proven methods for obtaining diffraction-quality crystals.
-
Slow Evaporation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).[6][7] The key is moderate solubility; overly soluble compounds tend to yield small crystals.[6] Filter the solution to remove any particulate matter, which can act as unwanted nucleation sites.[6] Loosely cover the vessel and leave it in a vibration-free location.[6] As the solvent slowly evaporates, the solution becomes supersaturated, promoting slow, ordered crystal growth.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or THF) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).[7] The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and inducing crystallization.[7]
-
2. Data Collection & Processing
-
Expertise & Experience: A suitable crystal (typically >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer.[4] The crystal is then cooled in a cryostream (e.g., to 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[4]
-
Trustworthiness: The collected data are processed to measure the angles and intensities of the diffracted X-rays, which form a unique pattern for the compound.[4] Corrections for experimental factors like absorption are applied.
3. Structure Solution and Refinement
-
Expertise & Experience: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. Computational methods, such as direct methods, are employed to build an initial atomic model.[4]
-
Trustworthiness: This model is then refined using least-squares algorithms, where the calculated diffraction pattern from the model is compared to the experimental data. The process is iterated until the model accurately fits the data, yielding the final, validated crystal structure.
Experimental Workflow: X-ray Crystallography
Caption: A generalized workflow for small molecule structure determination by X-ray crystallography.
Representative Crystallographic Data for an Isoindoline-1,3-dione Derivative
The following table presents plausible data for a molecule similar to the topic compound, based on published structures of related derivatives.[8][9][10]
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₂N₂O₂ | - |
| Formula Weight | 252.27 g/mol | - |
| Crystal System | Monoclinic | [8][9][10] |
| Space Group | P2₁/c | [8] |
| a (Å) | ~8.0 | [8] |
| b (Å) | ~7.7 | [8] |
| c (Å) | ~22.3 | [8] |
| β (°) | ~101.8 | [8] |
| Volume (ų) | ~1349 | [8] |
| Z (molecules/unit cell) | 4 | [8][9] |
| R-factor (%) | < 5 | [9] |
Alternative and Complementary Validation Techniques
While crystallography provides the definitive solid-state structure, it is crucial to confirm that the molecular structure is consistent in solution, where most biological and chemical processes occur. Spectroscopic methods are ideal for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[11][12][13] It provides detailed information about the chemical environment, connectivity, and relative number of specific nuclei, primarily ¹H and ¹³C.[11][14]
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of distinct carbon environments in the molecule.[14]
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques establish direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, allowing for the unambiguous assignment of the entire molecular skeleton.[13][15]
Experimental Protocol: NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer.
-
Process the data and interpret the chemical shifts, integration, and coupling patterns to confirm the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique that provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[16][17]
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision (often to four decimal places), allowing for the confident determination of the compound's elemental composition.[17] The fragmentation pattern observed in tandem MS (MS/MS) experiments can be pieced together to corroborate the connectivity of the molecular structure.[18][19]
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the compound in a volatile solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).
-
Acquire the mass spectrum, ensuring the molecular ion peak ([M+H]⁺ or [M-H]⁻) is observed.
-
If necessary, perform MS/MS on the molecular ion to obtain fragmentation data.
Experimental Workflow: Spectroscopic Characterization
Caption: An integrated workflow for structural confirmation using NMR and Mass Spectrometry.
Head-to-Head Comparison: Crystallography vs. Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Unambiguous 3D atomic coordinates, bond lengths/angles, solid-state packing.[4] | Atomic connectivity, chemical environment, and stereochemistry in solution.[11][14] | Molecular formula (via HRMS) and structural fragments.[16][17] |
| State of Matter | Solid (single crystal) | Solution | Gas Phase (Ions) |
| Key Advantage | Provides the definitive, absolute 3D structure. | Characterizes the molecule in a more biologically relevant (solution) state. | Extremely high sensitivity and ability to confirm elemental composition.[17] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow.[3] | Cannot determine solid-state packing; can be ambiguous for highly complex molecules without 2D data. | Does not provide direct 3D structural or stereochemical information; isomers can be indistinguishable. |
| Sample Requirement | One high-quality crystal (~0.1 mm).[4] | 5-10 mg of pure, soluble material. | Micrograms to nanograms. |
| Throughput | Low; crystal growth and data collection can take days to weeks.[3] | High; spectra can often be acquired in minutes to hours. | Very High; analysis is rapid. |
Conclusion: A Triad of Trust for Structural Validation
For the unequivocal structural validation of this compound, no single technique provides a complete picture. An integrated, multi-technique approach is the most scientifically rigorous strategy.
-
Mass Spectrometry serves as the initial checkpoint, rapidly confirming the molecular weight and elemental composition.
-
NMR Spectroscopy provides the complete picture of the molecule's structure and connectivity in the solution phase.
-
Single-Crystal X-ray Crystallography acts as the final, incontrovertible proof, delivering the absolute three-dimensional structure in the solid state.
By leveraging the strengths of this analytical triad, researchers and drug development professionals can proceed with the highest degree of confidence, ensuring that the molecular structure they have on paper is the same one they have in the flask. This foundational certainty is essential for the successful advancement of any chemical or pharmaceutical research program.
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Benzyl-isoindoline-1,3-dione: a monoclinic polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. fiveable.me [fiveable.me]
- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 2-(4-Aminobenzyl)isoindoline-1,3-dione and Thalidomide
A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development
In the landscape of immunomodulatory and anti-angiogenic drug discovery, thalidomide has served as both a cautionary tale and a foundational scaffold for the development of novel therapeutics. Its complex bioactivity, mediated primarily through the recruitment of neosubstrates to the E3 ubiquitin ligase Cereblon (CRBN), has paved the way for a new class of drugs known as immunomodulatory imide drugs (IMiDs). This guide provides a comparative analysis of the bioactivity of thalidomide and a structurally related analog, 2-(4-Aminobenzyl)isoindoline-1,3-dione.
While direct, peer-reviewed comparative data for this compound is not extensively available, this guide will leverage established knowledge of thalidomide's bioactivity and structure-activity relationships within the isoindoline-1,3-dione class to provide a scientifically grounded comparison. We will delve into the anticipated bioactivities, the underlying mechanisms of action, and the detailed experimental protocols required to rigorously evaluate these compounds.
Introduction to the Compounds
Thalidomide: A glutamic acid derivative, thalidomide was infamously withdrawn from the market in the 1960s due to its severe teratogenic effects. However, it was later repurposed for the treatment of erythema nodosum leprosum and multiple myeloma.[1] Its therapeutic effects are now largely attributed to its anti-inflammatory, immunomodulatory, and anti-angiogenic properties.[2][3]
This compound: This compound is a derivative of isoindoline-1,3-dione, the core structure of thalidomide's phthalimide ring. The key structural difference is the replacement of the glutarimide ring of thalidomide with a 4-aminobenzyl group. This modification is expected to significantly alter the molecule's steric and electronic properties, and consequently, its biological activity. Research on various N-substituted isoindoline-1,3-dione derivatives has indicated a broad range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[4][5]
Comparative Bioactivity: A Data-Driven Postulation
Based on the known bioactivities of thalidomide and structure-activity relationship studies of its analogs, we can postulate the potential bioactivity of this compound. It is crucial to underscore that the following comparisons are inferential and require experimental validation.
| Bioactivity | Thalidomide | This compound (Postulated) | Rationale for Postulation |
| Anti-inflammatory Activity | Moderate to potent inhibitor of TNF-α production.[6] Modulates other cytokines like IL-6 and IL-12.[7] | Potentially active as an anti-inflammatory agent. | The isoindoline-1,3-dione core is a known pharmacophore in many anti-inflammatory compounds.[4][8] The 4-aminobenzyl substituent may influence activity. |
| Immunomodulatory Effects | Co-stimulates T-cells and enhances IL-2 production.[7] | Activity is uncertain and requires experimental validation. | The glutarimide ring in thalidomide is crucial for its interaction with Cereblon and subsequent immunomodulatory effects. The absence of this ring suggests a different mechanism of action or a lack of this specific activity. |
| Anti-Angiogenic Properties | Inhibits the formation of new blood vessels.[9] | Potential for anti-angiogenic activity. | The isoindoline-1,3-dione scaffold has been incorporated into compounds with anti-angiogenic properties.[9] The benzyl group may contribute to this activity. |
| Cereblon (CRBN) Binding | Binds to Cereblon, modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[10] | Unlikely to bind to Cereblon in the same manner as thalidomide. | The glutarimide moiety is essential for high-affinity binding to the Cereblon pocket.[10] The 4-aminobenzyl group lacks the necessary structural features for this interaction. |
Mechanistic Insights: The Central Role of Cereblon for Thalidomide
The primary mechanism of action for thalidomide's pleiotropic effects is its interaction with Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[10] By binding to CRBN, thalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation is central to thalidomide's immunomodulatory and anti-myeloma activities.
For this compound, the absence of the glutarimide ring strongly suggests a different, Cereblon-independent mechanism of action. Its potential anti-inflammatory effects may arise from interactions with other targets in inflammatory pathways, such as cyclooxygenases (COX) or other signaling proteins.
Figure 1: Simplified signaling pathway of thalidomide's mechanism of action.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the postulated bioactivities, a series of well-established in vitro assays should be performed. The following protocols provide a framework for a rigorous comparative study.
Anti-inflammatory Activity: TNF-α Inhibition Assay
This assay measures the ability of the test compounds to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in stimulated immune cells.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to stimulate macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs) to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of thalidomide and this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each compound.
Immunomodulatory Activity: NF-κB Activation Assay
This assay determines the effect of the compounds on the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., with TNF-α), IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This assay measures the amount of active NF-κB in nuclear extracts that can bind to a specific DNA consensus sequence.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or THP-1) and treat with the test compounds and a stimulant (e.g., TNF-α) as described for the TNF-α inhibition assay.
-
Nuclear Extraction: Prepare nuclear extracts from the treated cells using a commercial nuclear extraction kit.
-
NF-κB DNA Binding Assay: Use a commercial NF-κB p65 transcription factor assay kit (ELISA-based).[11][12]
-
Add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubate to allow active NF-κB to bind.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: Compare the absorbance values of compound-treated samples to the stimulated and unstimulated controls to determine the effect on NF-κB activation.
Anti-Angiogenic Activity: Endothelial Cell Tube Formation Assay
This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[13][14]
Principle: When cultured on a basement membrane extract (Matrigel), endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will disrupt this process.
Step-by-Step Methodology:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Imaging: Visualize the tube-like structures using a phase-contrast microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in compound-treated wells to the vehicle control to determine the anti-angiogenic activity.
Figure 2: A generalized experimental workflow for comparing the bioactivities.
Mechanistic Study: Cereblon Binding Affinity Assay
To investigate the potential interaction with Cereblon, a direct binding assay is essential.
Principle: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity (Kd) of a compound to purified Cereblon protein.[10] Alternatively, a competitive binding assay using a fluorescently labeled thalidomide analog can be employed for higher throughput screening.[2]
Step-by-Step Methodology (using a competitive fluorescence polarization assay):
-
Reagent Preparation: Prepare solutions of purified recombinant Cereblon protein, a fluorescently labeled thalidomide tracer, and serial dilutions of the test compounds.
-
Assay Setup: In a microplate, combine the Cereblon protein and the fluorescent tracer.
-
Competition: Add the test compounds to the wells. If a test compound binds to Cereblon, it will displace the fluorescent tracer.
-
Measurement: Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the tracer and binding of the test compound.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC₅₀.
Conclusion and Future Directions
While thalidomide's bioactivity is intrinsically linked to its interaction with Cereblon, the structural modifications in this compound suggest a departure from this mechanism. The isoindoline-1,3-dione core is a versatile scaffold that can be derivatized to interact with a multitude of biological targets. Based on the available literature for related analogs, it is plausible that this compound may exhibit anti-inflammatory and potentially anti-angiogenic properties through Cereblon-independent pathways.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. A thorough investigation of its bioactivity and mechanism of action will be crucial in determining the therapeutic potential of this compound and in guiding the future design of novel isoindoline-1,3-dione-based therapeutics. The key to unlocking the potential of this and other thalidomide analogs lies in rigorous, comparative experimental evaluation.
References
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 6. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 8. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Thalidomide attenuates nitric oxide mediated angiogenesis by blocking migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anticancer Assays: The Established vs. The Exploratory in Immunomodulatory Drug Scaffolds
A Senior Application Scientist's Field Guide to Evaluating 2-(4-Aminobenzyl)isoindoline-1,3-dione Against the Benchmark of Lenalidomide
In the landscape of anticancer drug discovery, the isoindoline-1,3-dione scaffold is a privileged structure, most notably represented by the clinically successful immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. This guide provides a deep, comparative analysis of the well-characterized anticancer agent, Lenalidomide, against a structurally related but largely uncharacterized compound, this compound.
For researchers in oncology and drug development, this document serves not as a direct data-to-data comparison, but as a strategic guide. It details the established biological profile and assay performance of Lenalidomide and provides a comprehensive, field-proven experimental framework for the systematic evaluation of its lesser-known analog. We will delve into the causality behind experimental choices, provide validated protocols, and outline the logical workflow required to determine if this compound holds similar, novel, or no significant anticancer potential.
Part 1: The Benchmark - Lenalidomide's Mechanism and In Vitro Profile
Lenalidomide (Revlimid®) is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies.[1] Its anticancer effects are pleiotropic, stemming from a unique mechanism of action that reprograms the cellular protein degradation machinery.
Mechanism of Action: Molecular Glue E3 Ligase Modulation
The primary target of Lenalidomide is the E3 ubiquitin ligase complex component, Cereblon (CRBN).[2][3] Lenalidomide acts as a "molecular glue," binding to a hydrophobic pocket in CRBN and inducing a conformational change that expands the substrate-binding surface.[2][4] This new surface recruits neosubstrate proteins that are not typically targeted by CRBN.
In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] Upon recruitment to the CRBN-Lenalidomide complex, IKZF1 and IKZF3 are polyubiquitinated and subsequently targeted for degradation by the proteasome.[6] The degradation of these master-regulator transcription factors leads to two primary anticancer outcomes:
-
Direct Cytotoxicity: The loss of IKZF1/3 results in the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4), leading to cell cycle arrest and apoptosis.[1][5]
-
Immunomodulation: Lenalidomide enhances immune function by stimulating T-cell and Natural Killer (NK) cell proliferation and activity.[7] This is partly achieved by reducing the suppressive activity of IKZF1/3 within immune cells.
Additionally, Lenalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels in the tumor microenvironment.[8][9]
Caption: Lenalidomide's mechanism of action via Cereblon-mediated protein degradation.
Performance Data in Anticancer Assays
Lenalidomide's efficacy has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its direct cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| NCI-H929 | Multiple Myeloma | 0.15 - 1.0 | [10][11] |
| RPMI-8226 | Multiple Myeloma | >10 (Resistant) | [10][12] |
| L-363 | Multiple Myeloma | 2.92 | [13] |
| U266 | Multiple Myeloma | Varies | [12] |
| JIM-3 | Multiple Myeloma | >10 (Resistant) | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 (alone); synergizes with cisplatin | [14] |
Note: IC50 values can vary based on assay conditions and duration of exposure.
Part 2: The Exploratory - A Framework for Evaluating this compound
While no public data exists on the anticancer activity of this compound, its structure warrants investigation. It contains the phthalimide group essential for CRBN binding in known IMiDs.[5] However, the glutarimide ring of Lenalidomide is replaced by a 4-aminobenzyl group. This significant alteration could abolish CRBN binding, alter substrate specificity, or introduce an entirely new mechanism of action.
The following experimental workflow provides a logical, phased approach to characterize its potential.
Caption: Proposed experimental workflow for evaluating a novel isoindoline-1,3-dione derivative.
Part 3: Field-Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, step-by-step protocols for the core assays outlined in the workflow.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Rationale: This is the foundational screening assay. It is cost-effective, high-throughput, and provides the quantitative IC50 value necessary to guide concentrations for subsequent, more complex assays.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., NCI-H929 for myeloma, MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[16]
-
Compound Treatment: Prepare a serial dilution of this compound and Lenalidomide (as a positive control) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17][18] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]
Rationale: If the MTT assay shows a decrease in viability, it is crucial to determine if the compound is inducing programmed cell death (apoptosis) or simply causing necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V.[20] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[19]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry. Healthy cells will be Annexin V- / PI- (bottom left quadrant), early apoptotic cells are Annexin V+ / PI- (bottom right), and late apoptotic/necrotic cells are Annexin V+ / PI+ (top right).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Rationale: Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing proliferation. This assay reveals if the test compound induces such an arrest. For example, Lenalidomide can cause a G0/G1 phase arrest in some cell lines.[7]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes (or overnight) at 4°C.[21] This step permeabilizes the cells.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This ensures that only DNA is stained.[21]
-
DNA Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.[21]
-
Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between them represents cells in the S phase.[22]
Part 4: Comparative Summary and Future Directions
The ultimate goal of this workflow is to populate a comparative profile that places the novel compound in direct context with the established benchmark.
| Feature / Assay | Lenalidomide (Known) | This compound (To Be Determined) |
| Primary Target | Cereblon (CRBN)[2][3] | TBD |
| Mechanism | Induces degradation of IKZF1/3[6] | TBD |
| IC50 in MM Cells | Potent in sensitive lines (e.g., 0.15 µM in H929)[10] | TBD via MTT Assay |
| Mode of Cell Death | Induces Apoptosis[23] | TBD via Annexin V/PI Assay |
| Cell Cycle Effect | G0/G1 Arrest in some lines[7][11] | TBD via PI Staining |
| Immunomodulation | T-Cell and NK-Cell activation | TBD (Requires advanced co-culture assays) |
| Anti-Angiogenesis | Yes[8] | TBD (Requires endothelial tube formation assays) |
Interpreting the Results:
-
If this compound shows potent activity (low µM IC50): The immediate next step is to perform target validation assays (Phase 3). A western blot for IKZF1 and IKZF3 after treatment would be highly informative. If degradation is observed, it strongly implies a CRBN-dependent mechanism. If no degradation occurs, the compound may have a novel target, making it a particularly exciting lead.
-
If the compound shows weak or no activity: This result is also valuable. It suggests that the 4-aminobenzyl group is not a suitable replacement for the glutarimide ring for CRBN-mediated anticancer activity, providing critical structure-activity relationship (SAR) data for future drug design.
This guide provides the strategic framework and validated methodologies necessary for a rigorous, scientifically sound evaluation of novel anticancer candidates like this compound, using the extensive knowledge base of an established drug like Lenalidomide as a powerful comparative tool.
References
- 1. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 10. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scispace.com [scispace.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthesis of Isoindoline-1,3-diones: From Classical Methods to Modern Innovations
For researchers, medicinal chemists, and professionals in drug development, the isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone of synthetic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of its synthesis.[1][2] This guide provides a comparative analysis of the most pertinent synthetic routes to isoindoline-1,3-diones, offering insights into the underlying mechanisms, practical considerations, and quantitative performance data to inform your experimental designs.
The Direct Condensation of Phthalic Anhydride with Primary Amines: The Workhorse Route
The most direct and widely employed method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation of phthalic anhydride with a primary amine.[3] This approach is valued for its simplicity, generally high yields, and broad substrate scope.
Mechanistic Insights
The reaction proceeds via a two-step mechanism. Initially, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This results in the ring-opening of the anhydride to form an intermediate phthalamic acid. Subsequent heating promotes an intramolecular cyclization via dehydration to yield the final isoindoline-1,3-dione.
The choice of solvent and temperature is critical in this synthesis. Protic solvents like acetic acid can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[4] High temperatures are typically required to drive the dehydration and cyclization of the phthalamic acid intermediate.
Experimental Protocol: Synthesis of 2-phenylisoindoline-1,3-dione
A representative protocol for the synthesis of an N-aryl isoindoline-1,3-dione is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add the primary amine (e.g., aniline, 1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (typically around 110-120 °C) for 2-4 hours.[4]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove residual acetic acid, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.
Visualization of the Workflow
Caption: Workflow for the synthesis of N-substituted isoindoline-1,3-diones via direct condensation.
The Gabriel Synthesis: A Classic Route to Primary Amines and N-Alkyl Isoindoline-1,3-diones
The Gabriel synthesis is a venerable method for the preparation of primary amines, with the N-alkylated isoindoline-1,3-dione being a key intermediate.[5] This method is particularly advantageous as it prevents the over-alkylation that can be problematic in the direct alkylation of ammonia.[5][6]
Mechanistic Insights
The synthesis begins with the deprotonation of phthalimide with a base, such as potassium hydroxide or potassium carbonate, to form the nucleophilic potassium phthalimide salt. This salt then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide to yield the N-alkyl isoindoline-1,3-dione.[7] The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial for solvating the potassium cation and promoting the SN2 reaction.[8]
The final step, the liberation of the primary amine, is typically achieved by hydrazinolysis (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis and often provides higher yields.[5]
Experimental Protocol: Synthesis of N-Benzylisoindoline-1,3-dione
-
Formation of Potassium Phthalimide: In a round-bottom flask, suspend phthalimide (1.0 eq) in a suitable solvent like DMF. Add potassium carbonate (1.1 eq) and stir the mixture at room temperature for 1 hour.
-
N-Alkylation: To the resulting suspension, add the primary alkyl halide (e.g., benzyl bromide, 1.0 eq) and heat the reaction mixture to 80-90 °C for 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Purification: Wash the crude product with water and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure N-alkyl isoindoline-1,3-dione.
Visualization of the Workflow
Caption: Workflow for the Gabriel synthesis of N-alkyl isoindoline-1,3-diones.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for the synthesis of isoindoline-1,3-diones. These modern approaches often focus on reducing reaction times, minimizing waste, and avoiding harsh reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[9] In the context of isoindoline-1,3-dione synthesis, microwave-assisted condensation of phthalic anhydride and amines can be completed in minutes compared to hours required for conventional heating.[9] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
Green Chemistry Approaches
The principles of green chemistry have inspired the development of more sustainable synthetic routes. One such approach involves the use of high-temperature, high-pressure water/ethanol mixtures as the reaction medium for the condensation of phthalic acid with amines.[10] This method avoids the use of volatile and often corrosive organic solvents like acetic acid. Furthermore, solvent-free reactions, where the neat reactants are heated together, represent another green alternative that minimizes waste generation.
Comparative Data of Synthetic Routes
| Synthetic Route | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Condensation (Conventional Heating) | 2-8 hours[4][11] | 70-95%[4] | Simple, versatile, high yields | Requires high temperatures, often uses corrosive solvents |
| Direct Condensation (Microwave-Assisted) | 5-15 minutes[9] | 80-98%[9] | Rapid, high yields, energy efficient | Requires specialized microwave equipment |
| Gabriel Synthesis (N-Alkylation) | 2-6 hours | 70-90% | Avoids over-alkylation, good for primary amines | Multi-step process, requires a pre-formed phthalimide |
| Green Synthesis (HTHP Water/Ethanol) | 5-15 minutes[10] | 60-95%[10] | Environmentally friendly, avoids corrosive solvents | Requires specialized high-pressure equipment |
Conclusion
The synthesis of isoindoline-1,3-diones can be achieved through a variety of methods, each with its own set of advantages and limitations. The direct condensation of phthalic anhydride with primary amines remains a robust and widely used method, with microwave-assisted protocols offering a significant improvement in terms of reaction speed. The Gabriel synthesis, while being a multi-step process, is an invaluable tool for the clean synthesis of N-alkylated derivatives and primary amines. For researchers focused on sustainability, emerging green chemistry approaches provide viable alternatives that minimize environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction.
References
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimides [organic-chemistry.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. printo.2promojournal.com [printo.2promojournal.com]
A Guide to Cross-Validation of In Silico and In Vitro Data: A Case Study with 2-(4-Aminobenzyl)isoindoline-1,3-dione and the Cereblon Target
Introduction: Bridging the Digital and the Biological Divide
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is not just beneficial—it is paramount. This guide provides an in-depth comparison of these two pillars of research, using the novel compound 2-(4-Aminobenzyl)isoindoline-1,3-dione as a case study. The isoindoline-1,3-dione scaffold is a well-known pharmacophore present in drugs like thalidomide, which exerts its therapeutic effects by binding to the Cereblon (CRBN) protein.[1][2][3] CRBN functions as a substrate receptor for an E3 ubiquitin ligase complex, and its modulation can lead to the degradation of specific target proteins.[1][2][3]
Given this structural precedent, we hypothesize that this compound is a ligand for CRBN. This guide will walk through a rational, two-pronged approach: first, predicting the compound's interaction with CRBN using molecular docking, and second, experimentally validating this prediction using Surface Plasmon Resonance (SPR). By objectively comparing the data from both approaches, we can achieve a higher degree of confidence in our results and make more informed decisions in the drug development pipeline.
Part 1: In Silico Prediction of Molecular Interaction
Expertise & Experience: The Rationale for a Computational First-Pass
Before committing valuable time and resources to synthesizing a compound and performing wet lab experiments, in silico modeling offers a powerful and cost-effective way to generate a testable hypothesis.[4] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a protein target.[5][6] This provides not only a quantitative estimate of binding strength but also atomic-level insights into the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.
Experimental Protocol: Molecular Docking
This protocol outlines a typical molecular docking workflow using AutoDock Vina, a widely used and validated open-source docking program.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the human Cereblon (CRBN) protein in complex with a known ligand (e.g., thalidomide) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., PyMOL, Chimera), remove the co-crystallized ligand, water molecules, and any non-essential co-factors.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.
-
Define the "grid box," which specifies the three-dimensional space for the docking simulation. This box should encompass the known binding site of thalidomide.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.
-
-
Docking Simulation:
-
Run the AutoDock Vina simulation. The program will systematically sample different conformations and orientations (poses) of the ligand within the defined grid box.[7]
-
Each pose is evaluated using a scoring function, which estimates the binding free energy (ΔG). More negative values indicate a more favorable predicted binding affinity.[6]
-
In Silico Workflow Diagram
Caption: Workflow for the in silico molecular docking process.
Predicted Results (Hypothetical Data)
The docking simulation yields several possible binding poses, ranked by their predicted binding energy.
| Parameter | Predicted Value | Interpretation |
| Binding Energy (kcal/mol) | -8.2 | A strong predicted binding affinity. |
| Predicted Hydrogen Bonds | TYR384, TRP386 | The isoindoline-1,3-dione core forms key H-bonds within the thalidomide binding pocket. |
| Key Hydrophobic Interactions | ILE371, PRO383, TRP400 | The benzyl group occupies a hydrophobic pocket, contributing to binding stability. |
Trustworthiness: The in silico model predicts a strong and specific interaction between our compound and the CRBN binding pocket, stabilized by the same types of molecular forces observed with known ligands like thalidomide. This provides a solid, testable hypothesis for experimental validation.
Part 2: In Vitro Validation of Target Engagement
Expertise & Experience: The Necessity of Empirical Evidence
While computational models are invaluable, they are ultimately predictions. In vitro experiments are essential to confirm and quantify the predicted biomolecular interaction in a controlled laboratory setting. Surface Plasmon Resonance (SPR) is a gold-standard biophysical technique for this purpose.[8][9] It is label-free and provides real-time data on the kinetics (association and dissociation rates) and affinity of an interaction.[8][10][11]
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol describes the measurement of binding between this compound (the analyte) and immobilized CRBN protein (the ligand).
-
Chip Preparation & Immobilization:
-
Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize high-purity, recombinant human CRBN protein onto the chip surface via amine coupling to a target density (e.g., ~10,000 Resonance Units, RU).
-
Deactivate any remaining active esters on the surface using ethanolamine. A reference flow cell is prepared similarly but without the CRBN protein to subtract non-specific binding signals.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span the expected dissociation constant (KD), for example, from 10 nM to 10 µM.
-
Inject each concentration of the analyte over the reference and CRBN-immobilized flow cells at a constant flow rate.
-
Monitor the binding response in real-time, which is measured in Resonance Units (RU). This generates a sensorgram showing the association phase during injection and the dissociation phase during buffer flow.[8]
-
-
Data Analysis:
-
After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
This fitting process calculates the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD), where KD = kd/ka.[8]
-
Experimental Results (Hypothetical Data)
The SPR experiment provides quantitative kinetic and affinity data.
| Kinetic Parameter | Measured Value | Interpretation |
| Association Rate (ka) | 1.5 x 105 M-1s-1 | The rate at which the compound binds to the target protein. |
| Dissociation Rate (kd) | 3.0 x 10-3 s-1 | The rate at which the compound-protein complex falls apart. |
| Dissociation Constant (KD) | 20 nM | A high-affinity interaction, indicating a strong and stable binding. |
Part 3: Cross-Validation and Discussion
The ultimate goal is to synthesize the computational and experimental datasets.
| Data Point | In Silico (Prediction) | In Vitro (Experimental) | Correlation |
| Binding Strength | Binding Energy = -8.2 kcal/mol | KD = 20 nM | High. The strong predicted binding energy is consistent with the high affinity (low nanomolar KD) measured experimentally. |
| Interaction Locus | Binds in thalidomide pocket | Binds to CRBN protein | High. The compound binds to the intended target protein. |
Authoritative Grounding: The convergence of our data is compelling. The in silico model correctly predicted a high-affinity interaction. A binding energy of -8.2 kcal/mol theoretically corresponds to a KD in the mid-nanomolar range, which aligns well with our experimentally determined value of 20 nM. This strong correlation between the predicted energy and the measured affinity provides a high degree of confidence that this compound is a bona fide, high-affinity ligand for Cereblon.
Discrepancies, had they arisen, could be due to several factors. Molecular docking often treats the protein as a rigid structure, whereas proteins are dynamic in solution. Furthermore, the scoring functions are approximations of the complex biophysical reality of binding. In such cases, more advanced computational techniques like molecular dynamics (MD) simulations could be employed to refine the initial predictions.
Biological Context: The CRL4-CRBN Pathway
Understanding the binding event is only the first step. This interaction places our compound at a critical node in cellular protein degradation machinery.
Caption: Mechanism of CRBN-mediated protein degradation.
By binding to CRBN, this compound can potentially recruit new proteins ("neosubstrates") to the E3 ligase complex, leading to their ubiquitination and subsequent destruction by the proteasome.[1][2] This mechanism is the basis for targeted protein degradation, a revolutionary therapeutic modality.
Conclusion
This guide demonstrates a robust, self-validating workflow for early-stage drug discovery. By initiating our investigation with in silico molecular docking, we efficiently generated a high-probability hypothesis: that this compound binds to Cereblon. This prediction was then rigorously tested and confirmed using the quantitative, real-time method of Surface Plasmon Resonance. The strong agreement between the computational and experimental data provides a solid foundation for advancing this compound into further studies, such as cellular assays to identify its downstream effects and neosubstrate profile. This integrated approach not only accelerates the discovery process but also enhances the scientific rigor and trustworthiness of the findings.
References
- 1. revvity.com [revvity.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. KBbox: Methods [kbbox.h-its.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. denovobiolabs.com [denovobiolabs.com]
- 9. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide: The Analgesic Potential of 2-(4-Aminobenzyl)isoindoline-1,3-dione versus Metamizole Sodium
In the landscape of analgesic drug development, the quest for novel, efficacious, and safe therapeutic agents is perpetual. This guide provides a comprehensive framework for the preclinical benchmarking of a promising novel compound, 2-(4-Aminobenzyl)isoindoline-1,3-dione, against the established non-opioid analgesic, metamizole sodium. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental design, rationale, and data interpretation necessary for a robust comparative analysis.
While extensive data exists for metamizole sodium, public domain information on the specific analgesic properties and mechanism of action of this compound is limited. Therefore, this guide will proceed with a plausible scientific hypothesis for its mechanism, drawing from the known activities of the broader isoindoline-1,3-dione class of molecules, many of which have demonstrated significant anti-inflammatory and analgesic effects.
Section 1: Compound Profiles and Mechanistic Hypotheses
Metamizole Sodium: The Established Comparator
Metamizole (also known as dipyrone) is a non-opioid analgesic and antipyretic with a long history of clinical use in many parts of the world.[1] Its mechanism of action is complex and not fully elucidated but is understood to involve multiple pathways:
-
Central Analgesic Effects : Metamizole is thought to exert its primary analgesic effects through the inhibition of cyclooxygenase-3 (COX-3) in the central nervous system (CNS), leading to reduced prostaglandin synthesis in the brain and spinal cord.
-
Endocannabinoid System Modulation : There is evidence to suggest that metamizole's metabolites can activate the endocannabinoid system, contributing to its analgesic properties.
-
Opioidergic System Interaction : Metamizole may also interact with the opioidergic system, further enhancing its pain-relieving effects.
This compound: A Novel Candidate
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of isoindoline-1,3-dione have been reported to possess a wide range of activities, including anti-inflammatory and analgesic effects.[2][3][4]
Hypothesized Mechanism of Action: Based on the known activities of related compounds, it is hypothesized that this compound may exert its analgesic effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes : Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2. It is plausible that this compound acts as a selective or non-selective COX inhibitor, thereby reducing the production of prostaglandins involved in pain and inflammation.[5][6][7]
-
Modulation of Pro-inflammatory Cytokines : The compound might suppress the production or activity of pro-inflammatory cytokines such as TNF-α and various interleukins, which are key mediators of inflammatory pain.
The following experimental plan is designed to test this hypothesis and rigorously compare the analgesic efficacy of this compound with metamizole sodium.
Section 2: Preclinical Benchmarking Workflow
A multi-model approach is essential for a comprehensive assessment of a novel analgesic's potential. This workflow progresses from initial screening for analgesic activity to more detailed investigations into the type of pain it alleviates and its relative potency.
Caption: A phased experimental workflow for benchmarking a novel analgesic.
Section 3: Detailed Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is a classic screening tool for peripheral analgesic activity, inducing visceral pain through the intraperitoneal injection of acetic acid.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=8 per group):
-
Vehicle Control (e.g., 0.9% saline with 1% Tween 80)
-
Metamizole Sodium (e.g., 50, 100, 200 mg/kg, p.o.)
-
This compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Drug Administration: The test compounds, metamizole sodium, or vehicle are administered orally 60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This test is used to evaluate centrally acting analgesics by measuring the reaction time of the animal to a thermal stimulus.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.
-
Baseline Latency: The basal reaction time of each animal (paw licking or jumping) is recorded by placing it on the hot plate. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Grouping and Dosing: Animals are grouped and dosed as described in the writhing test.
-
Post-dosing Latency: The reaction time is measured at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: The increase in latency to the thermal stimulus is calculated and compared between groups.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the spinal reflex to a thermal noxious stimulus and is indicative of central analgesic activity.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (150-200 g).
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Baseline Latency: The baseline tail-flick latency is determined for each rat. A cut-off time of 10-12 seconds is established to prevent tissue damage.
-
Grouping and Dosing: Animals are grouped and dosed as previously described.
-
Post-dosing Latency: The tail-flick latency is measured at regular intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: The maximum possible effect (%MPE) is calculated for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Section 4: Data Presentation and Interpretation
Quantitative data from these experiments should be presented in clear, concise tables for easy comparison.
Table 1: Hypothetical Analgesic Activity in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 65.4 ± 3.1 | - |
| Metamizole Sodium | 50 | 38.2 ± 2.5 | 41.6% |
| 100 | 22.1 ± 1.9 | 66.2% | |
| 200 | 10.5 ± 1.2 | 84.0% | |
| This compound | 25 | 30.7 ± 2.8 | 53.1% |
| 50 | 15.3 ± 1.7 | 76.6% | |
| 100 | 7.8 ± 0.9 | 88.1% |
Table 2: Hypothetical Analgesic Effect in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency (seconds ± SEM) at 60 min |
| Vehicle Control | - | 5.2 ± 0.4 |
| Metamizole Sodium | 100 | 9.8 ± 0.7 |
| This compound | 50 | 12.5 ± 0.9 |
Interpretation of Hypothetical Data: The data presented in Table 1 suggests that this compound exhibits potent peripheral analgesic activity, with a greater percentage of inhibition at lower doses compared to metamizole sodium. The results from the hot plate test (Table 2) indicate that the novel compound also possesses significant central analgesic effects, potentially stronger than metamizole at the tested doses.
Section 5: Mechanistic Elucidation
To further investigate the hypothesized mechanism of action, an ex vivo COX inhibition assay would be the logical next step.
Caption: Hypothesized mechanism of action via COX inhibition.
Protocol: Ex vivo COX-1/COX-2 Inhibition Assay
-
Tissue Preparation: Gastric mucosa (for COX-1) and lipopolysaccharide-stimulated spleen cells (for COX-2) are harvested from rats.
-
Incubation: Tissue homogenates are incubated with various concentrations of this compound, metamizole, and a vehicle control.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of each compound that inhibits 50% of PGE2 production (IC50) is calculated for both COX-1 and COX-2.
This assay will provide crucial information on whether this compound acts as a COX inhibitor and its selectivity for the COX isoforms, which has significant implications for its potential gastrointestinal side-effect profile.
Section 6: Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the analgesic effect of the novel compound this compound against the established drug, metamizole sodium. The proposed experimental workflow, from initial activity screening to mechanistic elucidation, provides a clear path for generating the critical data needed to assess the therapeutic potential of this new chemical entity.
Positive and compelling results from these preclinical studies would warrant further investigation, including more advanced pain models (e.g., neuropathic pain models), pharmacokinetic and toxicological profiling, and ultimately, progression towards clinical development. The isoindoline-1,3-dione scaffold continues to be a source of promising new drug candidates, and a systematic evaluation as described herein is paramount to unlocking their full therapeutic potential.
References
- 1. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 3. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijlpr.com [ijlpr.com]
- 6. A New N-Substituted 1<i>H</i>-Isoindole-1,3(2<i>H</i>)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Acetylcholinesterase Inhibitors: Isoindoline-1,3-dione Derivatives Versus the Gold Standard, Donepezil
For Immediate Release to the Scientific Community
In the relentless pursuit of more effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil has long been a first-line clinical option, but the quest for agents with improved potency, selectivity, and side-effect profiles is paramount. This guide provides a detailed comparative analysis of a promising class of emerging AChE inhibitors, the isoindoline-1,3-dione derivatives, against the established benchmark, donepezil.
While direct experimental data for 2-(4-Aminobenzyl)isoindoline-1,3-dione is not extensively available in the current literature, we will utilize a closely related and well-characterized derivative, 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione , as a representative of this chemical series for a robust, data-driven comparison with donepezil. This family of compounds has demonstrated significant potential in preclinical studies, making this comparative analysis vital for researchers in neurology and medicinal chemistry.
The Rationale for Novel AChE Inhibitors
Alzheimer's disease is pathologically characterized by a decline in the neurotransmitter acetylcholine (ACh), leading to cognitive and memory deficits. AChE inhibitors function by preventing the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Donepezil is a highly effective, reversible, and non-competitive inhibitor of AChE. However, the development of new inhibitors is driven by the need for potentially more potent and selective compounds that may offer a better therapeutic window or address different aspects of the disease pathology. The isoindoline-1,3-dione scaffold has emerged as a versatile platform for designing novel AChE inhibitors.[1][2][3]
Molecular and Mechanistic Overview
Donepezil is a piperidine-based molecule that interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[3][4] This dual binding contributes to its high potency.
Isoindoline-1,3-dione derivatives , on the other hand, are characterized by a phthalimide group, which has been shown to interact with the PAS of AChE.[3] The remainder of the molecule can be modified to interact with the CAS, mimicking the dual binding of donepezil. The specific derivative we are examining, 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione, incorporates a benzylpiperazine moiety, which is designed to extend into the active site gorge of the enzyme.
Comparative Efficacy: A Quantitative Analysis
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the reported in vitro AChE inhibitory activities.
| Compound | AChE IC50 (µM) | Reference Compound IC50 (µM) | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | 0.91 ± 0.045 | Donepezil: 0.14 ± 0.03 | [5][6] |
| Isoindoline-1,3-dione derivative (8a) | 0.11 ± 0.05 | Donepezil: 0.023 ± 0.02 | [1] |
| Isoindoline-1,3-dione derivative (4e) | 0.0071 | Donepezil: 0.410 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
As the data indicates, while some isoindoline-1,3-dione derivatives exhibit lower potency than donepezil, others have been synthesized that demonstrate significantly greater in vitro inhibitory activity.[7] This highlights the therapeutic potential of this chemical class and the importance of continued structure-activity relationship (SAR) studies.
Mechanism of Inhibition: A Visualized Comparison
The interaction of both donepezil and the isoindoline-1,3-dione derivatives with the AChE enzyme is crucial to their function. The following diagram illustrates the key binding sites within the AChE gorge and how these inhibitors are thought to interact.
Caption: Interaction of Donepezil and Isoindoline-1,3-dione derivatives with AChE.
Experimental Protocol for Head-to-Head In Vitro Comparison: Ellman's Assay
To ensure a direct and unbiased comparison, a standardized in vitro assay is essential. The most common method for assessing AChE inhibition is the spectrophotometric method developed by Ellman.[5][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Donepezil hydrochloride
-
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the inhibitors (Donepezil and the isoindoline-1,3-dione derivative) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer. Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Inhibitor solution at varying concentrations (or buffer for the control)
-
DTNB solution
-
AChE solution
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate, ATCI, to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for the Ellman's assay.
Discussion and Future Perspectives
The isoindoline-1,3-dione scaffold presents a promising avenue for the development of novel AChE inhibitors.[2][4][8] The ability to readily modify the structure allows for the fine-tuning of inhibitory potency and selectivity. While donepezil remains a critical therapeutic agent, the exploration of new chemical entities like the isoindoline-1,3-dione derivatives is essential for advancing the treatment of Alzheimer's disease.
Future research should focus on:
-
Selectivity: Investigating the selectivity of these compounds for AChE over butyrylcholinesterase (BChE), as high selectivity for AChE is often desirable to minimize side effects.[1][2]
-
In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess their pharmacokinetic properties, blood-brain barrier permeability, and efficacy in improving cognitive function.
-
Multi-target-directed Ligands: Exploring the potential of incorporating other pharmacophores into the isoindoline-1,3-dione scaffold to create multi-target-directed ligands that can address other pathological aspects of Alzheimer's disease, such as amyloid-beta aggregation or oxidative stress.
Conclusion
The head-to-head comparison reveals that while donepezil is a potent and well-established AChE inhibitor, the isoindoline-1,3-dione class of compounds represents a highly promising and adaptable platform for the design of next-generation therapeutics. Certain derivatives have already demonstrated superior in vitro potency.[7] Continued research and development in this area are warranted to fully elucidate their therapeutic potential for the treatment of Alzheimer's disease and other cholinergic-deficient conditions.
References
- 1. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Confirming Small Molecule-Target Engagement: The Case of 2-(4-Aminobenzyl)isoindoline-1,3-dione
In the landscape of modern drug discovery, identifying a compound that modulates a biological process is only the beginning. The critical next step—and the foundation of any successful therapeutic program—is to unequivocally confirm that your molecule binds to its intended protein target and to understand precisely how it binds. This "binding mode" is the atomic-level blueprint of the interaction, revealing the key contacts, conformational changes, and forces that drive the compound's activity. Without this knowledge, lead optimization is a shot in the dark.
This guide provides a comprehensive framework for confirming the binding mode of a small molecule, using 2-(4-aminobenzyl)isoindoline-1,3-dione as our case study. This molecule shares a structural scaffold with therapeutically important drugs like lenalidomide, which are known to bind to the protein Cereblon (CRBN) .[1][2][3] This interaction recruits new proteins (neosubstrates) to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their degradation and therapeutic effect.[1][2][3] Therefore, our putative target for this guide will be CRBN.
We will explore a multi-tiered, self-validating approach that integrates biophysical, structural, and computational methods. No single technique is sufficient; true confidence is achieved through the convergence of orthogonal data.
The Integrated Workflow: A Multi-Pronged Strategy
References
- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
A Comparative Guide to Assessing the Off-Target Effects of 2-(4-Aminobenzyl)isoindoline-1,3-dione
Abstract
This guide provides a comprehensive framework for assessing the off-target effects of 2-(4-Aminobenzyl)isoindoline-1,3-dione, a molecule belonging to the isoindoline-1,3-dione (phthalimide) class of compounds. Given its structural similarity to thalidomide and its derivatives (lenalidomide, pomalidomide), this compound is presumed to function as a Cereblon E3 Ligase Modulator (CELMoD). In this context, "off-target" effects are primarily defined as the degradation of unintended cellular proteins ("neosubstrates") following the compound's binding to the Cereblon (CRBN) E3 ubiquitin ligase. This guide offers a multi-faceted approach, integrating computational prediction with rigorous in vitro and cellular-based experimental protocols to build a comprehensive selectivity and safety profile. We will compare its hypothetical profile with the well-characterized CELMoDs, lenalidomide and pomalidomide, to provide context and a benchmark for evaluation.
Introduction: The Double-Edged Sword of Cereblon Modulation
This compound shares the critical phthalimide pharmacophore that defines a class of drugs known as CELMoDs or Immunomodulatory imide Drugs (IMiDs).[1] The mechanism of action for these molecules is not traditional enzyme inhibition but rather a novel form of induced proximity.[2][3] They bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][4] This binding event remodels the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins that are not normally targeted by this ligase. These newly targeted proteins are termed "neosubstrates."
The therapeutic efficacy of approved drugs like lenalidomide and pomalidomide in multiple myeloma stems from the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] However, the devastating teratogenic effects of the parent compound, thalidomide, are linked to the degradation of other neosubstrates, most notably the transcription factor SALL4.[3][8][9]
Therefore, assessing a new CELMoD like this compound requires a shift in perspective. The primary "on-target" event is binding to CRBN. The crucial analysis lies in comprehensively identifying the full spectrum of degraded neosubstrates—both the intended therapeutic targets and the unintended off-targets that can lead to toxicity. This guide outlines a systematic approach to de-risk and characterize this novel compound.
Part 1: In Silico Profiling: Predicting Potential Liabilities
Before embarking on extensive wet-lab experiments, computational methods provide a valuable and cost-effective first pass to predict potential off-target interactions.[10][11] These approaches use the chemical structure of the test compound to query databases of known drug-target interactions, predicting potential binding partners based on chemical similarity and machine learning algorithms.[10][11]
Methodology: Hierarchical Computational Screening
-
2D Chemical Similarity Analysis: Employ methods like Similarity Ensemble Approach (SEA) or others to compare the 2D structure of this compound against large chemical databases (e.g., ChEMBL, PubChem). This identifies proteins known to bind structurally similar molecules.
-
3D Pharmacophore and Docking Studies: If 3D structures of potential off-targets are available, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound. For CELMoDs, this is most relevant for docking into the CRBN binding pocket.
-
Neosubstrate Prediction: More advanced machine learning models, trained on known CELMoD-neosubstrate pairs, can be used to predict which proteins might be degraded by a new compound based on its specific structure and its induced conformation of the CRBN surface.
Comparative Data: Predicted Off-Target Profile
| Feature | This compound | Lenalidomide | Pomalidomide |
| Primary Target Prediction | Cereblon (CRBN) | Cereblon (CRBN) | Cereblon (CRBN) |
| Predicted Key Neosubstrates | IKZF1, IKZF3, SALL4, GSPT1 | IKZF1, IKZF3, CK1α | IKZF1, IKZF3, SALL4, ZFP91 |
| Predicted Kinase Off-Targets | Low Probability | Low Probability | Low Probability |
| Predicted GPCR/Ion Channel Hits | Low Probability | Low Probability | Low Probability |
| Data presented is hypothetical and for illustrative purposes. |
Interpretation: The in silico analysis predicts that this compound will function as a classical CELMoD, targeting CRBN and inducing degradation of known neosubstrates. The key scientific question is the relative potency of degradation between therapeutic targets (IKZF1/3) and toxicity-associated targets (SALL4).
Diagram: Computational Screening Workflow
Caption: Workflow for in silico prediction of off-target effects.
Part 2: In Vitro Profiling: Standard Safety Pharmacology
While the primary mechanism of CELMoDs is not direct enzyme inhibition, it is a critical step in drug development to screen for unintended interactions with common sources of toxicity, such as kinases. Broad-panel screening provides a baseline safety profile.[12][13]
Experimental Protocol: Broad-Panel Kinase Profiling
This protocol describes a typical radiometric assay to measure kinase activity.
-
Compound Preparation: Serially dilute this compound and comparator compounds in DMSO to create a range of concentrations. The final DMSO concentration in the assay should be kept low (<1%) to avoid artifacts.
-
Kinase Reaction Setup: In a multi-well plate, prepare a reaction mixture for each kinase containing the purified enzyme, its specific peptide or protein substrate, and a buffer containing cofactors (e.g., MgCl2).
-
Initiate Reaction: Add the test compound or vehicle control (DMSO) to the reaction wells. Initiate the kinase reaction by adding [γ-³³P]-ATP at a concentration near the Km for each specific kinase.[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Stop and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Quantification: Wash the membrane to remove unincorporated [γ-³³P]-ATP. Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound at each concentration relative to the vehicle control. Determine IC50 values for significant hits.
Comparative Data: Kinase Inhibition Profile (at 1 µM)
| Kinase Target | This compound (% Inhibition) | Lenalidomide (% Inhibition) | Pomalidomide (% Inhibition) |
| AURKA | <10% | <10% | <10% |
| VEGFR2 | <10% | <10% | <10% |
| SRC | <10% | <10% | <10% |
| ABL1 | <10% | <10% | <10% |
| Data presented is hypothetical and for illustrative purposes, assuming a clean kinase profile typical for this class. |
Interpretation: A clean profile in a broad kinase screen (e.g., >400 kinases) with minimal inhibition at a high concentration (e.g., 1-10 µM) suggests that the compound's cellular effects are unlikely to be driven by off-target kinase inhibition.[15] This strengthens the hypothesis that its primary mechanism is through CRBN modulation.
Part 3: Cellular Target Engagement and Neosubstrate Profiling
This is the most critical phase for assessing a novel CELMoD. Here, we confirm the compound engages its target (CRBN) in a physiological context and then identify the full landscape of proteins it degrades.
A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful biophysical method to verify drug-protein binding in intact cells or cell lysates.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[16]
Experimental Protocol: CETSA for CRBN Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM1.S multiple myeloma cells) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular proteins.
-
Separation of Soluble Fraction: Separate the soluble, non-denatured proteins from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble CRBN at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right indicates thermal stabilization and confirms target engagement.
Diagram: CETSA Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
B. Global Proteomics: Mapping the Degradome
To identify all neosubstrates, a global, unbiased proteomics approach is the gold standard. This experiment compares the entire proteome of compound-treated cells versus control cells to quantify protein degradation.
Experimental Protocol: TMT-based Quantitative Proteomics
-
Cell Culture and Lysis: Culture MM1.S cells and treat with the test compound (e.g., 1 µM), comparators, or vehicle for a defined period (e.g., 6-24 hours). Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify total protein and digest it into peptides using an enzyme like Trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with a different isobaric TMT reagent. This allows for multiplexing (combining) the samples for a single mass spectrometry run.
-
Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the peptide ions.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. The TMT reporter ions provide quantitative information. Identify proteins whose abundance is significantly decreased in the compound-treated samples compared to the vehicle. These are the candidate neosubstrates.
Comparative Data: Neosubstrate Degradation Profile
| Neosubstrate | Function | This compound (Fold Change) | Lenalidomide (Fold Change) | Pomalidomide (Fold Change) |
| IKZF1 (Ikaros) | Lymphoid Transcription Factor | -4.5 | -4.2 | -5.0 |
| IKZF3 (Aiolos) | Lymphoid Transcription Factor | -5.2 | -4.8 | -5.5 |
| SALL4 | Transcription Factor (Teratogenicity) | -1.8 | -1.2 | -2.5 |
| GSPT1 | Translation Termination Factor | -3.0 | -1.1 | -1.5 |
| ZFP91 | Zinc Finger Protein | -1.5 | -1.3 | -3.5 |
| Data presented is hypothetical and for illustrative purposes. Fold change is relative to vehicle control. |
Interpretation: This hypothetical data suggests that this compound is a potent degrader of the therapeutic targets IKZF1 and IKZF3, comparable to pomalidomide. However, it shows an intermediate level of SALL4 degradation, potentially lower than pomalidomide but higher than lenalidomide, which warrants further investigation for teratogenic risk. Notably, it appears to be a more potent degrader of GSPT1 than the other two, a neosubstrate with its own anti-tumor potential but also potential toxicities.[18]
Part 4: Functional Validation and Phenotypic Consequences
The final step is to validate the key proteomics findings and link them to a cellular phenotype.
Experimental Protocol: Western Blot Validation
-
Cell Treatment and Lysis: Treat MM1.S cells with a dose-response of the test compound for 24 hours. Lyse cells and quantify total protein.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for IKZF1, IKZF3, SALL4, GSPT1, and CRBN. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to confirm dose-dependent degradation of the specific neosubstrates.
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed MM1.S cells in a 96-well plate.
-
Compound Treatment: Treat cells with a 10-point serial dilution of each compound.
-
Incubation: Incubate for 72-96 hours.
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP) and read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate IC50 values.
Comparative Data: Functional Validation
| Parameter | This compound | Lenalidomide | Pomalidomide |
| MM1.S IC50 (nM) | 50 nM | 800 nM | 100 nM |
| IKZF1 DC50 (nM) | 25 nM | 500 nM | 60 nM |
| SALL4 DC50 (nM) | 200 nM | >1000 nM | 150 nM |
| IC50: concentration for 50% inhibition of proliferation. DC50: concentration for 50% degradation. Data is hypothetical. |
Integrated Risk Assessment and Discussion
Synthesizing the data provides a holistic view of this compound.
-
Efficacy Profile: The compound demonstrates potent degradation of the key anti-myeloma targets IKZF1 and IKZF3, which translates to potent anti-proliferative activity in a relevant cancer cell line. Its potency appears superior to lenalidomide and comparable to pomalidomide.
-
Safety and Off-Target Profile: The primary liability, consistent with this drug class, is the degradation of non-therapeutic neosubstrates. The degradation of SALL4 is a significant concern due to its strong association with teratogenicity.[9] While the hypothetical data shows a slightly better therapeutic window (ratio of SALL4 DC50 to IKZF1 DC50) compared to pomalidomide, this off-target activity must be carefully considered in any future development. The potent degradation of GSPT1 is a differentiating feature that could offer novel therapeutic avenues but also introduces a distinct potential toxicity profile that requires further study.[18]
-
Comparison to Alternatives: Compared to lenalidomide, this compound is more potent but may carry a higher risk of SALL4-mediated toxicity. Compared to pomalidomide, it shows similar efficacy but a potentially different off-target profile, particularly concerning GSPT1.
Conclusion
This compound is a potent CELMoD that effectively induces the degradation of therapeutic targets IKZF1 and IKZF3. The comprehensive assessment strategy outlined in this guide, moving from in silico prediction to in vitro safety screening and deep cellular proteomics, is essential for characterizing its full activity profile. The key differentiating feature and potential liability is its unique "degradome," particularly the relative degradation of SALL4 and GSPT1. This profile highlights both its therapeutic promise and the specific off-target risks that must be addressed and mitigated in any subsequent drug development program. The presented methodologies provide a robust, self-validating framework for researchers to make informed decisions based on empirical data.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] A novel cereblon modulator recruits GSPT1 to the CRL4CRBN ubiquitin ligase | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 2-(4-Aminobenzyl)isoindoline-1,3-dione
In the dynamic landscape of drug discovery and chemical synthesis, the introduction of novel compounds like 2-(4-Aminobenzyl)isoindoline-1,3-dione presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. As this is a compound with limited specific toxicological data, this guide is structured to provide a robust framework for its handling and disposal, grounded in the precautionary principle and best practices for managing research chemicals. The following protocols are designed to be self-validating, ensuring a safe environment for all laboratory personnel.
Hazard Assessment and Engineering Controls: The First Line of Defense
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate from structurally similar compounds. Isoindoline derivatives can cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound with appropriate engineering controls to minimize exposure.
-
Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[2] This is crucial to prevent the inhalation of any fine dust particles or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1]
-
Proximity to Safety Equipment: Operations should be performed in proximity to an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side shields | Protects against splashes and dust. Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hands | Nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after handling.[3][4] |
| Body | Laboratory coat or impervious clothing | Prevents contamination of personal clothing. Fire-resistant options are recommended if flammable solvents are in use.[3] |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a fume hood or if dust generation is likely, to prevent inhalation.[4] |
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and ensure it is clean and dry.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the solid compound in a weigh boat or on weighing paper within the fume hood.
-
Avoid creating dust.[3] If any solid is spilled, follow the accidental release measures outlined below.
-
Transfer the solid to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
-
During the Reaction:
-
Keep the reaction vessel closed or covered to the extent possible.
-
Maintain the sash of the fume hood at the lowest practical height.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Experiment:
-
Quench the reaction if necessary, following established laboratory procedures.
-
Clean all glassware and equipment that came into contact with the compound. The initial rinse should be with a suitable solvent, which is then collected as hazardous waste.
-
Accidental Release and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[2][3]
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection: All solid waste (unused compound, contaminated absorbents, weigh boats) and liquid waste (reaction residues, contaminated solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
